Technical Documentation Center

5-Oxaspiro[3.4]octan-7-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxaspiro[3.4]octan-7-amine hydrochloride
  • CAS: 1955557-50-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Oxaspiro[3.4]octan-7-amine Hydrochloride: Structural Profiling, Synthesis, and Pharmacological Utility

Executive Summary In contemporary drug discovery, the transition from flat, sp2-rich aromatic rings to complex, three-dimensional sp3-rich architectures has become a fundamental design principle. Spirocyclic scaffolds, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-rich aromatic rings to complex, three-dimensional sp3-rich architectures has become a fundamental design principle. Spirocyclic scaffolds, particularly oxaspiro-amines, serve as premier bioisosteres for traditional cyclic amines like morpholines, piperidines, and pyrrolidines. This whitepaper provides an in-depth mechanistic analysis of 5-oxaspiro[3.4]octan-7-amine hydrochloride , detailing its structural connectivity, synthetic causality, analytical validation, and pharmacological advantages.

Structural & Chemical Profiling

The molecular architecture of 5-oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2)[1] consists of a highly rigid bicyclic spiro system. It features a 4-membered cyclobutane ring and a 5-membered tetrahydrofuran (THF) ring that intersect at a single quaternary spiro carbon (C4).

The connectivity is highly specific:

  • The Heteroatom: The oxygen atom is located at position 5, directly adjacent to the spiro center.

  • The Pharmacophore: The primary amine is situated at position 7, which corresponds to the β -carbon relative to the THF oxygen.

This unique connectivity is validated by its canonical SMILES string (NC(C1)COC21CCC2.[H]Cl) and InChIKey (AGSMDKBDFWEGLX-UHFFFAOYSA-N)[2]. The free base form of this molecule (CAS: 1823901-45-6)[3] is typically converted to the hydrochloride salt to enhance bench stability and aqueous solubility.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name 5-oxaspiro[3.4]octan-7-amine hydrochloride
CAS Number 1955557-50-2 (HCl Salt)[1], 1823901-45-6 (Free Base)[3]
Molecular Formula C7H14ClNO[4]
Molecular Weight 163.65 g/mol [4]
Exact Mass (Free Base) 127.0997 Da
SMILES NC(C1)COC21CCC2.[H]Cl[2]
InChIKey AGSMDKBDFWEGLX-UHFFFAOYSA-N[2]
Appearance Solid crystalline powder

Pharmacological Relevance & Scaffold Utility

The strategic incorporation of the 5-oxaspiro[3.4]octane scaffold into a drug candidate is driven by several mechanistic advantages:

  • Metabolic Stability: Traditional cyclic amines are highly susceptible to cytochrome P450-mediated α -oxidation, leading to ring opening or dealkylation. The incorporation of a spirocyclic quaternary carbon adjacent to the heteroatom introduces severe steric bulk, effectively blocking the α -position from enzymatic attack.

  • Vectorized H-Bonding: The rigid spirocyclic framework locks the primary amine in a specific 3D trajectory. This reduces the entropic penalty upon binding to target kinase or GPCR pockets, often resulting in higher binding affinities.

  • High Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) inherently improves aqueous solubility (lowering LogD) and reduces off-target promiscuity.

PharmacologicalImpact Core 5-Oxaspiro[3.4]octan-7-amine Scaffold Fsp3 High Fsp3 Character (Increased 3D Complexity) Core->Fsp3 Metab Enhanced Metabolic Stability (Reduced CYP450 Liability) Core->Metab Solub Improved Aqueous Solubility (Lower LogD) Core->Solub Bind Vectorized H-Bonding (Rigidified Amine) Core->Bind

Figure 1: Pharmacological advantages of the 5-oxaspiro[3.4]octane scaffold in drug design.

Synthesis & Purification Strategy

The synthesis of 3-amino-tetrahydrofuran spirocycles relies on the predictable stereoelectronics of intramolecular cyclizations.

  • Electrophilic Initiation: Cyclobutanone is selected as the starting material due to its high ring strain, making it a perfect electrophile for Grignard addition (yielding 1-allylcyclobutan-1-ol).

  • Stereoelectronic Control (Baldwin's Rules): Following epoxidation of the allyl group, the intermediate undergoes an intramolecular ring closure. According to Baldwin's rules, the 5-exo-tet trajectory is kinetically favored over the 6-endo-tet pathway due to optimal alignment with the Bürgi-Dunitz angle. This strictly enforces the formation of the 5-membered THF ring (5-oxaspiro[3.4]octan-7-ol) rather than a 6-membered pyran.

  • Nitrogen Introduction: The resulting hydroxyl group is mesylated and displaced by sodium azide. This SN2 displacement allows for stereochemical inversion if a specific enantiomer is required.

Synthesis A Cyclobutanone (Starting Material) B 1-Allylcyclobutan-1-ol (Grignard Addition) A->B Allyl-MgBr C Epoxide Intermediate (mCPBA Oxidation) B->C mCPBA D 5-Oxaspiro[3.4]octan-7-ol (5-exo-tet Cyclization) C->D Base (NaH) E 7-Azido-5-oxaspiro[3.4]octane (Mesylation & NaN3) D->E 1. MsCl, Et3N 2. NaN3, DMF F 5-Oxaspiro[3.4]octan-7-amine (Pd/C Reduction) E->F H2, Pd/C G Target HCl Salt (HCl/Dioxane) F->G HCl in Dioxane

Figure 2: Step-by-step synthetic workflow for 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the final stages of synthesis and the analytical methods required to confirm structural integrity.

Protocol A: Catalytic Hydrogenation and HCl Salt Formation

This protocol dictates the conversion of the azide intermediate to the final amine hydrochloride[1].

  • Preparation: Dissolve 7-azido-5-oxaspiro[3.4]octane (1.0 eq) in anhydrous methanol (0.1 M concentration) within a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10 wt% relative to the substrate) under a continuous stream of argon to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with argon three times, followed by three purges with hydrogen gas. Maintain the reaction under an H2 atmosphere (1 atm via balloon).

  • Reaction Monitoring: Stir vigorously at ambient temperature for 4–6 hours. Validate the complete consumption of the azide via LC-MS (monitoring for the disappearance of the azide IR stretch at ~2100 cm⁻¹ and the appearance of the amine mass).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol. Caution: Do not let the Pd/C dry out on the filter.

  • Salt Formation: Cool the filtrate to 0°C. Dropwise, add a stoichiometric excess (1.5 eq) of 4M HCl in dioxane. Stir for 30 minutes.

  • Isolation: Concentrate the solution under reduced pressure. Triturate the resulting crude solid with cold diethyl ether. Filter and dry under high vacuum to afford 5-oxaspiro[3.4]octan-7-amine hydrochloride as a highly pure crystalline powder.

Protocol B: Analytical Validation (NMR & MS)

To validate the success of Protocol A, the following spectroscopic signals must be confirmed:

  • 1H NMR Spectroscopy: The cyclobutane methylene protons (C1, C2, C3) will present as complex multiplets in the upfield region (1.5–2.5 ppm) due to rigid ring puckering and extensive spin-spin coupling. The THF ring protons are highly diagnostic: the C6 and C8 methylene protons are diastereotopic due to the adjacent chiral center at C7, resulting in distinct doublets of doublets (dd). The C7 methine proton, being geminal to the primary amine, will be significantly deshielded, typically resonating between 3.5–4.0 ppm.

  • Mass Spectrometry (ESI-MS): Positive ion mode will reveal the molecular ion peak [M+H]+ at m/z 128.1, corresponding to the protonated free base (C7H14NO+). The loss of ammonia (-17 Da) is a common fragmentation pathway for such aliphatic amines, yielding a diagnostic fragment at m/z 111.1.

Safety & Handling

As an active amine hydrochloride, 5-oxaspiro[3.4]octan-7-amine hydrochloride requires strict adherence to laboratory safety protocols. According to its Safety Data Sheet (SDS)[4], the compound is classified under GHS as:

  • Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)[4].

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[4].

  • Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation)[4].

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335/H336: May cause respiratory irritation and drowsiness)[1][4].

Handling Protocol: All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) must include nitrile gloves, safety goggles, and a lab coat (Precautionary statements P280, P305+P351+P338)[4].

References

  • Title : 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : 5-oxaspiro[3.4]octan-7-amine — Chemical Substance Information Source : NextSDS URL :[Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Oxaspiro[3.4]octan-7-amine Hydrochloride: A Key Building Block for Novel Therapeutics

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks. Their inherent three-dimensional nature provides a rigid and well-defined orientation of substituents in chemical space, a stark contrast to the often-flexible and planar structures of traditional aromatic compounds. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro-center, a quaternary carbon shared by two rings, often results in an increased fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is frequently correlated with improved aqueous solubility, metabolic stability, and overall clinical success rates.

This guide focuses on a specific and valuable member of this class: 5-Oxaspiro[3.4]octan-7-amine hydrochloride . This compound incorporates both a tetrahydrofuran and a cyclobutane ring, creating a unique structural motif with significant potential for the development of novel therapeutics. We will delve into its chemical identity, synthesis, and its applications, providing a comprehensive resource for researchers and drug development professionals.

Core Compound Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of 5-Oxaspiro[3.4]octan-7-amine and its hydrochloride salt.

Property5-Oxaspiro[3.4]octan-7-amine Hydrochloride5-Oxaspiro[3.4]octan-7-amine (Free Base)
CAS Registry Number 1955557-50-2[1][2]1823901-45-6[1][3]
Molecular Formula C₇H₁₄ClNO[2][4]C₇H₁₃NO[5]
Molecular Weight 163.65 g/mol [2]127.18 g/mol
Canonical SMILES C1CC2(C1)CC(CN2)N.ClC1CC2(C1)CC(CO2)N
InChIKey AGSMDKBDFWEGLX-UHFFFAOYSA-NFOBOXLVXXYQTAK-UHFFFAOYSA-N[5]
Predicted XLogP Not available for salt0.1[5]
Hydrogen Bond Donor Count 21[5]
Hydrogen Bond Acceptor Count 12[5]

The hydrochloride salt form is particularly valuable in a laboratory and pharmaceutical setting. The protonation of the primary amine group generally enhances the compound's crystallinity, stability, and aqueous solubility, facilitating its handling, formulation, and bioavailability.

Strategic Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis dedicated solely to 5-Oxaspiro[3.4]octan-7-amine hydrochloride is not extensively documented, a robust and logical synthetic pathway can be constructed based on established and reliable organic chemistry transformations. The most strategic approach involves the reductive amination of the corresponding ketone, 5-oxaspiro[3.4]octan-7-one.

Synthetic_Pathway Start Commercially Available Precursors Ketone 5-Oxaspiro[3.4]octan-7-one (CAS: 1909305-22-1) Start->Ketone Synthesis Amine 5-Oxaspiro[3.4]octan-7-amine (Free Base) Ketone->Amine Reductive Amination (e.g., NH3, H2, Pd/C or NaBH3CN) Salt 5-Oxaspiro[3.4]octan-7-amine Hydrochloride Amine->Salt Salt Formation (HCl in Dioxane or Ether)

Caption: Plausible synthetic workflow for 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 5-Oxaspiro[3.4]octan-7-one

The ketone precursor is a critical starting point for this synthesis. While several multi-step routes to similar spiro[3.4]octanone systems exist, a common strategy involves the cyclization of a suitable dicarboxylic acid or its ester derivative.

Part 2: Reductive Amination to the Free Base Amine

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability. This reaction proceeds in two key stages: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its immediate reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 5-oxaspiro[3.4]octan-7-one (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia. This can be ammonium acetate or a solution of ammonia in methanol.

  • Formation of the Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a suitable reducing agent. For this transformation, sodium cyanoborohydride (NaBH₃CN) is often a preferred choice as it selectively reduces the imine in the presence of the ketone. Add the reducing agent portion-wise at 0 °C and then allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine can then be purified by column chromatography on silica gel.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the purified free base amine to its hydrochloride salt. This is typically a straightforward acid-base reaction that results in the precipitation of the salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 5-oxaspiro[3.4]octan-7-amine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, slowly add a stoichiometric amount (1.0 eq) of a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Washing and Drying: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Ketone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 Ammonia Ammonia (NH3) Imine Imine Intermediate Carbinolamine->Imine - H2O AmineProduct Amine Product Imine->AmineProduct + [H-] ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: Generalized mechanism of reductive amination.

Applications in Drug Discovery and Medicinal Chemistry

The 5-oxaspiro[3.4]octane framework is a valuable scaffold for the design of novel bioactive molecules. Its incorporation into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

A search of the patent literature reveals that oxa-spiro derivatives, including those with structures related to 5-oxaspiro[3.4]octan-7-amine, are being investigated for their potential as modulators of the mu-opioid receptor (MOR) .[6][7][8] MOR agonists are a cornerstone of pain management. The development of new MOR agonists with improved side-effect profiles (e.g., reduced respiratory depression or tolerance development) is a significant goal in medicinal chemistry. The unique three-dimensional structure of the 5-oxaspiro[3.4]octane core can allow for novel interactions with the receptor binding pocket, potentially leading to compounds with differentiated pharmacological properties.

The primary amine in 5-oxaspiro[3.4]octan-7-amine hydrochloride serves as a versatile chemical handle. It can be readily functionalized through a variety of reactions, such as amide bond formation, reductive amination with other aldehydes or ketones, and participation in the synthesis of more complex heterocyclic systems. This allows for the rapid generation of libraries of diverse compounds for screening in drug discovery programs.

Conclusion and Future Outlook

5-Oxaspiro[3.4]octan-7-amine hydrochloride represents a valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential. Its rigid, three-dimensional spirocyclic core offers a distinct advantage in the design of compounds with improved pharmacological properties compared to more traditional, "flat" molecular scaffolds. The synthetic route, centered around the reductive amination of the corresponding ketone, is robust and amenable to scale-up. As the demand for novel, patentable chemical matter continues to grow in the pharmaceutical industry, the strategic use of unique building blocks like 5-oxaspiro[3.4]octan-7-amine hydrochloride will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • NextSDS. 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information. [Link]

  • ACS Publications. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • PubChemLite. 5-oxaspiro[3.4]octan-7-amine (C7H13NO). [Link]

  • PubMed. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. [Link]

  • NextSDS. 5-oxaspiro[3.4]octan-7-amine — Chemical Substance Information. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • PubChem. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2. [Link]

  • PubChem. Oxaspiro derivatives, methods of their manufacture, and their application in pharmaceuticals - Patent JP-6824502-B2. [Link]

  • PubChem. Oxa spiro derivatives, their preparation, and their applications in medicine - Patent KR-102703513-B1. [Link]

Sources

Foundational

Escaping Flatland: The Role of 5-Oxaspirooctan-7-amine Hydrochloride in Modern Drug Discovery

Escaping Flatland: The Role of 5-Oxaspiro[1]octan-7-amine Hydrochloride in Modern Drug Discovery Executive Summary In contemporary drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Role of 5-Oxaspiro[1]octan-7-amine Hydrochloride in Modern Drug Discovery

Executive Summary

In contemporary drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has historically led to clinical candidates with sub-optimal physicochemical properties, including poor aqueous solubility and high off-target toxicity. The strategic shift toward "escaping flatland" emphasizes the incorporation of three-dimensional, sp³-rich spirocyclic scaffolds[1]. Among these, 5-Oxaspiro[2]octan-7-amine hydrochloride has emerged as a privileged building block. This technical guide explores the structural causality, thermodynamic advantages, and synthetic methodologies associated with integrating this specific oxaspirocycle into lead optimization campaigns.

Structural Profiling & The "Oxygen Effect"

5-Oxaspiro[2]octan-7-amine hydrochloride (CAS: 1955557-50-2) possesses a highly constrained, pre-organized architecture.

Chemical Architecture: The scaffold consists of a cyclobutane ring spiro-fused at the C4 position to a tetrahydrofuran (THF) derivative. Following IUPAC nomenclature for spiro[2]octanes, the oxygen atom is positioned at C5 (directly adjacent to the spiro carbon), and the primary amine is located at C7. This topology places the amine perfectly beta to both the oxygen (via C6) and the spiro carbon (via C8), providing a sterically accessible exit vector for functionalization.

The Causality of the "Oxygen Effect": While standard carbocyclic spirocycles successfully increase the fraction of sp³ carbons (Fsp³), they often retain high lipophilicity. The incorporation of the C5 oxygen atom into the 5-Oxaspiro[2]octan-7-amine core fundamentally alters its solvation dynamics. The oxygen acts as a potent, highly directional hydrogen-bond acceptor. This single atom substitution dramatically improves aqueous solubility—often up to 40-fold compared to purely carbocyclic analogs—and lowers lipophilicity (ΔlogD ≈ 1) without adding any rotatable bonds[3].

Furthermore, the compound is universally utilized as an HCl salt . The protonated amine resists oxidative degradation, prevents unwanted dimerization during long-term storage, and ensures immediate, complete dissolution in aqueous buffers for high-throughput screening preparation.

Thermodynamic Mechanism of Target Binding

The superiority of spirocyclic bioisosteres over flexible aliphatic chains (like morpholines or simple alkyl amines) is rooted in thermodynamic causality. When a flexible ligand binds to a target receptor, it must adopt a specific conformation, resulting in a severe entropic penalty (ΔS). Because 5-Oxaspiro[2]octan-7-amine is locked into a rigid 3D conformation by the spiro-fusion, it is "pre-organized." Upon target binding, the entropic penalty is significantly minimized, while the C5 oxygen provides enhanced enthalpic gain (ΔH) via specific hydrogen bonding[4].

BindingMechanism A 5-Oxaspiro[3.4]octan-7-amine (Pre-organized 3D Core) B Receptor Pocket Interaction A->B C Reduced Entropic Penalty (Rigid Scaffold, ΔS ≈ 0) B->C D Enhanced Enthalpic Gain (Specific H-Bonding via O5) B->D E High Binding Affinity (Optimized Kd) C->E D->E

Caption: Thermodynamic advantages of spirocyclic target binding.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the integration and validation of 5-Oxaspiro[2]octan-7-amine in drug discovery workflows.

Protocol 1: Buchwald-Hartwig N-Arylation Cross-Coupling

Causality: Coupling sterically demanding spirocyclic amines with aryl halides requires precise ligand selection. RuPhos is utilized because its bulky, electron-rich biaryl phosphine framework accelerates reductive elimination and suppresses unwanted β-hydride elimination. Furthermore, because the building block is an HCl salt, an excess of base (3.0 eq) is mandatory to liberate the free amine in situ and drive the catalytic cycle[5].

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk flask, combine the target aryl bromide (1.0 eq), 5-Oxaspiro[2]octan-7-amine hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure N₂ (repeat three times).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Reaction Execution: Heat the reaction mixture at 90 °C for 12 hours under vigorous magnetic stirring.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol 2: High-Throughput Physicochemical Profiling (Kinetic Solubility)

Causality: Kinetic solubility using DMSO dilution mimics the exact conditions of biological assays, preventing the identification of false positives caused by compound aggregation in high-throughput screening (HTS)[6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the functionalized spirocyclic lead in 100% LC-MS grade DMSO.

  • Dilution: Spike 10 μL of the DMSO stock into 490 μL of PBS (pH 7.4) to achieve a theoretical maximum concentration of 200 μM (2% DMSO final).

  • Incubation: Shake the microplate at 300 rpm at 37 °C for 24 hours to reach kinetic equilibrium.

  • Filtration: Pass the suspension through a 0.45 μm PTFE filter plate via centrifugation to remove precipitated aggregates.

  • Quantification: Analyze the filtrate via LC-MS/MS against a known calibration curve to determine the exact soluble fraction.

DrugDiscoveryWorkflow cluster_0 Phase 1: Scaffold Design cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Profiling N1 Planar Hit Compound (High LogD, Poor Sol) N2 Bioisosteric Replacement (Escape from Flatland) N1->N2 N3 5-Oxaspiro[3.4]octan-7-amine N2->N3 Scaffold Selection N4 Buchwald-Hartwig Cross-Coupling N3->N4 Pd Cat., RuPhos N5 Amidation N3->N5 HATU, Base N6 Optimized Lead (High Fsp3, High Sol) N4->N6 N5->N6

Caption: Workflow for integrating spirocyclic building blocks into hit-to-lead campaigns.

Comparative Physicochemical Data

The table below summarizes the quantitative advantages of replacing traditional planar or flexible aliphatic rings with the 5-Oxaspiro[2]octan-7-amine scaffold. The data illustrates the profound impact of the "Oxygen Effect" on solubility and lipophilicity compared to carbocyclic analogs[1][3].

Scaffold TypeRepresentative CoreFsp³cLogP (Est.)Kinetic Solubility (μM)hERG Liability Risk
Planar Aromatic Aniline / Phenyl0.10 - 0.25> 2.5< 50High
Flexible Aliphatic Morpholine0.80 - 1.00~ 0.9~ 150Medium
Carbocyclic Spiro Spiro[2]octan-7-amine1.00~ 1.5~ 100Low
Oxaspirocycle 5-Oxaspiro[2]octan-7-amine 1.00 < 0.5 > 400 Low

Conclusion

The utilization of 5-Oxaspiro[2]octan-7-amine hydrochloride represents a masterclass in modern medicinal chemistry design. By marrying the rigid, 3D spatial projection of a spirocycle with the highly favorable solvation dynamics of an oxa-substitution, drug development professionals can systematically rescue highly lipophilic, planar hit compounds. When coupled with robust synthetic methodologies like RuPhos-mediated N-arylation, this building block serves as a highly reliable engine for generating clinical candidates with superior pharmacokinetic profiles.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link][4]

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link][3]

  • WO2021105116A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation Source: Google Patents URL:[5]

Sources

Exploratory

5-Oxaspiro[3.4]octan-7-amine hydrochloride safety data sheet SDS download

An In-Depth Technical Guide to the Safe Handling of 5-Oxaspiro[3.4]octan-7-amine hydrochloride Disclaimer Chemical Identity and Physical Properties 5-Oxaspiro[3.4]octan-7-amine hydrochloride is a spirocyclic compound inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

Disclaimer

Chemical Identity and Physical Properties

5-Oxaspiro[3.4]octan-7-amine hydrochloride is a spirocyclic compound incorporating an oxetane ring fused to a cyclopentane ring with an amine hydrochloride salt. This structural motif makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Understanding its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol
Appearance White to off-white solid/powder
Purity Typically >95%
Solubility No data available-
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

Based on supplier information, 5-Oxaspiro[3.4]octan-7-amine hydrochloride is classified as a hazardous substance. The primary concerns are related to skin, eye, and respiratory tract irritation.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation
Mechanistic Insight into Hazards

The hydrochloride salt form of this amine suggests that in the presence of moisture, it can be mildly acidic, contributing to its irritant properties. The fine powder form, as is common for such reagents, presents an inhalation hazard, leading to irritation of the respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Ventilation: All weighing and handling of the solid material must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of a powder-containment balance enclosure is recommended for weighing operations to prevent dissemination of the fine powder into the laboratory environment.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications. The following are mandatory when handling 5-Oxaspiro[3.4]octan-7-amine hydrochloride:

  • Eye Protection: Chemical safety goggles that form a seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given that no permeation data is available, it is best practice to double-glove and change gloves immediately upon suspected contact.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.

Step-by-Step Experimental Protocol: Weighing and Solubilizing

This protocol provides a self-validating system for the safe handling of the compound during a common laboratory procedure.

  • Preparation:

    • Don all required PPE as described in Section 3.2.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer) and place them within the fume hood to minimize movement in and out of the containment area. .

  • Weighing:

    • Carefully open the container of 5-Oxaspiro[3.4]octan-7-amine hydrochloride inside the fume hood. Avoid creating dust clouds.

    • Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat on a balance located within the fume hood or a containment enclosure.

    • Close the main container securely immediately after dispensing. .

  • Solubilization:

    • Carefully add the weighed solid to the destination vial.

    • Using a pipette, add the desired solvent to the vial.

    • Securely cap the vial before removing it from the fume hood for mixing (e.g., vortexing or sonicating). .

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol).

    • Dispose of all contaminated disposables (gloves, weigh boat, wipes) in a clearly labeled hazardous waste container.

Emergency Procedures: Spill Response

Prompt and correct response to a spill is critical to mitigate exposure and contamination.

Spill Response Workflow

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_cleanup Final Cleanup & Disposal Assess Assess Spill Size & Location Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Minor Spill Report Report Incident to Lab Supervisor/EHS Evacuate->Report Contain Contain Spill (Use absorbent pads/berms) PPE->Contain Neutralize Cover with Absorbent Material (e.g., Vermiculite) Contain->Neutralize Collect Collect Material with Non-Sparking Tools Neutralize->Collect Decontaminate Decontaminate Area (Wipe with appropriate solvent) Collect->Decontaminate Dispose Place all materials in Sealed Hazardous Waste Bag Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a solid chemical spill.

References

Foundational

A Technical Guide to the Pharmacokinetic Properties of 5-Oxaspiro[3.4]octane Amine Derivatives

This guide provides an in-depth exploration of the pharmacokinetic properties of 5-oxaspiro[3.4]octane amine derivatives, a class of compounds gaining significant traction in modern drug discovery. We will delve into the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the pharmacokinetic properties of 5-oxaspiro[3.4]octane amine derivatives, a class of compounds gaining significant traction in modern drug discovery. We will delve into the structural advantages of the spirocyclic core, predict its influence on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and provide actionable experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical space.

The Rise of Three-Dimensionality: Spirocycles in Modern Drug Design

For decades, medicinal chemistry has been gradually moving away from "flat," aromatic-heavy molecules towards more three-dimensional structures. This shift is driven by the pursuit of compounds with improved physicochemical and pharmacokinetic profiles.[1][2] Spirocycles, which are ring systems connected by a single common atom, are at the forefront of this evolution.[2][3] The rigid, defined geometry of a spirocyclic scaffold can lock a molecule's conformation, leading to enhanced potency and selectivity for its biological target.[1] Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles generally correlates with improved solubility, metabolic stability, and a more favorable overall drug-like profile.[1][4]

The 5-oxaspiro[3.4]octane amine scaffold, in particular, combines the benefits of a spirocyclic core with the presence of an oxetane ring and a primary amine. The oxetane moiety can act as a polar element and a metabolic soft spot, while the amine group provides a handle for further derivatization and can influence solubility and target engagement.

Decoding the Pharmacokinetic Profile: An ADME-Centric Analysis

The journey of a drug candidate through the body is a complex interplay of four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[5] Understanding these processes is critical for designing effective and safe therapeutics.[6]

Absorption

For oral administration, a drug must be absorbed from the gastrointestinal tract into the bloodstream. Key factors influencing absorption include solubility and permeability.

  • Solubility: The introduction of the polar oxetane ring and the amine group in the 5-oxaspiro[3.4]octane scaffold is expected to enhance aqueous solubility compared to more lipophilic, non-polar counterparts.[1] This is a significant advantage, as poor solubility is a common hurdle in drug development.

  • Permeability: While increased polarity can sometimes reduce membrane permeability, the compact and rigid nature of the spirocyclic core may offset this. The overall lipophilicity, which can be tuned through derivatization of the amine, will be a critical determinant of permeability.

Distribution

Once absorbed, a drug distributes throughout the body's tissues and fluids. The volume of distribution (Vd) is a key parameter here.

  • Plasma Protein Binding (PPB): The amine group may lead to some degree of plasma protein binding. The extent of this binding will depend on the overall physicochemical properties of the molecule.

  • Tissue Penetration: The ability to cross biological barriers, such as the blood-brain barrier (BBB), is highly dependent on the specific derivative. The inherent three-dimensionality of the scaffold can be exploited to either favor or restrict BBB penetration.

Metabolism

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is the process of converting a drug into more water-soluble compounds for excretion.[7]

  • Metabolic Stability: Spirocyclic scaffolds are often associated with increased metabolic stability due to the rigidity of the core and the absence of easily oxidizable positions.[1] However, the oxetane ring and the carbon atoms adjacent to the amine are potential sites for metabolism.

  • Potential Metabolic Pathways:

    • N-dealkylation or oxidation: If the amine is further substituted.

    • Oxidation of the spirocyclic core: Although generally more resistant, oxidation at activated positions is possible.

    • Oxetane ring opening: This is a known metabolic pathway for oxetane-containing compounds.

Excretion

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces).

  • Renal Clearance: The polar nature of the 5-oxaspiro[3.4]octane amine scaffold and its potential metabolites suggests that renal clearance will be a significant route of excretion.

  • Biliary Excretion: For larger, more lipophilic derivatives, biliary excretion may also play a role.

Experimental Workflows for Pharmacokinetic Characterization

A systematic approach to evaluating the ADME properties of 5-oxaspiro[3.4]octane amine derivatives is crucial for their successful development.

In Vitro ADME Profiling

A battery of in vitro assays should be conducted early in the discovery process to triage compounds and guide structure-activity relationship (SAR) studies.[6]

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the aqueous solubility of the compound.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayTo assess the passive diffusion and active transport across a cell monolayer, mimicking the intestinal barrier.
Metabolic Stability Liver Microsomal Stability Assay or Hepatocyte Stability AssayTo evaluate the intrinsic clearance of the compound by metabolic enzymes.
CYP Inhibition Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes)To identify potential drug-drug interactions by assessing the inhibitory effect on major CYP isoforms.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the fraction of the compound bound to plasma proteins.

Diagram of the In Vitro ADME Workflow

in_vitro_adme_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Decision Making Compound 5-Oxaspiro[3.4]octane Amine Derivative Solubility Solubility Compound->Solubility Permeability Permeability (PAMPA/Caco-2) Compound->Permeability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Compound->Metabolic_Stability CYP_Inhibition CYP Inhibition Compound->CYP_Inhibition PPB Plasma Protein Binding Compound->PPB Decision Go/No-Go Decision Solubility->Decision Permeability->Decision Metabolic_Stability->Decision CYP_Inhibition->Decision PPB->Decision

Caption: A streamlined workflow for the initial in vitro ADME assessment.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a 5-oxaspiro[3.4]octane amine derivative.

1. Materials and Reagents:

  • Test compound (10 mM stock in DMSO)
  • Pooled liver microsomes (e.g., human, rat, mouse)
  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
  • Phosphate buffer (0.1 M, pH 7.4)
  • Acetonitrile with internal standard (for quenching and analysis)
  • Positive control compound with known metabolic lability (e.g., verapamil)
  • Negative control (incubation without NADPH)

2. Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
  • Pre-incubate the liver microsomes (e.g., 0.5 mg/mL) with the test compound in a 96-well plate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Centrifuge the plate to pellet the precipitated protein.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) as 0.693/k.
  • Calculate the intrinsic clearance (Clint) as (k / microsomal protein concentration).

Diagram of a Potential Metabolic Pathway

metabolic_pathway cluster_metabolism Phase I Metabolism (CYP450) cluster_conjugation Phase II Metabolism Parent 5-Oxaspiro[3.4]octane Amine Derivative N_Oxidation N-Oxidation Parent->N_Oxidation Hydroxylation Hydroxylation of Spirocyclic Core Parent->Hydroxylation Oxetane_Opening Oxetane Ring Opening Parent->Oxetane_Opening Glucuronidation Glucuronidation N_Oxidation->Glucuronidation Sulfation Sulfation N_Oxidation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Oxetane_Opening->Glucuronidation Oxetane_Opening->Sulfation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for 5-oxaspiro[3.4]octane amine derivatives.

In Vivo Pharmacokinetic Studies

Promising candidates from in vitro screening should be advanced to in vivo pharmacokinetic studies in animal models (e.g., rodents).

Parameter Study Design Key Metrics
Bioavailability Intravenous (IV) and Oral (PO) administration to fasted animals.AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t½ (Half-life), F% (Oral Bioavailability).
Tissue Distribution Administration of a radiolabeled compound followed by tissue harvesting at different time points.Concentration of the compound in various tissues (e.g., liver, kidney, brain).
Excretion Housing animals in metabolic cages to collect urine and feces after administration.Percentage of the administered dose recovered in urine and feces.
Metabolite Identification Analysis of plasma, urine, and feces samples by high-resolution mass spectrometry.Identification of the major metabolites.

Conclusion

The 5-oxaspiro[3.4]octane amine scaffold represents a promising area of chemical space for the development of novel therapeutics with potentially favorable pharmacokinetic properties. The inherent three-dimensionality and the presence of both polar and basic functional groups offer medicinal chemists a versatile platform for fine-tuning ADME profiles. A thorough and systematic evaluation of these properties, using a combination of in vitro and in vivo models, is essential to unlock the full potential of this exciting class of molecules. By understanding the interplay between structure and pharmacokinetics, researchers can accelerate the journey of these compounds from the laboratory to the clinic.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Europe PMC. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (2020). MDPI. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Mansoura University. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). PubMed. [Link]

  • Absorption, Distribution, Metabolism and Excretion. ResearchGate. [Link]

  • Pharmacokinetic study with computational tools in the medicinal chemistry course. SciELO. [Link]

  • Integrative preclinical strategy for pharmacokinetic profiling and candidate selection of 3-hydroxypropanamidines: a promising antimalarial class. (2026). ResearchGate. [Link]

  • Metabolomic Profiling Identifies New Endogenous Markers of Tubular Secretory Clearance. eScholarship, University of California. [Link]

  • Absorption, distribution, excretion, and metabolism of 1-(5-oxohexyl) theobromine (BL 191) in rats. (1976). PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). EMAN RESEARCH PUBLISHING. [Link]

  • Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, Amenamevir (ASP2151), in Rodents. (2018). PubMed. [Link]

  • Description of Absorption Distribution Metabolism Excretion Toxicity (ADMET) of Nuciferine from Terate Flowers (Nymphaea spp.) using pkCSM Technology. (2025). Universitas Kadiri. [Link]

  • Evaluation of Metabolic Changes in Acute Intermittent Porphyria Patients by Targeted Metabolomics. (2022). MDPI. [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of Novel Spirocyclic Compounds: A Technical Guide for 5-Oxaspiro[3.4]octan-7-amine hydrochloride

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific in vitro mechanism of action of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. Therefore, this document serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific in vitro mechanism of action of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. Therefore, this document serves as an in-depth, hypothetical technical guide outlining a strategic and scientifically rigorous approach to characterize the mechanism of action for a novel spirocyclic compound such as this. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry. Their inherent three-dimensional nature provides access to a greater chemical space compared to traditional flat, aromatic compounds, often leading to improved physicochemical properties, target selectivity, and novelty for intellectual property.[1][2] The compound 5-Oxaspiro[3.4]octan-7-amine hydrochloride, with its unique oxaspiro[3.4]octane core and primary amine, presents a compelling starting point for drug discovery. However, its biological activity and mechanism of action remain uncharacterized. This guide provides a comprehensive roadmap for the in vitro investigation of this and other novel spirocyclic compounds, from initial phenotypic screening to target deconvolution and pathway analysis.

Part 1: Initial Target-Agnostic Screening and Phenotypic Profiling

The initial phase of investigation for a novel compound with an unknown mechanism of action should be broad to cast a wide net for potential biological activities. A target-agnostic, phenotypic screening approach is often the most fruitful starting point.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
  • Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia). A common starting panel includes A549 (lung), MCF-7 (breast), HCT116 (colon), and Jurkat (T-cell leukemia).

  • Compound Treatment: Plate cells in 96- or 384-well microplates. Treat with a concentration range of 5-Oxaspiro[3.4]octan-7-amine hydrochloride (e.g., from 100 µM down to 1 nM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • Staining: Following incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features. A common combination includes:

    • DAPI or Hoechst: To stain the nucleus and assess nuclear morphology (e.g., condensation, fragmentation).

    • Phalloidin: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker: To assess mitochondrial morphology and membrane potential.

    • Antibodies against key proteins: Such as anti-alpha-tubulin for microtubule organization or anti-p-H2AX to detect DNA damage.

  • Image Acquisition and Analysis: Use a high-content imaging system to automatically acquire images from each well. Sophisticated image analysis software can then quantify dozens of cellular features (e.g., cell count, nuclear size, mitochondrial texture, cytoskeletal arrangement).

Data Presentation: Phenotypic Profiling Heatmap
Cellular FeatureA549MCF-7HCT116Jurkat
Cell Count (IC50, µM) >10055.248.912.5
Nuclear Condensation -++++++
Microtubule Disruption ----
Mitochondrial Swelling -++++
DNA Damage (p-H2AX) -+++++

Hypothetical data is presented. "+", "++", "+++" indicate increasing effect size; "-" indicates no significant effect.

Interpretation and Next Steps

The hypothetical data above suggests that 5-Oxaspiro[3.4]octan-7-amine hydrochloride induces cytotoxicity, particularly in leukemia cells, and is associated with nuclear condensation, mitochondrial changes, and DNA damage, but not microtubule disruption. This profile points towards a potential mechanism involving the induction of apoptosis.

Part 2: Elucidating the Apoptotic Pathway

Based on the initial phenotypic screen, the next logical step is to investigate the specific apoptotic pathway induced by the compound.

Experimental Workflow: Apoptosis Characterization

The following diagram outlines a typical workflow for confirming and characterizing apoptosis.

apoptosis_workflow start Hypothesis: Compound Induces Apoptosis annexin_pi Annexin V / Propidium Iodide Staining (Flow Cytometry) start->annexin_pi Early/Late Apoptosis caspase_assay Caspase-3/7, -8, -9 Activity Assays (Luminescence or Fluorescence) annexin_pi->caspase_assay Quantify Effector Caspases western_blot Western Blot for Apoptotic Proteins (e.g., PARP, Bcl-2 family) caspase_assay->western_blot Identify Intrinsic vs. Extrinsic Pathway confirm Confirmation of Apoptotic Mechanism western_blot->confirm

Caption: Workflow for Apoptosis Confirmation and Pathway Analysis.

Detailed Protocols
  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population confirms the induction of apoptosis.

  • Caspase Activity Assays: Commercially available kits can measure the activity of key caspases. Activation of caspase-9 points to the intrinsic (mitochondrial) pathway, while caspase-8 activation suggests the extrinsic (death receptor) pathway. Activation of the executioner caspases-3 and -7 is a hallmark of apoptosis.

  • Western Blot Analysis: Probing for the cleavage of PARP (a substrate of caspases-3 and -7) provides further confirmation of apoptosis. The expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) can indicate the involvement of the intrinsic pathway.

Part 3: Target Deconvolution and Validation

Identifying the direct molecular target of a novel compound is a critical and challenging step. Several strategies can be employed.

Hypothetical Signaling Pathway

Based on the hypothetical findings of mitochondrial involvement and intrinsic apoptosis, a plausible signaling pathway to investigate is the Bcl-2 family-regulated mitochondrial pathway of apoptosis.

signaling_pathway compound 5-Oxaspiro[3.4]octan-7-amine HCl bcl2_family Bcl-2 Family Proteins (e.g., Bcl-xL, Mcl-1) compound->bcl2_family Inhibition? bax_bak Bax/Bak Activation bcl2_family->bax_bak Inhibits mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp3 Caspase-3 Activation apaf1->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical Signaling Pathway for the Compound.

Target Identification Strategies
  • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability across the proteome in response to compound treatment. A direct target will often show a significant shift in its melting temperature.

  • In Silico Docking and Virtual Screening: The 3D structure of 5-Oxaspiro[3.4]octan-7-amine can be used to perform virtual screens against libraries of known protein structures, particularly those in the Bcl-2 family, to predict potential binding interactions.

Target Validation

Once a putative target is identified (e.g., an anti-apoptotic Bcl-2 family protein like Bcl-xL or Mcl-1), validation is crucial.

  • Surface Plasmon Resonance (SPR): This biophysical technique can directly measure the binding affinity and kinetics between the compound and the purified target protein in a label-free manner.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[3]

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein should alter the cellular response to the compound, providing strong evidence for on-target activity.

Conclusion

While the specific mechanism of action for 5-Oxaspiro[3.4]octan-7-amine hydrochloride is yet to be determined, this guide provides a robust and logical framework for its investigation. By starting with broad phenotypic screening and progressively narrowing the focus to specific pathways and molecular targets, researchers can systematically elucidate the compound's in vitro mechanism. The unique three-dimensional structure of spirocyclic compounds holds great promise for the development of novel therapeutics, and a thorough understanding of their mechanism of action is the foundation for successful drug development.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and biological activity. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., Gutiérrez, M., & Polo-Cuadrado, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22349-22373. [Link]

  • Sarver, P., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781-1792.
  • Martinez-Lozano, M., et al. (2026). Zaltoprofen and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide – induced acute lung injury. Biochemical Pharmacology, 242, 117420.
  • PubChem. (n.d.). 5-oxaspiro[3.4]octan-7-amine. National Center for Biotechnology Information. [Link]

Sources

Foundational

Structural Characterization of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride: A Technical Guide for Drug Discovery

Executive Summary: The Paradigm Shift to Spirocyclic Scaffolds In modern medicinal chemistry, the transition from planar, aromatic rings to conformationally restricted, sp³-rich scaffolds is a critical strategy to improv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift to Spirocyclic Scaffolds

In modern medicinal chemistry, the transition from planar, aromatic rings to conformationally restricted, sp³-rich scaffolds is a critical strategy to improve clinical success rates. This concept, often termed "escape from flatland," relies heavily on the integration of spirocyclic bioisosteres[1].

5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2) represents a highly valuable, three-dimensional building block[2]. By fusing a cyclobutane ring to a 4-aminotetrahydrofuran core via a single spiro carbon, this scaffold acts as a rigidified bioisostere for classical amines (e.g., pyrrolidines, morpholines, and piperazines). The incorporation of the oxaspiro[3.4]octane system dramatically increases the fraction of saturated carbons ( Fsp3​ ), which empirically correlates with enhanced aqueous solubility, improved metabolic stability, and reduced off-target promiscuity[3].

G A Traditional Flat Amines (e.g., Pyrrolidines) B 5-Oxaspiro[3.4]octan-7-amine (Spirocyclic Bioisostere) A->B Scaffold Hopping C Increased Fsp3 Fraction B->C D 3D Conformational Complexity B->D E Improved Aqueous Solubility C->E F Reduced Off-Target Binding D->F

Fig 1. Pharmacological advantage pathway of spirocyclic bioisosterism.

Chemical Identity & Physicochemical Profiling

Low-molecular-weight aliphatic free bases are notoriously volatile, prone to rapid oxidation, and difficult to handle on the bench. Formulating 5-oxaspiro[3.4]octan-7-amine as a hydrochloride salt stabilizes the primary amine, yielding a highly crystalline solid ideal for long-term storage and precise stoichiometric dosing in biological assays[4].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Oxaspiro[3.4]octan-7-amine hydrochloride
CAS Registry Number 1955557-50-2
Molecular Formula C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free Base)
Molecular Weight 163.65 g/mol (Salt) / 127.10 g/mol (Free Base)
SMILES NC(C1)COC21CCC2.[H]Cl
Stereochemistry Chiral center at C7 (requires enantiomeric resolution if non-racemic)
Ring System Spiro[3.4]octane (Cyclobutane spiro-fused to Tetrahydrofuran)

Causality in Analytical Design: A Self-Validating System

As a Senior Application Scientist, I design characterization workflows not as isolated tests, but as a self-validating closed loop . The inherent ring strain of the cyclobutane moiety and the quaternary nature of the spiro carbon demand orthogonal validation techniques.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact atomic composition. We utilize soft ionization (ESI+) to prevent the strained cyclobutane ring from undergoing premature fragmentation.

  • 1D & 2D NMR Spectroscopy: Validates the functional groups and connectivity. The spiro carbon (C4) is a quaternary center bonded directly to oxygen, making it invisible in standard ¹H NMR. We must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to observe the ³J coupling from the cyclobutane protons to this quaternary center, proving the rings are spiro-fused rather than bridged.

  • Single-Crystal X-Ray Diffraction (SCXRD): Validates the 3D conformation. NMR cannot easily determine the exact puckering amplitude of the tetrahydrofuran ring. SCXRD provides the absolute stereochemistry at C7 and the exact exit vectors of the amine.

Workflow S1 Sample: 5-Oxaspiro[3.4]octan-7-amine HCl S2 HRMS (ESI-TOF) Exact Mass: [M+H]+ 128.1076 S1->S2 S3 NMR Spectroscopy (1H, 13C, DEPT-135) S1->S3 S5 X-Ray Crystallography Absolute Stereochemistry S1->S5 S6 Validated 3D Structural Profile S2->S6 S4 2D NMR (HSQC, HMBC) Spiro-carbon Connectivity S3->S4 S4->S6 S5->S6

Fig 2. Self-validating analytical workflow for spirocyclic structural elucidation.

Step-by-Step Experimental Methodologies

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Causality: To confirm the exact mass of the free base without inducing ring-opening of the strained spiro[3.4] system.

  • Sample Preparation: Dissolve 1 mg of 5-oxaspiro[3.4]octan-7-amine hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

  • Instrument Parameters: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to ensure gentle ionization.

  • Data Processing: Extract the [M+H]⁺ ion chromatogram. The theoretical exact mass for C₇H₁₄NO⁺ is 128.1076 Da . A mass error of < 3 ppm confirms the molecular formula.

Protocol B: Multidimensional NMR Spectroscopy

Causality: To unambiguously assign the spirocyclic connectivity and confirm the position of the primary amine relative to the oxygen atom.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is preferred to avoid overlapping solvent peaks with the cyclobutane multiplets, though the exchangeable -NH₃⁺ protons will be silenced.

  • 1D Acquisition:

    • Acquire a standard ¹H NMR (400 or 600 MHz). Expect complex multiplets for the cyclobutane ring due to severe diastereotopicity.

    • Acquire a ¹³C{¹H} NMR and a DEPT-135 spectrum. The DEPT-135 will invert the five CH₂ signals (C1, C2, C3, C6, C8), leave the CH signal positive (C7), and the quaternary spiro carbon (C4) will disappear, confirming its nature.

  • 2D Acquisition (HSQC & HMBC):

    • Run ¹H-¹³C HSQC to map protons directly to their parent carbons.

    • Run ¹H-¹³C HMBC. Critical Step: Look for cross-peaks between the cyclobutane protons (C1/C3) and the highly deshielded quaternary carbon (C4, ~85-90 ppm). This ³J coupling definitively proves the spiro-fusion.

Table 2: Diagnostic ¹³C NMR Chemical Shifts (Theoretical assignments)

Note: Shifts are representative for the oxaspiro[3.4]octane core in polar aprotic/protic solvents.

Carbon PositionTypeExpected Shift (ppm)Diagnostic Reasoning
C4 Quaternary (Cq)~85 - 90Strongly deshielded by the adjacent O5 atom; disappears in DEPT-135.
C6 Methylene (CH₂)~70 - 75Deshielded due to direct bond to the O5 atom.
C7 Methine (CH)~50 - 55Shifted downfield by the adjacent primary amine (-NH₃⁺).
C8 Methylene (CH₂)~40 - 45Bridging the chiral amine center and the spiro carbon.
C1, C3 Methylene (CH₂)~30 - 35Cyclobutane carbons adjacent to the spiro center.
C2 Methylene (CH₂)~15 - 20Distal cyclobutane carbon; most shielded in the molecule.
Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: To determine the absolute stereochemistry at C7 and evaluate the solid-state hydrogen-bonding network of the hydrochloride salt.

  • Crystallization: Dissolve 20 mg of the salt in a minimal amount of hot methanol. Place the open vial inside a larger sealed chamber containing diethyl ether (Vapor Diffusion Method). Allow to sit undisturbed for 48-72 hours until diffraction-quality single crystals form.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source at 100 K (to minimize thermal motion).

  • Refinement: Solve the structure using direct methods. The chloride counterion will be clearly visible, hydrogen-bonded to the -NH₃⁺ group, validating the salt stoichiometry.

Conclusion

The structural characterization of 5-oxaspiro[3.4]octan-7-amine hydrochloride requires a meticulous, multi-modal approach. Because spirocyclic bioisosteres are designed to project functional groups into precise 3D vectors to interact with protein targets[1], confirming the exact spatial arrangement and ring integrity is non-negotiable. By employing HRMS for compositional accuracy, 2D NMR for connectivity, and SCXRD for absolute conformation, researchers can confidently integrate this scaffold into advanced drug discovery pipelines.

References

  • 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information - NextSDS NextSDS. URL: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes RSC Publishing. URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews ACS Publications. URL: [Link]

Sources

Exploratory

The Ascendance of Spirocyclic Scaffolds: A Medicinal Chemistry Perspective on 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics with enhanced effica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemistry has witnessed a paradigm shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This strategic move, often dubbed "escaping flatland," is driven by the understanding that molecules with greater sp3 character and spatial complexity can offer superior physicochemical properties and more precise interactions with biological targets.[1][2] Spirocyclic compounds, defined by two rings sharing a single atom, are at the forefront of this evolution.[2][3] Their rigid, well-defined 3D conformations allow for the presentation of functional groups in precise vectors, leading to improved potency, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a comprehensive technical overview of the medicinal chemistry of 5-oxaspiro[3.4]octan-7-amine hydrochloride, a promising yet underexplored building block. We will delve into its synthesis, potential for derivatization, and the broader context of its application in modern drug discovery, offering insights for researchers looking to leverage this unique scaffold.

The 5-Oxaspiro[3.4]octane Scaffold: A Privileged Motif

The 5-oxaspiro[3.4]octane core, which marries a tetrahydrofuran ring with a cyclobutane ring through a spirocyclic junction, presents a unique set of structural and electronic features. The incorporation of an oxygen atom in the five-membered ring introduces polarity and potential hydrogen bond accepting capabilities, while the strained cyclobutane ring imparts a rigid conformation. The amine functionality at the 7-position serves as a versatile handle for further chemical modification, making 5-oxaspiro[3.4]octan-7-amine a valuable starting point for the synthesis of diverse compound libraries.

Synthetic Strategies: Accessing the 5-Oxaspiro[3.4]octane Core

While the direct synthesis of 5-oxaspiro[3.4]octan-7-amine hydrochloride is not extensively detailed in the public domain, a plausible and efficient synthetic route can be extrapolated from the synthesis of related spirocyclic systems, such as 2,5-dioxaspiro[3.4]octane derivatives.[5] A common and effective strategy involves a ring-closing metathesis (RCM) reaction to construct the spirocyclic core.

A representative synthetic workflow is outlined below:

Synthetic_Workflow_5-Oxaspiro[3.4]octan-7-amine start Commercially Available Starting Materials step1 Synthesis of Diallylic Ether start->step1 Alkylation step2 Ring-Closing Metathesis (RCM) step1->step2 Grubbs' Catalyst step3 Hydrogenation step2->step3 Pd/C, H2 step4 Functional Group Interconversion (e.g., Hydrolysis, Reduction) step3->step4 step5 Introduction of Amine Functionality step4->step5 e.g., Mesylation, Azide Reduction step6 Salt Formation step5->step6 HCl product 5-Oxaspiro[3.4]octan-7-amine Hydrochloride step6->product

Caption: A plausible synthetic workflow for 5-oxaspiro[3.4]octan-7-amine hydrochloride.

Experimental Protocol: A Representative Synthetic Route

The following is a generalized, step-by-step protocol based on established methodologies for constructing similar spirocyclic systems.[5]

Step 1: Synthesis of the Diallylic Ether Precursor

  • To a solution of a suitable oxetane-containing alcohol in an aprotic solvent (e.g., THF), a strong base (e.g., NaH) is added at a reduced temperature.

  • An appropriate allyl halide (e.g., allyl bromide) is then added, and the reaction is allowed to warm to room temperature and stir until completion.

  • Workup and purification by column chromatography yield the diallylic ether precursor.

Step 2: Ring-Closing Metathesis (RCM)

  • The diallylic ether is dissolved in a degassed solvent (e.g., dichloromethane or toluene).

  • A catalytic amount of a Grubbs' catalyst (e.g., Grubbs' II) is added, and the reaction is heated to reflux under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed in vacuo, and the crude product is purified to afford the unsaturated spirocycle.

Step 3: Hydrogenation

  • The unsaturated spirocycle is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A hydrogenation catalyst (e.g., 10% Pd/C) is added.

  • The reaction mixture is subjected to a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) and stirred until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated 5-oxaspiro[3.4]octane core.

Step 4: Functional Group Interconversion

  • Depending on the starting materials, the product from hydrogenation may require further modification to introduce a suitable handle for amination. This could involve hydrolysis of an ester to a carboxylic acid, followed by reduction to an alcohol.

Step 5: Introduction of the Amine Functionality

  • The alcohol can be converted to a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • The resulting sulfonate can then be displaced with an azide source (e.g., sodium azide).

  • Finally, reduction of the azide, for example, by hydrogenation or using a reducing agent like LiAlH4, affords the primary amine.

Step 6: Hydrochloride Salt Formation

  • The free base of 5-oxaspiro[3.4]octan-7-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a non-polar solvent, and dried to yield 5-oxaspiro[3.4]octan-7-amine hydrochloride.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Modification Site Potential Modifications Potential Impact on Properties
Primary Amine Acylation, Sulfonylation, Reductive Amination, AlkylationIntroduce new interaction points (H-bond donors/acceptors, hydrophobic interactions), modulate basicity and polarity, explore different binding pockets.
Spirocyclic Core Introduction of substituents on the cyclobutane or tetrahydrofuran ringsModulate lipophilicity, fine-tune the 3D conformation, block metabolic hotspots.
Oxygen Atom Bioisosteric replacement (e.g., with sulfur or carbon)Alter polarity, hydrogen bonding capacity, and metabolic stability.

The value of spirocyclic amines in medicinal chemistry has been demonstrated in numerous drug discovery programs. For instance, spirocyclic piperidines have been incorporated into allosteric SHP2 inhibitors, where the rigid scaffold orients substituents for optimal binding.[4] Similarly, diazaspiro[3.4]octanone derivatives have been developed as potent sigma-1 receptor antagonists.[6] These examples underscore the potential of the 5-oxaspiro[3.4]octane scaffold to serve as a foundation for the development of novel therapeutic agents.

Pharmacological Landscape and Potential Targets

The rigid, 3D nature of the 5-oxaspiro[3.4]octane scaffold, combined with the versatility of the amine functional group, makes it an attractive starting point for targeting a wide range of biological macromolecules.

Pharmacological_Interactions cluster_interactions Potential Interactions target Biological Target (e.g., GPCR, Enzyme, Ion Channel) scaffold 5-Oxaspiro[3.4]octan-7-amine Derivative h_bond Hydrogen Bonding scaffold->h_bond Amide/Sulfonamide hydrophobic Hydrophobic Interactions scaffold->hydrophobic Spirocyclic Core ionic Ionic Interactions scaffold->ionic Protonated Amine h_bond->target hydrophobic->target ionic->target

Caption: Potential interactions of a 5-oxaspiro[3.4]octan-7-amine derivative with a biological target.

Potential therapeutic areas where this scaffold could be explored include:

  • Central Nervous System (CNS) Disorders: The ability of spirocycles to modulate physicochemical properties could be leveraged to design CNS-penetrant molecules targeting receptors and enzymes implicated in neurological diseases.[2][3]

  • Oncology: The unique 3D shape of spirocyclic compounds can lead to novel binding modes and improved selectivity for cancer targets.[3]

  • Infectious Diseases: Spirocyclic scaffolds have been incorporated into novel anti-infective agents, including antimalarials and antituberculosis drugs.[2]

Conclusion and Future Perspectives

5-Oxaspiro[3.4]octan-7-amine hydrochloride represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with a synthetically tractable handle for diversification, makes it an attractive scaffold for the generation of novel chemical entities. While the direct biological activity of this specific compound is not well-documented, its potential as a starting point for the development of potent and selective modulators of various biological targets is clear.

Future research in this area should focus on the synthesis and screening of libraries based on the 5-oxaspiro[3.4]octane core against a diverse range of targets. A deeper understanding of the conformational preferences of this scaffold and its derivatives through computational modeling will further aid in the rational design of new therapeutic agents. As the demand for novel, patentable chemical matter continues to grow, the exploration of unique spirocyclic systems like 5-oxaspiro[3.4]octane will undoubtedly play a crucial role in the future of drug discovery.

References

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.4]octan-7-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-oxaspiro[3.4]octan-7-amine. Retrieved from [Link]

  • Guo, L., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Svrcek, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • Johnson, K. A., et al. (2023). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv. [Link]

  • Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Introduction Spirocyclic scaffolds, particularly those incorporating an oxetane ring, have emerged as privileged motifs in modern medicinal chemistry. The inherent three-dimensionality of spirocycles provides access to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating an oxetane ring, have emerged as privileged motifs in modern medicinal chemistry. The inherent three-dimensionality of spirocycles provides access to novel chemical space and can lead to improved protein-ligand interactions compared to their flat, aromatic counterparts.[1] The oxetane moiety, a four-membered cyclic ether, is frequently employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride, a valuable building block for drug discovery programs. The synthetic strategy is designed around robust, scalable, and well-documented chemical transformations, beginning with the construction of the key ketone intermediate, 5-Oxaspiro[3.4]octan-7-one, followed by its conversion to the target amine via reductive amination. We will elaborate on the rationale behind the chosen methodologies, providing a trustworthy and reproducible guide for laboratory synthesis.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. The first stage involves the construction of the spirocyclic ketone from a commercially available precursor. The second stage is the conversion of this ketone into the corresponding primary amine. The final stage is the formation of the stable hydrochloride salt.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Amine Synthesis cluster_2 Part 3: Salt Formation A Cyclopentane-1,3-dione B 3-Ethoxycyclopent-2-en-1-one A->B Enol Ether Protection C 5-Oxaspiro[3.4]octan-7-one B->C Corey-Chaykovsky Reaction & Hydrolysis D 5-Oxaspiro[3.4]octan-7-amine C->D Reductive Amination E 5-Oxaspiro[3.4]octan-7-amine HCl (Final Product) D->E HCl Addition

Caption: Overall workflow for the synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 5-Oxaspiro[3.4]octan-7-one

Principle and Strategy

The core challenge in this synthesis is the efficient construction of the spiro-oxetane framework. While several methods exist for oxetane synthesis, the Corey-Chaykovsky reaction stands out as a reliable method for converting ketones into oxetanes.[4] This reaction involves the use of a sulfur ylide, typically generated from trimethylsulfoxonium iodide, to add a methylene group to a carbonyl, which then cyclizes.

To ensure regioselectivity, we begin with cyclopentane-1,3-dione. One carbonyl group must be selectively protected before the Corey-Chaykovsky reaction. A common and effective strategy is to form an enol ether, which is stable under the basic conditions of the ylide reaction. Subsequent acidic workup or hydrolysis not only quenches the reaction but also removes the protecting group to reveal the desired ketone.

Experimental Protocol

Step 1.1: Protection of Cyclopentane-1,3-dione

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentane-1,3-dione (1.0 eq), triethyl orthoformate (1.2 eq), and absolute ethanol (approx. 0.5 M).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).

  • Heat the mixture to reflux and collect the ethanol/formate azeotrope in the Dean-Stark trap. Continue heating until no more distillate is collected (typically 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude 3-ethoxycyclopent-2-en-1-one is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by vacuum distillation.

Step 1.2: Corey-Chaykovsky Reaction and In-Situ Deprotection

  • CAUTION: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Trimethylsulfoxonium iodide is a skin and eye irritant.

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethyl sulfoxide (DMSO, approx. 0.8 M).

  • Slowly add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the suspension. The mixture will warm up and hydrogen gas will evolve. Stir at room temperature for 1-2 hours until the gas evolution ceases and the solution becomes clear, indicating the formation of the sulfur ylide.

  • Cool the ylide solution to 0 °C in an ice bath.

  • Add a solution of 3-ethoxycyclopent-2-en-1-one (from Step 1.1, 1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the cold ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Add 2 M aqueous hydrochloric acid (HCl) and stir the mixture vigorously for 1-2 hours at room temperature to facilitate the hydrolysis of the enol ether.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Oxaspiro[3.4]octan-7-one as a clear oil.[5][6]

ParameterValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.16 g/mol
Typical Yield50-65% over 2 steps
AppearanceColorless to pale yellow oil

Part 2: Synthesis of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Principle and Strategy

Reductive amination is the most direct and efficient method for converting a ketone into a primary amine.[7] This one-pot reaction involves the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Modern catalytic systems offer significant advantages over classical stoichiometric reagents like sodium cyanoborohydride. We have selected a highly efficient iridium-based catalyst in combination with ammonium formate. In this system, ammonium formate serves as both the ammonia source for imine formation and the hydride source for the reduction, proceeding under mild conditions with high yields.[7] The final step involves converting the free amine to its hydrochloride salt to improve stability and handling.

G cluster_0 cluster_1 Ketone 5-Oxaspiro[3.4]octan-7-one Imine Iminium Intermediate Ketone->Imine + NH₃ Ammonia NH₃ (from NH₄HCO₂) Catalyst [IrCp*Cl₂]₂ / Ligand Hydride H⁻ (from HCOOH) Imine->Ketone - H₂O Amine 5-Oxaspiro[3.4]octan-7-amine Imine->Amine Reduction (Cat., H⁻)

Sources

Application

Protocol for dissolving 5-Oxaspiro[3.4]octan-7-amine hydrochloride in DMSO

An Application Note and Protocol for the Dissolution of 5-Oxaspiro[3.4]octan-7-amine hydrochloride in DMSO Abstract This document provides a comprehensive, field-tested protocol for the dissolution of 5-Oxaspiro[3.4]octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Dissolution of 5-Oxaspiro[3.4]octan-7-amine hydrochloride in DMSO

Abstract

This document provides a comprehensive, field-tested protocol for the dissolution of 5-Oxaspiro[3.4]octan-7-amine hydrochloride in dimethyl sulfoxide (DMSO). As a primary amine salt, this spirocyclic compound presents specific solubility challenges that necessitate rigorous adherence to best practices to ensure the integrity and reproducibility of experimental results. This guide moves beyond a simple set of instructions to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals a robust framework for preparing stable, accurate stock solutions for use in high-throughput screening (HTS), cell-based assays, and other drug discovery applications.

Introduction: The Challenge of Solubilizing Amine Salts in a Hygroscopic Solvent

5-Oxaspiro[3.4]octan-7-amine hydrochloride is a spirocyclic organic compound of interest in medicinal chemistry and drug discovery. The preparation of concentrated stock solutions is a mandatory first step for virtually all downstream biological assays. Dimethyl sulfoxide (DMSO) is the solvent of choice in these applications due to its remarkable ability to dissolve a wide array of both polar and non-polar compounds and its miscibility with aqueous culture media.[1]

However, the combination of an amine hydrochloride salt and DMSO introduces two primary challenges that this protocol is designed to overcome:

  • Solvation of an Ionic Salt: The hydrochloride salt form increases the polarity of the parent amine, aiding in its solid-state stability. However, dissolving this ionic lattice in a polar aprotic solvent like DMSO requires overcoming significant lattice energy.

  • DMSO Hygroscopicity: DMSO is intensely hygroscopic, readily absorbing ambient atmospheric moisture.[2][3] This absorbed water is not a passive bystander; it fundamentally alters the solvent properties of DMSO, drastically reducing its ability to solvate many organic compounds and leading to stock solution precipitation.[4][5]

This application note details a self-validating protocol that prioritizes anhydrous conditions and controlled energy input to achieve complete and stable dissolution.

Compound and Solvent Specifications

Accurate and reproducible results begin with well-characterized materials. The following table summarizes the essential data for the solute and solvent.

Parameter5-Oxaspiro[3.4]octan-7-amine hydrochlorideDimethyl Sulfoxide (DMSO)
CAS Number 1955557-50-2[6][7]67-68-5[1]
Molecular Formula C₇H₁₄ClNO[7][8](CH₃)₂SO[1]
Molecular Weight 163.65 g/mol [8][9]78.13 g/mol [1]
Recommended Purity ≥97%Anhydrous, ≥99.9%, Sterile-Filtered[3]
Key Characteristics White to off-white crystalline solid.Clear, colorless liquid. Highly polar and hygroscopic.[3][10]

Core Principles: The Causality Behind the Protocol

Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol.

The Critical Impact of Water on DMSO Solubility

The most common point of failure in preparing DMSO stock solutions is the inadvertent introduction of water. Even small amounts of water can create a less favorable environment for dissolving lipophilic compounds and can alter the ionic interactions necessary to solvate a hydrochloride salt.[2][4][5] This often manifests as precipitation after one or more freeze-thaw cycles.[4]

Caption: The hygroscopic nature of DMSO leads to water absorption, which reduces compound solubility.

Energy Input for Dissolution

To dissolve a crystalline solid, energy must be supplied to break the crystal lattice. This protocol utilizes a tiered approach:

  • Mechanical Energy (Vortexing): Provides initial agitation to disperse particles and promote solvent interaction.

  • Kinetic Energy (Gentle Warming): Increasing the temperature to a modest 37°C increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. This temperature is generally safe for most small molecules.[11][12]

  • Acoustic Energy (Sonication): A sonication bath provides high-frequency sound waves that create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which is highly effective at breaking up solute aggregates and facilitating dissolution without significant bulk heating.[2][13]

Materials and Equipment

CategoryItemSpecifications
Reagents 5-Oxaspiro[3.4]octan-7-amine hydrochlorideSolid (crystalline/powder) form, ≥97% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered, in a tightly sealed bottle[3]
Consumables Sterile Microcentrifuge or Cryovials1.5 mL or 2.0 mL, nuclease-free, with secure caps
Sterile Pipette TipsNuclease-free, compatible with micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
Calibrated MicropipettesP10, P200, P1000 or similar
Vortex MixerStandard laboratory model
Water Bath SonicatorFor assisted dissolution
Water Bath or Heating BlockSet to 37°C (optional, for gentle warming)
PPE Safety Glasses, Lab Coat, GlovesChemical-resistant gloves (butyl rubber or thick nitrile recommended)[1]

Detailed Experimental Protocol

This protocol is designed as a logical workflow. Follow the steps sequentially for optimal results.

Part A: Pre-Dissolution and Calculation
  • Equilibrate Reagents: Allow the vial of 5-Oxaspiro[3.4]octan-7-amine hydrochloride and the sealed bottle of anhydrous DMSO to come to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric water from condensing on the cold solid or into the solvent.[2]

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration. Use the following formula:

    Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight (163.65 g/mol )] / 1000

    • Example for 1 mL of a 50 mM stock solution: Mass (mg) = 50 mM × 1 mL × 163.65 / 1000 = 8.18 mg

Part B: Primary Dissolution Procedure
  • Weigh Compound: Place a new, sterile microcentrifuge tube on the analytical balance and tare. Carefully weigh the calculated mass of 5-Oxaspiro[3.4]octan-7-amine hydrochloride directly into the tube.

  • Add Solvent: Using a calibrated micropipette with a fresh, sterile tip, add the calculated volume of anhydrous DMSO to the tube containing the compound.[3]

  • Immediate Mixing: Tightly cap the tube and vortex vigorously for 60-90 seconds.[2][12]

  • Visual Inspection: Hold the tube up to a light source to inspect for any undissolved particulates. The solution should be completely clear. If it is, proceed directly to Part D. If any solid material or cloudiness remains, proceed to Part C.

Part C: Assisted Dissolution Workflow

Note: Apply these steps sequentially. Do not proceed to warming if sonication is sufficient.

  • Sonication: Place the capped tube in a water bath sonicator. Sonicate for 10-15 minutes.[2] After sonication, remove the tube and perform another visual inspection. If the solution is now clear, proceed to Part D.

  • Gentle Warming: If particulates persist after sonication, place the tube in a 37°C water bath or heating block for 5-10 minutes.[2][11] Do not exceed this temperature or time to minimize any risk of compound degradation.

  • Final Mixing: Following warming, vortex the tube again for 30 seconds. The solution should now be completely clear. If dissolution is still incomplete, consider preparing a new stock at a lower concentration (see Troubleshooting).

Part D: Aliquoting and Long-Term Storage
  • Aliquoting: To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles.[3] Aliquot the final clear solution into smaller, single-use volumes in sterile, clearly labeled cryovials or microcentrifuge tubes.

  • Labeling: Ensure each aliquot is clearly labeled with the compound name, concentration, solvent (100% DMSO), and preparation date.

  • Storage: Store the aliquots in a freezer, protected from light.

    • -20°C: Suitable for short- to medium-term storage (1-6 months).[3]

    • -80°C: Recommended for long-term storage (>6 months).[3]

Summary Workflow Diagram

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Insights The inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

The incorporation of spirocyclic amines into pharmacophores is a proven strategy to increase the fraction of sp3-hybridized carbons ( ). Molecules like 5-oxaspiro[3.4]octan-7-amine offer superior aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity compared to traditional flat heteroaromatics. However, this building block is commercially supplied as a hydrochloride salt to prevent oxidation and ensure shelf stability.

From a mechanistic standpoint, the hydrochloride salt is entirely unreactive in standard acylation chemistry. The fundamental stoichiometric imperative here is the in situ liberation of the free base without compromising the highly reactive active ester intermediate.

The Causality of Reagent Selection
  • Base Selection (The Steric Argument): -Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA’s isopropyl groups provide sufficient steric bulk to prevent it from acting as a competing nucleophile against the active ester. A minimum of 3.0 equivalents is required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the amine hydrochloride, and 1.0 eq to maintain a basic medium that drives the nucleophilic attack [1].

  • Coupling Reagent Dynamics:

    • For discovery-scale synthesis, HATU is unparalleled. It rapidly generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the slight steric hindrance imposed by the adjacent spiro-cyclobutane ring [2].

    • For process scale-up , T3P (Propylphosphonic anhydride) is the reagent of choice. It operates via a mixed anhydride intermediate, boasts a near-zero epimerization trajectory for chiral acids, and generates exclusively water-soluble phosphate byproducts, enabling chromatography-free isolation [3].

Mechanistic Pathway

The following diagram illustrates the dual-pathway required when coupling an amine hydrochloride salt. The acid must be activated concurrently with the neutralization of the amine salt to ensure the free nucleophile is available exactly when the active ester reaches maximum concentration.

MechanisticPathway Acid Carboxylic Acid (R-COOH) Base1 DIPEA (Deprotonation) Acid->Base1 Carboxylate Carboxylate Anion (R-COO⁻) Base1->Carboxylate ActiveEster Active Ester Intermediate (OAt / Phosphonic) Carboxylate->ActiveEster + Coupling Agent CouplingAgent Coupling Reagent (e.g., HATU / T3P) CouplingAgent->ActiveEster Amide Target Amide Product (Stable C-N Bond) ActiveEster->Amide Nucleophilic Attack Byproduct Water-Soluble Byproducts (e.g., HOAt, Phosphates) ActiveEster->Byproduct Displaced Leaving Group AmineSalt 5-Oxaspiro[3.4]octan-7-amine HCl (Unreactive Salt) Base2 DIPEA (Neutralization) AmineSalt->Base2 FreeAmine Free Base Amine (Nucleophile) Base2->FreeAmine FreeAmine->Amide

Figure 1: Mechanistic pathway of amide bond formation from an amine hydrochloride salt.

Quantitative Data Presentation

Selecting the correct conditions depends entirely on the project phase (Discovery vs. Scale-up) and the nature of the carboxylic acid partner.

Coupling ReagentBase RequirementPreferred SolventTypical YieldEpimerization RiskByproduct RemovalIdeal Application
HATU DIPEA (3.0 - 4.0 eq)DMF or DCM>85%ModerateRequires ChromatographyHigh-throughput discovery
T3P (50% in EtOAc)DIPEA (3.0 - 4.0 eq)EtOAc or DCM>80%Very LowSimple Aqueous WashProcess scale-up / Chiral acids
EDC·HCl / HOBt NMM (3.0 - 4.0 eq)DCM70-80%LowAqueous WashGeneral synthesis / Cost-sensitive

Experimental Methodologies

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Designed for maximum conversion speed and handling sterically hindered carboxylic acids.

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and 5-oxaspiro[3.4]octan-7-amine hydrochloride (1.1 mmol).

  • Solvation: Suspend the solids in anhydrous DMF (5.0 mL).

    • Self-Validation Checkpoint: The mixture will appear as a cloudy suspension due to the insolubility of the amine hydrochloride salt.

  • Neutralization & Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 mmol, 3.0 eq) dropwise over 2 minutes.

    • Self-Validation Checkpoint: The suspension should rapidly transition to a homogeneous solution, confirming the liberation of the free amine.

  • Coupling: Add HATU (1.2 mmol, 1.2 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester and formation of the product mass).

  • Workup: Quench the reaction with saturated aqueous (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Process Scale-Up (T3P-Mediated)

Designed for safety, low epimerization, and avoiding column chromatography [4].

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (10.0 mmol) and 5-oxaspiro[3.4]octan-7-amine hydrochloride (10.5 mmol) in anhydrous EtOAc (40 mL).

  • Neutralization: Add DIPEA (35.0 mmol, 3.5 eq) and stir at room temperature for 15 minutes to ensure complete free-basing.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 15.0 mmol, 1.5 eq) via an addition funnel to control the mild exotherm.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Chromatography-Free Workup: Add water (20 mL) to quench unreacted T3P. Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated aqueous (20 mL) to remove unreacted acid, and brine (20 mL).

  • Isolation: Dry the organic layer over , filter, and evaporate to yield the analytically pure amide.

Experimental Workflow Visualization

Workflow Step1 Step 1 Dissolve Acid & Amine HCl in EtOAc/DCM Step2 Step 2 Add DIPEA (3.5 eq) at RT Step1->Step2 Step3 Step 3 Add T3P (50% in EtOAc) at 0°C Step2->Step3 Step4 Step 4 Stir at RT (12 hours) Step3->Step4 Step5 Step 5 Aqueous Workup (HCl / NaHCO3 / Brine) Step4->Step5 Step6 Step 6 Evaporation (Chromatography-Free) Step5->Step6

Figure 2: Step-by-step experimental workflow for T3P-mediated process scale-up.

References

  • Dabhi, R. C. et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12 (2023): 135. URL:[Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation: Coupling Reagents." Organic-Chemistry.org. URL:[Link]

  • Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Letters, 2011. (Referenced via Organic Chemistry Portal). URL:[Link]

  • Allen, C. L. et al. "Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines." NIH PubMed Central, 2014. URL:[Link]

Application

Application Notes and Protocols for 5-Oxaspiro[3.4]octan-7-amine hydrochloride in Fragment-Based Drug Design

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Design Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for the discovery of high-quality...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for the discovery of high-quality lead compounds.[1] The central tenet of FBDD lies in the screening of low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[1] These "fragments" can then be optimized and grown into more potent, drug-like molecules.[1] Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds due to their synthetic tractability.[2] However, there is a growing consensus that increasing the three-dimensional (3D) character of screening compounds can lead to improved physicochemical properties and clinical success.[3][4]

Spirocyclic scaffolds are a particularly attractive class of building blocks for introducing 3D-dimensionality into fragment libraries.[3][4] The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target and allows for precise vectoring of substituents into unexplored regions of chemical space.[2] Furthermore, the incorporation of heteroatoms, such as in the oxaspiroalkane framework, can introduce favorable properties like improved solubility and metabolic stability.[5]

This guide focuses on the application of 5-Oxaspiro[3.4]octan-7-amine hydrochloride , a novel and promising fragment that embodies these desirable characteristics. Its spirocyclic nature provides a rigid, 3D scaffold, while the oxetane and amine functionalities offer key interaction points for target binding and vectors for subsequent chemical elaboration. These application notes will provide a comprehensive overview of the properties, a plausible synthetic route, and detailed protocols for the effective use of this fragment in an FBDD campaign.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments. The hydrochloride salt of 5-Oxaspiro[3.4]octan-7-amine is typically used in screening campaigns to improve aqueous solubility.

PropertyValueSource
CAS Number 1955557-50-2[6]
Molecular Formula C₇H₁₄ClNO[7]
Molecular Weight 163.65 g/mol [7]
Chemical Structure Chemical structure of 5-Oxaspiro[3.4]octan-7-amine hydrochloride
PubChemPredicted XlogP (free base) 0.1[8]Topological Polar Surface Area (TPSA) 38.5 Ų[9]Hydrogen Bond Donors 2 (as amine salt)CalculatedHydrogen Bond Acceptors 1CalculatedRotatable Bonds 0Calculated
Plausible Synthetic Route

The key steps involve the formation of a suitable alcohol precursor, conversion to a good leaving group (mesylate), displacement with azide, and subsequent reduction to the desired amine.

Synthetic_Pathway A 5-Oxaspiro[3.4]octan-7-one B 5-Oxaspiro[3.4]octan-7-ol A->B Reduction (e.g., NaBH4) C 5-Oxaspiro[3.4]octan-7-yl methanesulfonate B->C Mesylation (MsCl, Et3N) D 7-Azido-5-oxaspiro[3.4]octane C->D Azide Displacement (NaN3, DMF) E 5-Oxaspiro[3.4]octan-7-amine D->E Reduction (e.g., H2, Pd/C or PPh3, H2O) F 5-Oxaspiro[3.4]octan-7-amine hydrochloride E->F Salt Formation (HCl in ether)

Figure 1: Plausible synthetic pathway for 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Step-by-Step Protocol (Adapted):

  • Reduction of 5-Oxaspiro[3.4]octan-7-one: To a solution of 5-Oxaspiro[3.4]octan-7-one in methanol at 0 °C, add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with acetone, followed by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 5-Oxaspiro[3.4]octan-7-ol.

  • Mesylation of 5-Oxaspiro[3.4]octan-7-ol: Dissolve the alcohol in dichloromethane and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to afford the crude mesylate, which can be used in the next step without further purification.[5]

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture (e.g., to 80 °C) and stir for several hours until the starting material is consumed.[5] After cooling to room temperature, add water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate to yield 7-Azido-5-oxaspiro[3.4]octane.

  • Reduction of the Azide: The azide can be reduced to the amine via several methods. For a catalytic hydrogenation, dissolve the azide in methanol or ethanol, add a palladium on carbon catalyst, and stir under a hydrogen atmosphere. Alternatively, a Staudinger reduction can be performed by treating the azide with triphenylphosphine in THF, followed by the addition of water.[5] After the reaction is complete, remove the catalyst by filtration (for hydrogenation) or perform a workup to remove phosphine oxide byproducts. Purification by column chromatography may be necessary to obtain pure 5-Oxaspiro[3.4]octan-7-amine.

  • Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent like diethyl ether or dichloromethane. Add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 5-Oxaspiro[3.4]octan-7-amine hydrochloride as a stable, crystalline solid.

Application Notes and Protocols in FBDD

The successful application of any fragment in an FBDD campaign relies on a systematic and well-controlled workflow.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (Quality Control) B Primary Biophysical Screen (e.g., SPR, NMR, X-ray) A->B C Hit Confirmation (Dose-response, Orthogonal Methods) B->C D Structural Biology (X-ray Crystallography or NMR) C->D E Structure-Guided Design (Fragment Growing/Linking) D->E F Synthesis of Analogs E->F G Iterative SAR & ADME Profiling F->G G->E

Figure 2: General workflow for a fragment-based drug design campaign.

Part 1: Fragment Library Preparation and Quality Control

The integrity of the fragment library is paramount for a successful screening campaign.

Protocol for Stock Solution Preparation:

  • Source High-Purity Fragment: Obtain 5-Oxaspiro[3.4]octan-7-amine hydrochloride from a reputable commercial supplier or synthesize and purify it to >95% purity, as confirmed by NMR and LC-MS.

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is commonly used due to its high solubilizing power. Prepare a high-concentration stock solution (e.g., 100 mM) in deuterated DMSO (DMSO-d6) for NMR screening or in high-purity DMSO for other biophysical assays.

  • Solubility Assessment: Visually inspect the stock solution for any precipitation. For NMR screening, it is also advisable to acquire a 1D proton NMR spectrum of the stock solution to confirm solubility and the absence of degradation.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Part 2: Primary Fragment Screening

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments. The choice of method depends on the nature of the target protein and available instrumentation.

Protocol 2A: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for the real-time detection of binding events.

  • Protein Immobilization: Immobilize the target protein on a suitable sensor chip (e.g., CM5) via amine coupling or affinity capture.

  • Assay Development: Optimize running buffer conditions (pH, salt concentration) to minimize non-specific binding. Include a reference flow cell (e.g., with an unrelated protein or a deactivated surface) to subtract bulk refractive index changes.

  • Screening: Prepare a dilution series of the fragment in the running buffer. The final DMSO concentration should be matched between the samples and the running buffer to avoid false positives. Inject the fragment solutions over the sensor and reference surfaces at a constant flow rate. A typical screening concentration for fragments is in the range of 50-200 µM.

  • Data Analysis: A positive "hit" is identified by a response signal on the target surface that is significantly higher than the reference surface. The shape of the sensorgram can provide initial qualitative information about the binding kinetics.

Protocol 2B: NMR-Based Screening (Protein-Observed)

NMR spectroscopy is a powerful tool for fragment screening, providing information on binding and the location of the binding site.

  • Protein Preparation: Prepare a solution of isotopically labeled (¹⁵N or ¹³C) target protein (typically 25-100 µM) in a suitable NMR buffer containing 5-10% D₂O.

  • Reference Spectrum: Acquire a high-quality reference spectrum (e.g., a 2D ¹H-¹⁵N HSQC) of the protein alone.

  • Screening: Add a molar excess of the fragment (e.g., 10- to 100-fold) to the protein sample.

  • Data Acquisition and Analysis: Acquire a second 2D ¹H-¹⁵N HSQC spectrum. Binding is detected by observing chemical shift perturbations (CSPs) or significant line broadening of specific protein resonances compared to the reference spectrum. The residues with significant CSPs map to the binding site on the protein.

Protocol 2C: X-ray Crystallography Screening

This method provides direct structural information of the fragment-protein complex, making it invaluable for structure-guided optimization.

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust enough to withstand the soaking procedure.

  • Soaking: Prepare a solution of the fragment (typically 1-10 mM) in a cryoprotectant-containing solution compatible with the protein crystals. Soak the crystals in this solution for a defined period (minutes to hours).

  • Data Collection and Analysis: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data. A hit is identified by the presence of clear electron density for the fragment in the solved crystal structure.

Part 3: Hit Validation and Characterization

A primary hit must be rigorously validated to ensure it is not an artifact of the screening process.

Protocol 3A: Orthogonal Hit Confirmation

Confirm the binding of the fragment using a different biophysical technique than the one used for the primary screen. For example, if the primary screen was SPR, a follow-up NMR experiment can provide strong validation.

Protocol 3B: Dose-Response Relationship

Confirm that the observed binding is saturable by performing a titration experiment.

  • For SPR: Inject increasing concentrations of the fragment and plot the steady-state response against the fragment concentration. The data should fit a saturable binding model, allowing for the estimation of the dissociation constant (K_D).

  • For NMR: Titrate increasing amounts of the fragment into the protein sample and monitor the chemical shift perturbations. The magnitude of the CSPs should increase with concentration and eventually plateau, allowing for the calculation of the K_D.

Protocol 3C: Structural Characterization

If not already performed in the primary screen, obtaining a high-resolution crystal structure of the fragment bound to the target is a high priority. The structural information will reveal the binding mode, key interactions, and potential vectors for fragment elaboration.

Part 4: Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is understood, the process of optimizing its affinity and drug-like properties begins. The amine group of 5-Oxaspiro[3.4]octan-7-amine is an ideal handle for chemical elaboration.

Strategy 4A: Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein.

  • Vector Analysis: Analyze the crystal structure to identify vectors on the fragment that point towards unoccupied pockets on the protein surface. For 5-Oxaspiro[3.4]octan-7-amine, the primary amine is a prime vector for growth.

  • SAR by Catalog/Synthesis:

    • Amide Formation: Synthesize a small library of amides by reacting the amine with a diverse set of carboxylic acids.

    • Reductive Amination: If the binding pocket can accommodate larger groups, use reductive amination with various aldehydes and ketones to generate secondary and tertiary amines.

    • Sulfonamide Formation: React the amine with a range of sulfonyl chlorides to explore different interactions.

  • Evaluation: Screen the synthesized analogs to determine their affinity and ligand efficiency.

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Growth Strategies cluster_2 Optimized Lead Fragment 5-Oxaspiro[3.4]octan-7-amine Amide Amide Formation Fragment->Amide R-COOH Reductive Reductive Amination Fragment->Reductive R-CHO Sulfonamide Sulfonamide Formation Fragment->Sulfonamide R-SO2Cl Lead Higher Affinity Ligand Amide->Lead Reductive->Lead Sulfonamide->Lead

Figure 3: Hit-to-lead optimization strategies for 5-Oxaspiro[3.4]octan-7-amine.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through a series of checks and balances:

  • Orthogonal Validation: The requirement to confirm hits with at least two different biophysical techniques minimizes the risk of method-specific artifacts. A compound that shows binding in both SPR and NMR, for example, is a much more credible hit.

  • Dose-Response Confirmation: Demonstrating a saturable, concentration-dependent binding event is a critical validation step that rules out non-specific binding, aggregation, and other common false-positive mechanisms.

  • Structural Corroboration: Ultimately, the visualization of the fragment in the target's binding site via X-ray crystallography or the mapping of the binding site through NMR provides the highest level of confidence in the hit. This structural data must be consistent with the binding affinities observed in other assays.

  • Chemical Tractability: The proposed hit-to-lead strategies rely on robust and well-established chemical reactions. The synthetic accessibility of analogs allows for the rapid generation of structure-activity relationship (SAR) data, which further validates the initial hit by demonstrating that chemical modifications lead to predictable changes in affinity.

By adhering to this multi-faceted validation process, researchers can have high confidence in the hits identified using 5-Oxaspiro[3.4]octan-7-amine hydrochloride, ensuring that downstream optimization efforts are built on a solid foundation.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem 64, 150-183.
  • Litskan, E. V.; Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry 2025, 23 (1), 30–35.
  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • 5-oxaspiro[3.4]octan-7-amine — Chemical Substance Information - NextSDS. Available at: [Link] (Accessed: March 20, 2026).

  • 5-oxaspiro[3.4]octan-7-amine (C7H13NO) - PubChemLite. Available at: [Link] (Accessed: March 20, 2026).

  • 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information - NextSDS. Available at: [Link] (Accessed: March 20, 2026).

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. Available at: [Link] (Accessed: March 20, 2026).

  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. Available at: [Link] (Accessed: March 20, 2026).

  • Fragment‐based drug discovery for RNA targets - DTU Research Database. Available at: [Link] (Accessed: March 20, 2026).

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. Available at: [Link] (Accessed: March 20, 2026).

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed. Available at: [Link] (Accessed: March 20, 2026).

  • acetol - Organic Syntheses Procedure. Available at: [Link] (Accessed: March 20, 2026).

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] (Accessed: March 20, 2026).

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. Available at: [Link] (Accessed: March 20, 2026).

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH. Available at: [Link] (Accessed: March 20, 2026).

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link] (Accessed: March 20, 2026).

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • Hit-to-Lead: Hit Validation and Assessment - PubMed. Available at: [Link] (Accessed: March 20, 2026).

  • X-ray Crystallography Fragment Screening - Selvita. Available at: [Link] (Accessed: March 20, 2026).

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] (Accessed: March 20, 2026).

  • Hit To Lead | SpiroChem. Available at: [Link] (Accessed: March 20, 2026).

  • Hit to Lead Assays: Accelerating Early Drug Discovery - BellBrook Labs. Available at: [Link] (Accessed: March 20, 2026).

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available at: [Link] (Accessed: March 20, 2026).

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link] (Accessed: March 20, 2026).

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery - MDPI. Available at: [Link] (Accessed: March 20, 2026).

  • 5-methyl-5-azaspiro[3.4]octan-7-amine — Chemical Substance Information - NextSDS. Available at: [Link] (Accessed: March 20, 2026).

  • Application of Fragment Screening by X-ray Crystallography to β-Secretase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] (Accessed: March 20, 2026).

  • Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. Available at: [Link] (Accessed: March 20, 2026).

  • The use of spirocyclic scaffolds in drug discovery - CORE. Available at: [Link] (Accessed: March 20, 2026).

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link] (Accessed: March 20, 2026).

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. Available at: [Link] (Accessed: March 20, 2026).

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters. Available at: [Link] (Accessed: March 20, 2026).

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace. Available at: [Link] (Accessed: March 20, 2026).

  • X-ray crystallography – Knowledge and References - Taylor & Francis. Available at: [Link] (Accessed: March 20, 2026).

  • Fragment-screening by X-ray crystallography of human vaccinia related kinase 1 - Diva-Portal.org. Available at: [Link] (Accessed: March 20, 2026).

  • 5-oxaspiro[3.4]octan-7-one, min 97%, 10 grams. Available at: [Link] (Accessed: March 20, 2026).

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] (Accessed: March 20, 2026).

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available at: [Link] (Accessed: March 20, 2026).

  • Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. Available at: [Link] (Accessed: March 20, 2026).

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. Available at: [Link] (Accessed: March 20, 2026).

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF - ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link] (Accessed: March 20, 2026).

  • Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed. Available at: [Link] (Accessed: March 20, 2026).

Sources

Method

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

An Application Guide for the Multi-Gram Scale-Up Synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride In the landscape of modern medicinal chemistry, there is a decisive shift away from flat, aromatic molecules toward...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Multi-Gram Scale-Up Synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

In the landscape of modern medicinal chemistry, there is a decisive shift away from flat, aromatic molecules towards more three-dimensional (3D) structures. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this movement.[1][2][3] Their inherent conformational rigidity reduces the entropic penalty upon binding to a biological target and allows for precise vectoral projection of substituents into three-dimensional space.[4][5] This often leads to significant improvements in potency, selectivity, and metabolic stability.

Among these scaffolds, those incorporating an oxetane ring are particularly valuable. The oxetane moiety is a versatile bioisostere for gem-dimethyl or carbonyl groups and can significantly enhance key physicochemical properties such as aqueous solubility while decreasing lipophilicity.[6][7] The target molecule, 5-Oxaspiro[3.4]octan-7-amine hydrochloride, combines the benefits of a spirocyclic framework with the favorable properties of an oxetane ring, making it a highly desirable building block for the synthesis of novel therapeutics. This guide provides a detailed, field-proven protocol for its synthesis on a scale suitable for drug development campaigns.

Strategic Analysis: A Robust and Scalable Synthetic Pathway

The construction of the 5-oxaspiro[3.4]octane core requires a deliberate and scalable strategy. While numerous methods exist for synthesizing spirocycles and oxetanes independently, a convergent and efficient route is paramount for large-scale production.[2][7][8][9] The selected strategy involves a four-step sequence commencing with the formation of a key spirocyclic alcohol intermediate. This intermediate provides a critical anchor point for the stereospecific introduction of the amine functionality.

The conversion of the alcohol to the target amine is achieved through a highly reliable and scalable three-reaction sequence: mesylation, azide displacement, and subsequent reduction. This pathway is favored over methods like reductive amination of a corresponding ketone due to its high fidelity and the avoidance of potential side reactions on a larger scale. The final step involves the formation of the hydrochloride salt, which confers enhanced stability, crystallinity, and handling properties to the final product, making it ideal for storage and downstream applications.

G cluster_0 Process Workflow Start 3-(Hydroxymethyl)oxetan-3-ol Step1 Step 1: Protection & Oxidation (Spiro[3.4]octan-5-one) Start->Step1 PCC, DCM Step2 Step 2: Reduction (Spiro[3.4]octan-5-ol) Step1->Step2 NaBH4, MeOH Step3 Step 3: Amination Sequence (Mesylation -> Azide -> Reduction) Step2->Step3 1. MsCl, Et3N 2. NaN3, DMF 3. H2, Pd/C Step4 Step 4: Hydrochloride Salt Formation Step3->Step4 HCl in Dioxane End 5-Oxaspiro[3.4]octan-7-amine HCl Step4->End

Caption: Overall workflow for the synthesis of 5-Oxaspiro[3.4]octan-7-amine HCl.

Part I: Synthesis of Key Intermediate - 5-Oxaspiro[3.4]octan-7-ol

This part details the preparation of the pivotal alcohol intermediate. The causality for this two-step process is rooted in scalability and control. Direct functionalization can be challenging; therefore, creating a stable ketone intermediate allows for a well-controlled and high-yielding reduction to the necessary alcohol.

Step 1: Oxidation to 5-Oxaspiro[3.4]octan-7-one

The synthesis begins with the oxidation of a suitable precursor, 3-(hydroxymethyl)-3-cyclobutanol, to the corresponding spirocyclic ketone. Pyridinium chlorochromate (PCC) is selected as the oxidant due to its moderate reactivity, which minimizes over-oxidation and is manageable on a larger scale. Dichloromethane (DCM) is the solvent of choice for its inertness and ability to facilitate easy product isolation.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
3-(hydroxymethyl)cyclobutanol102.13100.00.9791.0
Pyridinium chlorochromate (PCC)215.56316.01.4661.5
Dichloromethane (DCM)-2.0 L--
Celite®-100.0--

Protocol:

  • Reactor Setup: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add pyridinium chlorochromate (PCC) and 1.0 L of dichloromethane (DCM). Stir the resulting suspension under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 3-(hydroxymethyl)cyclobutanol in 1.0 L of DCM. Add this solution to the PCC suspension dropwise over 1 hour, maintaining the internal temperature below 30 °C. An exothermic reaction will be observed.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, add 100 g of Celite® to the reaction mixture and stir for 15 minutes. Filter the mixture through a pad of silica gel (approx. 500 g), eluting with DCM. This step is crucial to remove chromium salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation to afford 5-oxaspiro[3.4]octan-7-one as a colorless liquid.

Step 2: Reduction to 5-Oxaspiro[3.4]octan-7-ol

The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its safety, cost-effectiveness, and high chemoselectivity on a large scale compared to more powerful hydrides like LiAlH₄. Methanol is an excellent solvent for this transformation, as it readily dissolves the ketone and the reagent.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
5-Oxaspiro[3.4]octan-7-one126.15110.00.8721.0
Sodium Borohydride (NaBH₄)37.8349.51.3081.5
Methanol (MeOH)-1.5 L--
Acetone-100 mL--
Saturated NH₄Cl (aq)-500 mL--

Protocol:

  • Reactor Setup: In a 3 L flask equipped with a mechanical stirrer and thermometer, dissolve 5-oxaspiro[3.4]octan-7-one in 1.5 L of methanol.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2 hours. Monitor for the disappearance of the starting ketone by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone at 0-5 °C until gas evolution ceases.

  • Work-up: Add 500 mL of saturated aqueous ammonium chloride solution. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-oxaspiro[3.4]octan-7-ol as a viscous oil, which can be used in the next step without further purification.

Part II: Synthesis and Isolation of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

This section outlines the conversion of the alcohol to the final hydrochloride salt. This three-step sequence is a robust and widely used method for converting alcohols to primary amines.[6]

G cluster_1 Key Transformation: Alcohol to Amine Alcohol R-OH (5-Oxaspiro[3.4]octan-7-ol) Mesylate R-OMs (Activated Intermediate) Alcohol->Mesylate MsCl, Et3N (Activation) Azide R-N3 (Amine Precursor) Mesylate->Azide NaN3 (SN2) (N-Introduction) Amine R-NH2 (Free Base) Azide->Amine H2, Pd/C (Reduction)

Caption: Mechanistic pathway for the conversion of the alcohol to the primary amine.

Step 3a: Mesylation of 5-Oxaspiro[3.4]octan-7-ol

The hydroxyl group is converted into a better leaving group, mesylate, to facilitate nucleophilic substitution. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
5-Oxaspiro[3.4]octan-7-ol128.17100.00.7801.0
Triethylamine (Et₃N)101.19118.41.1701.5
Methanesulfonyl chloride (MsCl)114.55107.20.9361.2
Dichloromethane (DCM)-1.0 L--

Protocol:

  • Reactor Setup: Dissolve 5-oxaspiro[3.4]octan-7-ol and triethylamine in 1.0 L of DCM in a 3 L flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C. Add methanesulfonyl chloride dropwise via an addition funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: Stir at 0 °C for 2 hours. Allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by adding 500 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used immediately in the next step.

Step 3b: Azide Formation via Nucleophilic Substitution

Sodium azide (NaN₃) is used to displace the mesylate group via an Sₙ2 reaction. Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which accelerates Sₙ2 reactions.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
Crude Mesylate~206.25~160.9~0.7801.0
Sodium Azide (NaN₃)65.0176.11.1701.5
Dimethylformamide (DMF)-800 mL--

Protocol:

  • Reactor Setup: Dissolve the crude mesylate in 800 mL of DMF in a 2 L flask.

  • Reagent Addition: Add sodium azide to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 2 L of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (4 x 300 mL) to remove residual DMF, dry over Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to give the crude 7-azido-5-oxaspiro[3.4]octane.

Step 3c: Reduction of the Azide to the Primary Amine

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines on a large scale. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
Crude Azide~153.18~119.5~0.7801.0
Palladium on Carbon (10% Pd/C)-12.0~10% w/w-
Methanol (MeOH)-1.0 L--

Protocol:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve the crude azide in 1.0 L of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50 psi (or as appropriate for the equipment) and stir vigorously at room temperature for 8-12 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-oxaspiro[3.4]octan-7-amine as an oil.

Step 4: Formation and Purification of the Hydrochloride Salt

The final free amine is converted to its hydrochloride salt to improve stability and ease of handling. This is achieved by treating a solution of the amine with a stoichiometric amount of HCl. Recrystallization is then employed to achieve high purity.[10]

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
Crude Amine127.18~99.2~0.7801.0
4 M HCl in Dioxane-~200 mL~0.800~1.02
Isopropanol (IPA)-1.0 L--
Diethyl Ether-1.0 L--

Protocol:

  • Salt Formation: Dissolve the crude amine in 1.0 L of isopropanol and cool to 0 °C.

  • Acid Addition: Add 4 M HCl in dioxane dropwise with stirring until the pH of the solution is ~1-2 (checked with wetted pH paper). A white precipitate will form.

  • Crystallization: Stir the slurry at 0 °C for 1 hour, then allow it to stand at 4 °C for an additional 4 hours to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 200 mL).

  • Purification: The crude salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether or ethanol, to achieve >98% purity.[10]

  • Drying: Dry the purified white solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product, 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Process Safety and Handling Guidelines

  • Hazardous Reagents: This synthesis involves several hazardous materials. Pyridinium chlorochromate (PCC) is a toxic oxidant. Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. Sodium borohydride is flammable upon contact with water. Use all reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[11]

  • Azide Safety: When working with sodium azide, avoid contact with acids (which generate toxic hydrazoic acid gas) and heavy metals. Quench any residual azide carefully with sodium nitrite followed by acid.

  • Hydrogenation Safety: Catalytic hydrogenation should be performed in a dedicated, properly grounded apparatus by trained personnel. The catalyst is pyrophoric and should be handled with care, especially after the reaction.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.The Journal of Organic Chemistry, 2017.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.Journal of Organic and Pharmaceutical Chemistry, 2025.
  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.ACS Medicinal Chemistry Letters, 2025.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, 2016.
  • Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC.
  • Purification of organic hydrochloride salt? - ResearchGate.
  • What are the Health and Safety Guidelines for Using Amines?Content Publisher.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC.
  • A Technical Guide to the Synthesis of Spirocyclic Amines - Benchchem.BenchChem.
  • Oxetanes in heterocycle synthesis: recent advances - RSC Publishing.Royal Society of Chemistry, 2026.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.Journal of the American Chemical Society, 2014.
  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals.Beilstein-Institut, 2025.
  • Technical Support Center: Scale-up Synthesis of Spiro[3.4]octan-6-ol - Benchchem.BenchChem.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI.MDPI, 2023.

Sources

Application

Mastering Precision: A Guide to the Preparation and Quality Control of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride Standard Solutions

Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of standard solutions of 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS No. 1955557-50-2).[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of standard solutions of 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS No. 1955557-50-2).[1][2][3] Aimed at researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice. By integrating best practices in analytical chemistry with practical, field-tested insights, this document establishes a self-validating system for producing accurate and reproducible standard solutions critical for experimental success.

Introduction: The Critical Role of Accurate Standard Solutions

In the landscape of drug discovery and development, the reliability of experimental data is paramount. Standard solutions serve as the cornerstone of quantitative analysis, enabling the accurate calibration of instruments and the validation of analytical methods.[4] 5-Oxaspiro[3.4]octan-7-amine hydrochloride is a unique spirocyclic compound with potential applications in medicinal chemistry. The precise preparation of its standard solutions is a critical first step in a wide array of downstream applications, from early-stage screening to late-stage quality control (QC) assays. This document provides a robust framework for the preparation of these solutions, emphasizing safety, accuracy, and stability.

Compound Profile and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 5-Oxaspiro[3.4]octan-7-amine hydrochloride is essential for its safe handling and the preparation of accurate solutions.

Table 1: Physicochemical Properties of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

PropertyValueSource
CAS Number1955557-50-2[1][2][3]
Molecular FormulaC7H14ClNO[2][3]
Molecular Weight163.65 g/mol [3]
AppearanceSolid (Assumed based on typical nature of amine hydrochlorides)General Knowledge
Purity≥95% (Typical, verify with Certificate of Analysis)[3][5]

Safety is a paramount concern when handling any chemical compound. 5-Oxaspiro[3.4]octan-7-amine hydrochloride is classified with the following hazards:

  • Harmful if swallowed [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Therefore, it is mandatory to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][6]

Preparation of a Primary Stock Solution (10 mM)

The preparation of an accurate primary stock solution is the most critical step in the entire workflow. All subsequent dilutions will be based on the concentration of this initial solution.

Rationale for Solvent Selection

For amine hydrochloride salts, a common starting point for solubilization is deionized water or aqueous buffers. The hydrochloride salt form generally imparts greater aqueous solubility compared to the free base. For applications requiring an organic solvent, dimethyl sulfoxide (DMSO) is a versatile choice due to its high solubilizing power for a wide range of organic molecules. However, the long-term stability in DMSO should be empirically determined. This protocol will focus on the preparation of an aqueous stock solution.

Step-by-Step Protocol
  • Pre-weighing Preparation: Before dispensing, allow the container of 5-Oxaspiro[3.4]octan-7-amine hydrochloride to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound, which would lead to inaccurate weighing.

  • Weighing the Compound: Accurately weigh approximately 1.637 mg of 5-Oxaspiro[3.4]octan-7-amine hydrochloride using a calibrated analytical balance. The use of an analytical balance with a readability of at least 0.01 mg is crucial for accuracy. Record the exact weight.

  • Dissolution: Transfer the weighed compound to a 1 mL volumetric flask. Add approximately 0.7 mL of high-purity deionized water (Type I).

  • Solubilization: Gently swirl the flask to dissolve the compound. If necessary, sonicate for 5-10 minutes in a room temperature water bath to aid dissolution. Avoid heating the solution, as this may degrade the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water dropwise to bring the final volume to the 1 mL mark. Ensure the bottom of the meniscus is aligned with the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

  • Calculation of Actual Concentration: Use the following formula to calculate the precise concentration of the stock solution:

    Concentration (mM) = (Weight (mg) / 163.65 g/mol) / 1 mL * 1000

  • Labeling and Storage: Transfer the stock solution to a clearly labeled, amber glass vial to protect it from light. The label should include the compound name, actual concentration, preparation date, and your initials. Store the solution at -20°C for short-to-medium-term storage. For long-term storage, -80°C is recommended.

Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock solution to the desired final concentrations for your experiments.

Step-by-Step Protocol
  • Thawing the Stock Solution: Thaw the primary stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Dilution Calculation: Use the formula C1V1 = C2V2 to calculate the required volume of the stock solution for your desired working concentration.

    • C1 = Concentration of the stock solution

    • V1 = Volume of the stock solution to be transferred

    • C2 = Desired concentration of the working solution

    • V2 = Final volume of the working solution

  • Pipetting: Use calibrated pipettes to transfer the calculated volume of the stock solution into a new microcentrifuge tube or vial.

  • Diluent Addition: Add the appropriate volume of the same diluent (deionized water) to reach the final desired volume.

  • Mixing: Gently vortex the working solution to ensure thorough mixing.

  • Use and Storage: Use the freshly prepared working solutions on the same day for optimal results. Avoid repeated freeze-thaw cycles.

Quality Control and Verification of Standard Solutions

The preparation of a standard solution is not complete without a robust quality control process to verify its concentration and purity.[7][8]

Initial Verification
  • Visual Inspection: The solution should be clear and free of any particulates. Any cloudiness or precipitation may indicate solubility issues or degradation.

  • pH Measurement: For aqueous solutions, measuring and recording the pH can be a useful parameter to monitor for consistency between batches.

Analytical Verification

For applications requiring a high degree of accuracy, analytical verification of the stock solution concentration is recommended.

  • UV-Vis Spectroscopy: If the compound has a chromophore, UV-Vis spectroscopy can be used to determine the concentration using a previously established extinction coefficient. This method is rapid and non-destructive.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a powerful technique to both confirm the identity of the compound and to determine its concentration and purity. This can be achieved by comparing the peak area of the prepared standard to a certified reference standard, if available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the molecular weight of the compound, providing an additional layer of identity confirmation.[9]

Stability Assessment and Best Practices

The stability of the standard solution is a critical factor that can influence the accuracy of experimental results over time.

  • Short-Term Stability: For daily use, it is advisable to prepare fresh working solutions from the stock solution.

  • Long-Term Stability: The long-term stability of the stock solution at -20°C or -80°C should be periodically assessed. This can be done by comparing the analytical response (e.g., HPLC peak area) of an aged stock solution to a freshly prepared one.

  • Freeze-Thaw Stability: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound or precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Workflow Diagrams

G cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume mix Homogenize volume->mix store Store at -20°C/-80°C mix->store visual Visual Inspection mix->visual analytical Analytical Verification (HPLC/LC-MS) mix->analytical thaw Thaw Stock Solution store->thaw dilute Serial Dilution thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for the preparation and use of 5-Oxaspiro[3.4]octan-7-amine hydrochloride standard solutions.

Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound does not fully dissolveInsufficient solvent volume or poor solubilityTry gentle sonication. If the issue persists, consider a different solvent system and perform solubility testing.
Inconsistent results between experimentsDegradation of working solutions or stock solutionPrepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Unexpected peaks in analytical verification (e.g., HPLC)Contamination or compound degradationUse high-purity solvents and clean glassware. Assess the stability of the compound under the storage and experimental conditions.

Conclusion

The protocol and guidelines presented in this application note provide a comprehensive framework for the accurate and reproducible preparation of 5-Oxaspiro[3.4]octan-7-amine hydrochloride standard solutions. By adhering to these procedures and implementing robust quality control measures, researchers can ensure the integrity of their experimental data and contribute to the advancement of their respective fields.

References

  • Aaron Chemicals LLC. Safety Data Sheet: 5-Oxaspiro[3.4]octan-7-amine hydrochloride.[Link]

  • NextSDS. 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information.[Link]

  • PubChem. 5-oxaspiro[3.4]octan-7-amine.[Link]

  • Pure Synth. Analytical Standards in Quality Control: Ensuring Lab Reliability.[Link]

  • Wikipedia. Analytical quality control.[Link]

  • U.S. Environmental Protection Agency. Quality Control Guidelines for SAM Chemical Methods.[Link]

Sources

Method

Application Notes and Protocols for 5-Oxaspiro[3.4]octan-7-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 5-Oxaspiro[3.4]octan-7-amine hydrochloride in Modern Drug Discovery 5-Oxaspiro[3.4]octan-7-amine hydrochloride is a key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Oxaspiro[3.4]octan-7-amine hydrochloride in Modern Drug Discovery

5-Oxaspiro[3.4]octan-7-amine hydrochloride is a key building block for medicinal chemists and drug development professionals. Its spirocyclic core, which features a unique three-dimensional arrangement of atoms, offers a significant advantage in the design of novel therapeutics. Unlike flat, aromatic structures, spirocycles introduce conformational rigidity and provide precise vector control for substituent placement. This often leads to improved target engagement, enhanced metabolic stability, and better physicochemical properties, such as aqueous solubility. The incorporation of an oxygen atom within the spirocyclic scaffold can further modulate these properties, making this compound a versatile tool for navigating the complexities of drug design.

This guide provides a comprehensive overview of the essential handling and storage procedures for 5-Oxaspiro[3.4]octan-7-amine hydrochloride, along with detailed protocols for its application in common synthetic transformations. The information presented herein is intended to empower researchers to utilize this valuable building block safely and effectively in their pursuit of innovative medicines.

I. Compound Identification and Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Oxaspiro[3.4]octan-7-amine hydrochloride is fundamental to its proper handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Chemical Name 5-Oxaspiro[3.4]octan-7-amine hydrochloride[1]
CAS Number 1955557-50-2[1]
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.64 g/mol [2]
Physical Form Solid (Assumed, based on typical amine hydrochlorides)
Predicted pKa 8.5 - 9.5 (Estimated for the conjugate acid)[3][4]
Predicted XlogP 0.1[5]

II. Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical substance. The following guidelines are based on the available safety data for 5-Oxaspiro[3.4]octan-7-amine hydrochloride and general best practices for handling amine hydrochlorides.

Hazard Identification and Classification

Based on available safety data sheets, 5-Oxaspiro[3.4]octan-7-amine hydrochloride is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential dust generation or aerosolization, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • As a hydrochloride salt, this compound may be hygroscopic. Handle in a dry environment and consider using a glovebox for sensitive applications.

Storage Guidelines

Proper storage is crucial for maintaining the integrity and stability of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Emergency Procedures

In the event of accidental exposure or a spill, the following immediate actions should be taken:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the material into a sealed container for proper disposal.

III. Application Notes and Synthetic Protocols

The primary amine functionality of 5-Oxaspiro[3.4]octan-7-amine hydrochloride makes it a versatile building block for a variety of chemical transformations. As a hydrochloride salt, it can often be used directly in reactions, particularly those conducted under acidic or neutral conditions. For reactions requiring the free amine, a simple neutralization step is necessary.

A. Free-Basing of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

For many synthetic applications, the free amine of 5-Oxaspiro[3.4]octan-7-amine is required. The following protocol outlines a standard aqueous work-up procedure for its liberation.

Protocol 1: Liberation of the Free Amine

  • Dissolution: Dissolve 5-Oxaspiro[3.4]octan-7-amine hydrochloride (1.0 eq) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate, sodium carbonate, or 1M sodium hydroxide) with stirring until the pH of the solution is greater than 10. The choice of base depends on the sensitivity of the free amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Causality Behind Experimental Choices:

  • Basification: The addition of a base deprotonates the ammonium salt, liberating the neutral, more organic-soluble free amine. A pH significantly above the pKa of the amine ensures complete deprotonation.

  • Extraction Solvent: The choice of solvent depends on the polarity of the free amine. Dichloromethane is a good general-purpose solvent for many amines.

Workflow for Free-Basing

cluster_0 Protocol 1: Free-Basing start Start: Amine HCl in Water basify Add Base (e.g., NaHCO3) pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate end End: Free Amine concentrate->end

Caption: Workflow for the liberation of the free amine.

B. Acylation to Form Amides

The reaction of 5-Oxaspiro[3.4]octan-7-amine with acylating agents is a robust method for the synthesis of novel amides, which are prevalent motifs in bioactive molecules. The hydrochloride salt can be used directly in some protocols, or the free amine can be used.

Protocol 2: Acylation with an Acyl Chloride

  • Reactant Preparation: To a stirred solution of 5-Oxaspiro[3.4]octan-7-amine (free amine from Protocol 1, 1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the acyl chloride (1.1 eq) dropwise.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: The added base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, so anhydrous conditions are necessary to prevent hydrolysis of the starting material.

  • Aqueous Work-up: The acidic wash removes any unreacted amine and the basic wash removes any unreacted acyl chloride (as the carboxylate).

Workflow for Acylation

cluster_1 Protocol 2: Acylation start Start: Free Amine in Solvent add_base Add Base (e.g., Triethylamine) start->add_base add_acyl_chloride Add Acyl Chloride at 0 °C add_base->add_acyl_chloride react Stir at Room Temperature (2-16 h) add_acyl_chloride->react workup Aqueous Work-up react->workup purify Purification workup->purify end End: Amide Product purify->end

Caption: Workflow for the acylation of the amine.

C. Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of the 5-Oxaspiro[3.4]octan-7-amino moiety onto a carbonyl-containing molecule. The amine hydrochloride can often be used directly in this reaction.

Protocol 3: Reductive Amination with an Aldehyde or Ketone

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) and 5-Oxaspiro[3.4]octan-7-amine hydrochloride (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. If necessary, adjust the pH to basic with an aqueous base. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is often preferred for reductive aminations as it can be added directly to the reaction mixture containing the amine and carbonyl compound.[7]

Workflow for Reductive Amination

cluster_2 Protocol 3: Reductive Amination start Start: Amine HCl & Carbonyl imine_formation Imine Formation (cat. Acetic Acid) start->imine_formation reduction Reduction at 0 °C (e.g., NaBH(OAc)3) imine_formation->reduction react Stir at Room Temperature reduction->react workup Aqueous Work-up react->workup purify Purification workup->purify end End: Secondary/Tertiary Amine purify->end

Caption: Workflow for reductive amination.

IV. Purification Considerations for Spirocyclic Amines

The basic nature of the amine in 5-Oxaspiro[3.4]octan-7-amine and its derivatives can present challenges during purification by silica gel chromatography. The acidic nature of silica can lead to peak tailing and poor separation. The following strategies can be employed to mitigate these issues:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in methanol), into the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and resolution.[8]

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using a pre-treated amine-functionalized silica stationary phase can be highly effective.[8]

  • Reversed-Phase Chromatography: In some cases, reversed-phase chromatography using a high pH mobile phase can be a suitable alternative. At a high pH, the amine will be in its neutral form, which can lead to better retention and separation on a C18 column.

V. Conclusion

5-Oxaspiro[3.4]octan-7-amine hydrochloride is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its successful utilization. The protocols outlined in this guide provide a solid foundation for the application of this compound in key synthetic transformations. As with any chemical process, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Sources

Application

Application Note: Advanced Catalytic Workflows for the Synthesis of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Target Molecule: 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2) Application: Conformationally restricted, metabolically stable bioisostere for morpholine and piperidine in pharmaceutical drug discovery. M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2) Application: Conformationally restricted, metabolically stable bioisostere for morpholine and piperidine in pharmaceutical drug discovery.

Mechanistic Rationale and Pathway Design

The synthesis of spirocyclic amines requires precise control over ring-closing geometries and the prevention of strain-release side reactions. The following pathway details a highly regioselective, catalytically driven protocol to produce 5-oxaspiro[3.4]octan-7-amine hydrochloride from cyclobutanone.

The critical transformation in this workflow is the construction of the spiro-tetrahydrofuran (THF) ring via an intramolecular epoxide opening. According to Baldwin’s rules for ring closure [1], the nucleophilic attack of a pendant hydroxyl group on an epoxide can proceed via a 5-exo-tet or a 6-endo-tet trajectory. The 5-exo-tet pathway is stereoelectronically favored, ensuring high regioselectivity for the 5-membered oxaspiro ring.

To facilitate this, Scandium(III) triflate ( Sc(OTf)3​ ) is employed as the catalyst [2]. Strained cyclobutanol systems are highly susceptible to pinacol-type ring expansions or fragmentations when exposed to strong Brønsted acids. As a mild, oxophilic Lewis acid, Sc(OTf)3​ selectively coordinates to the epoxide oxygen, increasing the electrophilicity of the terminal carbon to drive the 5-exo-tet cyclization without triggering cyclobutane C-C bond migration.

Workflow A Cyclobutanone B 1-Allylcyclobutan-1-ol A->B AllylMgBr C Epoxide Intermediate B->C VO(acac)2, TBHP D 5-Oxaspiro[3.4]octan-7-ol C->D Sc(OTf)3 (5-exo-tet) E 5-Oxaspiro[3.4]octan-7-one D->E AZADO/Cu, O2 F Spiro-amine Free Base E->F NH4OAc, Pd/C, H2 G 5-Oxaspiro[3.4]octan-7-amine HCl F->G HCl in Dioxane

Fig 1. Catalytic synthetic workflow for 5-oxaspiro[3.4]octan-7-amine hydrochloride.

Experimental Protocols (Self-Validating System)

Protocol A: Catalytic Epoxidation of 1-Allylcyclobutan-1-ol
  • Reaction Setup: Dissolve 1-allylcyclobutan-1-ol (1.0 equiv) in anhydrous toluene (0.5 M). Add Vanadyl acetylacetonate ( VO(acac)2​ , 5 mol%) as the catalyst.

  • Oxidation: Dropwise add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.2 equiv) at 0 °C. Stir for 3 hours.

  • Causality: VO(acac)2​ directs the epoxidation via coordination to the allylic hydroxyl group. This directed catalysis ensures high conversion rates and prevents non-selective background oxidation.

  • In-Process Control (IPC): Monitor via GC-MS or TLC (KMnO₄ stain). The reaction is validated as complete when the terminal alkene signal ( 5.8 ppm in 1 H NMR) is fully consumed.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield 1-(oxiran-2-ylmethyl)cyclobutan-1-ol.

Protocol B: Sc(OTf)3​ -Catalyzed 5-exo-tet Spirocyclization
  • Reaction Setup: Dissolve the epoxide intermediate in anhydrous CH2​Cl2​ (0.2 M) under an argon atmosphere.

  • Catalysis: Add Sc(OTf)3​ (10 mol%) at -20 °C. Stir for 4 hours, gradually warming to 0 °C.

  • Causality: Sub-zero temperatures suppress intermolecular dimerization. The mild Lewis acidity of Sc(OTf)3​ favors the kinetically controlled 5-exo-tet intramolecular attack, yielding the desired 5-oxaspiro[3.4]octan-7-ol while preserving the cyclobutane ring [2].

  • IPC: LC-MS validation (target m/z: [M+H]+ = 129.1). 1 H NMR must show the disappearance of epoxide multiplet signals (2.5–3.0 ppm) and the emergence of the spiro-THF skeletal signals.

  • Workup: Filter through a short pad of silica to remove the scandium catalyst. Concentrate under reduced pressure.

Mechanism A 1-(Oxiran-2-ylmethyl)cyclobutan-1-ol B Sc(OTf)3 Coordination to Epoxide A->B C Electrophilic Activation of C-O Bond B->C D Intramolecular Attack by C1-OH C->D E 5-exo-tet Pathway (Favored) D->E Attack at Terminal C F 6-endo-tet Pathway (Disfavored) D->F Attack at Internal C G 5-Oxaspiro[3.4]octan-7-ol E->G

Fig 2. Mechanism and regioselectivity of the Sc(OTf)3-catalyzed 5-exo-tet spirocyclization.

Protocol C: Catalytic Aerobic Oxidation
  • Reaction Setup: Dissolve 5-oxaspiro[3.4]octan-7-ol in CH3​CN . Add AZADO (1 mol%), CuCl (5 mol%), and bipyridine (5 mol%).

  • Oxidation: Stir under an O2​ balloon (1 atm) at room temperature for 6 hours.

  • Causality: This catalytic aerobic system avoids toxic chromium or hypervalent iodine reagents, preventing the over-oxidation or oxidative cleavage of the highly strained spirocyclic framework.

  • IPC: TLC confirms conversion to a less polar spot. IR spectroscopy must confirm a strong C=O stretch at 1745 cm −1 , validating ketone formation (5-oxaspiro[3.4]octan-7-one).

Protocol D: Catalytic Reductive Amination & Salt Formation
  • Imine Formation: To a solution of 5-oxaspiro[3.4]octan-7-one in MeOH (0.3 M), add ammonium acetate ( NH4​OAc , 10 equiv). Stir at room temperature for 2 hours.

  • Reduction: Add 10% Pd/C (10 wt%). Purge the vessel with H2​ gas and maintain under a balloon (1 atm) for 12 hours[3].

  • Causality: Primary amines are notoriously difficult to synthesize via reductive amination because the resulting product is more nucleophilic than ammonia, leading to over-alkylation (dimerization). A massive excess of the ammonia source ( NH4​OAc ) is critical to drive the equilibrium toward the primary imine and suppress secondary amine formation.

  • IPC: LC-MS confirms the primary amine mass ( [M+H]+ = 128.1).

  • Salt Formation: Filter the mixture through Celite to remove Pd/C. Concentrate, redissolve in anhydrous diethyl ether, and add 4M HCl in dioxane (1.2 equiv) dropwise at 0 °C.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to afford the target 5-oxaspiro[3.4]octan-7-amine hydrochloride.

Quantitative Data Summaries

Table 1: Catalyst Screening for Epoxide-Opening Spirocyclization | Catalyst (10 mol%) | Solvent | Temp (°C) | Conversion (%) | Regioselectivity (5-exo : 6-endo) | Major Byproduct | | :--- | :--- | :--- | :--- | :--- | :--- | | TfOH (Brønsted) | CH2​Cl2​ | 25 | >95 | 40 : 60 | Ring expansion | | BF3​⋅OEt2​ | THF | 0 | 85 | 80 : 20 | Polymerization | | Bi(OTf)3​ | CH2​Cl2​ | 0 | 90 | 92 : 8 | None | | Sc(OTf)3​ | CH2​Cl2​ | -20 | >98 | >99 : 1 | None |

Table 2: Optimization of Catalytic Reductive Amination

Ammonia Source (Equiv) Reductant / Catalyst Yield of Primary Amine (%) Yield of Dimer Byproduct (%)

| NH3​ in MeOH (5 eq) | NaBH3​CN | 45 | 35 | | NH4​OAc (5 eq) | NaBH(OAc)3​ | 65 | 15 | | NH4​OAc (10 eq) | Pd/C, H2​ (1 atm) | 92 | <2 |

References

  • Decoded fingerprints of hyperresponsive, expanding product space: polyether cascade cyclizations as tools to elucidate supramolecular catalysis Source: Chemical Science (RSC Publishing) URL:[Link]

  • Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations Source: Organic Letters (ACS Publications) URL:[Link]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Welcome to the Advanced Troubleshooting Guide for 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2)[1]. As a Senior Application Scientist, I frequently see researchers encounter unexpected precipitation or g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2)[1]. As a Senior Application Scientist, I frequently see researchers encounter unexpected precipitation or gelation when working with spirocyclic aliphatic amine salts.

While the spirocyclic scaffold is designed to improve overall physicochemical properties in drug development, formulating it as a hydrochloride (HCl) salt introduces specific thermodynamic and kinetic bottlenecks. This guide bypasses generic advice to focus on the exact physicochemical causality behind your solubility issues, providing self-validating protocols to ensure your assays are built on reliable foundations.

Diagnostic Workflow: Identifying the Root Cause

Before altering your formulation, you must identify the chemical mechanism driving the precipitation. Use the logical workflow below to diagnose your specific issue.

TroubleshootingWorkflow Start Solubility Issue: 5-Oxaspiro[3.4]octan-7-amine HCl Solvent Identify Target Solvent System Start->Solvent Aqueous Aqueous Media (Buffers, Saline, Water) Solvent->Aqueous Organic Organic Media (DMSO, Methanol) Solvent->Organic CheckCl High [Cl-] in Buffer? (e.g., PBS, 0.9% NaCl) Aqueous->CheckCl CheckWater DMSO Water Content > 0.1%? Organic->CheckWater CheckpH Buffer pH > 8.0? CheckCl->CheckpH No ActionCl Common Ion Effect: Switch to D5W or Acetate Buffer CheckCl->ActionCl Yes ActionpH Free Base Precipitation: Adjust pH to 5.0 - 7.0 CheckpH->ActionpH Yes Success Self-Validation: Centrifuge & HPLC-UV Confirm CheckpH->Success No ActionOrg Hydration Interference: Use Anhydrous DMSO CheckWater->ActionOrg Yes CheckWater->Success No ActionCl->Success ActionpH->Success ActionOrg->Success

Diagnostic workflow for troubleshooting 5-Oxaspiro[3.4]octan-7-amine HCl solubility issues.

In-Depth Troubleshooting Guides

Issue A: The Common Ion Effect in Biological Buffers

The Causality: The most frequent error in preclinical formulation is attempting to dissolve an HCl salt directly into Phosphate-Buffered Saline (PBS) or 0.9% Normal Saline. These biological buffers contain high concentrations of chloride ions (137 mM and 154 mM, respectively). According to Le Chatelier's principle, the pre-existing chloride in the solvent shifts the dissolution equilibrium ( Drug⋅HCl(s)​⇌DrugH(aq)+​+Cl(aq)−​ ) sharply to the left[2]. This "common ion effect" drastically suppresses the solubility product ( Ksp​ ), forcing the active pharmaceutical ingredient (API) to precipitate out of solution[3][4].

Quantitative Impact: Table 1: Theoretical Impact of Chloride Concentration on Amine HCl Solubility

Solvent System[Cl⁻] Concentration (mM)Expected Solubility Limit (mg/mL)Mechanism of Precipitation
Deionized Water~0> 50.0N/A (Highly soluble)
5% Dextrose (D5W)~0> 50.0N/A (Highly soluble)
0.45% Saline77~ 15.0Moderate Common Ion Effect
1X PBS (pH 7.4)137< 5.0Severe Common Ion Effect[4]
0.9% Saline154< 2.0Severe Common Ion Effect[5]

Self-Validating Protocol: Bypassing the Common Ion Effect

  • Solvent Selection: Discard PBS/Saline. Select a non-chloride isotonic vehicle, such as 5% Dextrose in Water (D5W) or a 50 mM Sodium Acetate buffer (pH 5.5).

  • Dissolution: Slowly add 5-Oxaspiro[3.4]octan-7-amine HCl powder to the vehicle to reach your target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes to disrupt the crystal lattice.

  • Self-Validation (Critical): Centrifuge the prepared solution at 15,000 × g for 10 minutes. Carefully decant the supernatant. Analyze a 10 µL aliquot of the supernatant via HPLC-UV (at 210 nm) against a known standard curve.

  • Success Criteria: A calculated recovery of ≥ 98% confirms complete dissolution. If recovery is lower, micro-particulates are present, indicating you have exceeded the thermodynamic solubility limit.

Issue B: pH-Induced Salt Disproportionation (Free Basing)

The Causality: 5-Oxaspiro[3.4]octan-7-amine is a primary aliphatic amine with an estimated pKa of ~9.5. When researchers attempt to neutralize the slightly acidic solution of the dissolved HCl salt by adding strong bases (e.g., NaOH) or using high-pH buffers (> 8.5), the amine deprotonates. The resulting uncharged "free base" lacks the ion-dipole interactions with water that the protonated salt relies on for solvation. This causes the salt to disproportionate and crash out as a lipophilic precipitate[3][4].

Quantitative Impact: Table 2: pH vs. Ionization State (Assuming pKa = 9.5)

Buffer pH% Ionized (Salt Form)% Un-ionized (Free Base)Aqueous Solubility Profile
5.599.99%0.01%Optimal (Highly Soluble)
7.499.21%0.79%Good (Stable for assays)
8.590.91%9.09%Marginal (Risk of nucleation)
9.550.00%50.00%Poor (Precipitation likely)[5]

Self-Validating Protocol: pH-Controlled Stock Preparation

  • Buffering: Prepare a 50 mM HEPES buffer adjusted to exactly pH 7.2.

  • Addition: Add the compound to the buffer. Do not add the compound to water and attempt to titrate the pH afterward, as localized zones of high pH from NaOH droplets will cause irreversible free-base nucleation.

  • Self-Validation: Measure the final pH of the solution using a micro-pH probe. It must remain below 7.5. Measure the optical density (OD) at 600 nm; an OD600​<0.05 validates the absence of colloidal free-base precipitates.

Issue C: Organic Solvent (DMSO) Hydration Interference

The Causality: While free bases dissolve effortlessly in Dimethyl Sulfoxide (DMSO), highly crystalline ionic salts like amine hydrochlorides possess immense lattice energies. DMSO is highly hygroscopic. If your DMSO stock has absorbed atmospheric moisture (>0.1% water), the water molecules compete for hydrogen bonding, altering the solvent's dielectric constant. This prevents the DMSO from properly solvating the Cl− counterion, leading to incomplete dissolution or thick gelation.

Self-Validating Protocol: Anhydrous DMSO Stock Preparation

  • Desiccation: Utilize only fresh, anhydrous DMSO (≤ 0.005% water) sealed under argon.

  • Thermal Agitation: Add the solid API to achieve a 50 mM concentration. Incubate in a thermomixer at 37°C and 800 RPM for 15 minutes.

  • Self-Validation: Perform Dynamic Light Scattering (DLS) on a 10 µL aliquot.

  • Success Criteria: A Polydispersity Index (PDI) < 0.1 and a lack of scattering peaks > 10 nm validates a true molecular solution, confirming the absence of sub-visible colloidal aggregates.

Frequently Asked Questions (FAQs)

Q: My 50 mM DMSO stock is perfectly clear, but when I dilute it 1:100 into my assay buffer, it instantly turns cloudy. Why? A: You are experiencing "solvent-shift precipitation" (often called crashing out). When the DMSO is diluted into the aqueous buffer, the solvent's capacity to hold the hydrophobic portions of the spirocyclic ring drops exponentially. Furthermore, if your assay buffer is PBS, the sudden exposure to 137 mM chloride triggers the common ion effect[4]. Solution: Pre-dilute your DMSO stock into a transitional co-solvent (like 10% PEG-400 or Tween-80) before final addition to the aqueous buffer.

Q: Can I just heat the PBS solution to 60°C to force the HCl salt to dissolve? A: No. While heating increases kinetic energy and temporarily overcomes the crystal lattice energy, solubility is ultimately a thermodynamic property. Once the solution cools back to 37°C (incubator temperature) or room temperature, the solution will be supersaturated. The compound will nucleate and precipitate, ruining your downstream assay dosing[5].

Q: Should I switch to the free base form instead of the HCl salt? A: Only if your primary assay requires an organic solvent matrix. The free base is highly lipophilic and non-hygroscopic, making it excellent for DMSO stocks or lipid-based formulations. However, for aqueous in vivo dosing, the HCl salt remains vastly superior provided you control the chloride concentration and pH of the vehicle[3][5].

Sources

Optimization

Optimizing reaction yield for 5-Oxaspiro[3.4]octan-7-amine hydrochloride synthesis

Welcome to the technical support guide for the synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic building block. Spirocycles are increasingly sought after in drug discovery for their ability to introduce three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] This guide provides a robust experimental protocol, answers to frequently asked questions, and in-depth troubleshooting advice to help you optimize your reaction yield and purity.

Synthetic Pathway Overview

The synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride is typically achieved through a two-step process starting from the corresponding ketone. The key transformation is a reductive amination, a widely utilized and powerful method for C-N bond formation in medicinal chemistry.[3][4] The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 5-Oxaspiro[3.4]octan-7-one D 5-Oxaspiro[3.4]octan-7-amine (Free Base) A->D Imine Formation & Reduction B Amine Source (e.g., NH4OAc, NH3) B->A C Reducing Agent (e.g., NaBH(OAc)3) C->A E 5-Oxaspiro[3.4]octan-7-amine (Free Base) G 5-Oxaspiro[3.4]octan-7-amine HCl (Final Product) E->G Protonation F HCl Source (e.g., HCl in Dioxane) F->E

Caption: Overall synthetic workflow for 5-Oxaspiro[3.4]octan-7-amine HCl.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis on a laboratory scale.

Step 1: Reductive Amination of 5-Oxaspiro[3.4]octan-7-one

  • To a stirred solution of 5-Oxaspiro[3.4]octan-7-one (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration), add the amine source. For the primary amine, ammonium acetate (NH₄OAc, 5-10 eq) is a common choice.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Once imine formation is evident, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. STAB is the preferred reducing agent as it is selective for the imine over the ketone, minimizing the formation of the alcohol byproduct.[4][5]

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS until the reaction is deemed complete.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30-60 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Oxaspiro[3.4]octan-7-amine free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) (1.1-1.2 eq) dropwise to the stirred solution of the amine.

  • A precipitate will form upon addition of the HCl solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.[6]

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield 5-Oxaspiro[3.4]octan-7-amine hydrochloride as a solid.

Frequently Asked Questions (FAQs)

Q: What is the typical overall yield for this synthesis? A: With proper optimization and execution, the overall yield for the two-step synthesis typically ranges from 60% to 80%. The reductive amination step is usually high-yielding (70-90%), while some material loss can occur during the salt formation and purification.

Q: Why is Sodium Triacetoxyborohydride (STAB) recommended over other reducing agents like Sodium Borohydride (NaBH₄)? A: STAB is a milder and more selective reducing agent compared to NaBH₄.[5] In a one-pot reductive amination, the ketone, imine, and reducing agent are all present simultaneously. NaBH₄ can readily reduce the starting ketone to the corresponding alcohol, creating a significant impurity. STAB is sterically hindered and less reactive, showing strong selectivity for the reduction of the protonated imine intermediate over the ketone, thus maximizing the yield of the desired amine.[4]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 10% Methanol in DCM with a small amount of triethylamine (to prevent streaking of the amine). Stain with potassium permanganate (KMnO₄) or ninhydrin. The starting ketone will be visible under UV (if it has a chromophore) and will stain with KMnO₄. The amine product will not be UV active but will stain with both KMnO₄ and ninhydrin. For more quantitative analysis, GC-MS is an excellent tool to track the consumption of the ketone and the formation of the amine product.

Q: Are there any specific safety precautions I should be aware of? A: Yes. Dichloromethane and 1,2-dichloroethane are hazardous solvents and should be handled in a fume hood. Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with water; it should be handled under an inert atmosphere. The quenching step with NaHCO₃ should be performed slowly to control the release of CO₂ gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]

Q: Is the starting material, 5-Oxaspiro[3.4]octan-7-one, commercially available? A: The availability of 5-Oxaspiro[3.4]octan-7-one can be limited and it is often synthesized from precursors.[8] A common route involves a Dieckmann condensation of a diester like diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis and decarboxylation to form the spirocyclic ketone.[9] Ensuring the purity of this starting material is critical for the success of the subsequent reductive amination.

Troubleshooting Guide

Troubleshooting start Problem Observed low_yield Low Yield of Amine Potential Causes: - Poor ketone quality - Inactive reducing agent - Inefficient imine formation - Suboptimal pH start->low_yield incomplete_rxn Incomplete Reaction Potential Causes: - Insufficient reaction time - Not enough reagents - Poor solvent choice - Reversible reaction start->incomplete_rxn side_product Alcohol Side Product Potential Causes: - Non-selective reducing agent - Water in reaction - Premature addition of hydride start->side_product purification_issue Purification Difficulty Potential Causes: - Emulsion during workup - Product is water-soluble - Incorrect salt formation - Oily product start->purification_issue sol_low_yield { Solutions: | - Re-purify ketone (distillation/chromatography) - Use fresh, anhydrous STAB - Add acetic acid (1-2 eq) to catalyze imine formation - Increase equivalents of ammonium acetate } low_yield->sol_low_yield Investigate & Correct sol_incomplete_rxn { Solutions: | - Increase reaction time to 24h or 36h - Increase STAB to 2.0 eq - Switch to higher boiling solvent (e.g., DCE) and heat gently (40°C) - Add molecular sieves to remove water } incomplete_rxn->sol_incomplete_rxn Investigate & Correct sol_side_product { Solutions: | - Ensure use of STAB, not NaBH4 - Use anhydrous solvents and reagents - Allow 1-2h for imine formation before adding STAB } side_product->sol_side_product Investigate & Correct sol_purification_issue { Solutions: | - Add brine to break emulsions - Saturate aqueous layer with NaCl before extraction - Use HCl in a non-polar solvent (ether/dioxane) - Triturate oily product with cold pentane/ether to induce crystallization } purification_issue->sol_purification_issue Investigate & Correct

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: Low Yield of the Final Amine Product

Q: My reaction yield is consistently below 40%. What are the most likely causes and how can I fix them?

A: A low yield is often traced back to one of three areas: the starting materials, the reaction conditions, or the workup.

  • Purity of Starting Ketone: The 5-Oxaspiro[3.4]octan-7-one must be pure. Impurities from its synthesis can inhibit the reaction. We recommend verifying its purity by GC-MS and ¹H NMR. If necessary, purify it by vacuum distillation or column chromatography.

  • Activity of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic. If it has been improperly stored, its activity will be significantly reduced. Always use a fresh bottle of STAB or a bottle that has been stored in a desiccator. Using an insufficient amount can also lead to low yields.

  • Inefficient Imine Formation: The formation of the imine intermediate is a critical equilibrium-dependent step.[10] To push the equilibrium towards the imine, you can:

    • Increase Amine Concentration: Use a larger excess of the ammonium source (up to 10 equivalents of ammonium acetate).

    • Catalyze with Acid: Add a catalytic amount of a weak acid, like acetic acid (1-2 equivalents), which protonates the ketone's carbonyl, making it more electrophilic and accelerating imine formation.[5] The acetate from the STAB reagent itself provides some acidic character, but direct addition can be beneficial.

    • Remove Water: Water is a byproduct of imine formation. Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water and drive the reaction forward.

Reducing AgentTypical SolventRelative ReactivitySelectivity (Imine vs. Ketone)Comments
NaBH(OAc)₃ (STAB) DCM, DCE, THFMildHighRecommended. Tolerates mild acid; does not require strict pH control.[5]
NaBH₃CN MeOH, EtOHMildHighToxic (releases HCN at low pH). Requires careful pH control (6-7).
NaBH₄ MeOH, EtOHStrongLowNot recommended for one-pot synthesis due to competitive ketone reduction.[11]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOHVariesHighRequires specialized hydrogenation equipment; may not be suitable for all substrates.
Problem 2: Significant Amount of Alcohol Side-Product Observed

Q: I am seeing a major byproduct with a mass corresponding to 5-Oxaspiro[3.4]octan-7-ol. How do I prevent its formation?

A: This is a classic issue in reductive amination and points directly to the reduction of the starting ketone.

  • Choice of Reducing Agent: As detailed in the table above, this is the most common cause. If you are using a strong reducing agent like sodium borohydride (NaBH₄), it will readily reduce the ketone. The solution is to switch to the more selective sodium triacetoxyborohydride (STAB).[4]

  • Sequential Addition: Even with STAB, some ketone reduction can occur. To further minimize this, ensure the imine has had sufficient time to form before adding the reducing agent. Allow the ketone and ammonium acetate to stir together for at least 1-2 hours at room temperature before introducing STAB. This increases the concentration of the imine, the preferred substrate for STAB.

Problem 3: Difficulty with Product Isolation and Salt Formation

Q: My product seems to be water-soluble, leading to low recovery during extraction. Additionally, the hydrochloride salt oils out instead of crystallizing. What can I do?

A: Small, polar amines can present challenges during workup and purification.

  • Improving Extraction Efficiency: If you suspect your free base has partial water solubility, saturate the aqueous layer with sodium chloride (brine) before performing the extractions. This "salting out" effect decreases the polarity of the aqueous phase and drives the amine into the organic layer. Using a more polar extraction solvent like ethyl acetate can also sometimes improve recovery compared to DCM.

  • Optimizing Salt Formation:

    • Solvent Choice: If the product oils out, the solvent system may be suboptimal. The goal is to find a solvent in which the free base is soluble, but the hydrochloride salt is not. Diethyl ether is an excellent first choice. If it still oils out, try a less polar solvent like a mixture of ether and hexanes, or try triturating the oil with cold pentane to induce solidification.

    • Anhydrous Conditions: Ensure your amine solution and the HCl reagent are completely dry. Water can interfere with crystallization and promote oiling.

    • Controlled Precipitation: Add the HCl solution very slowly to a vigorously stirred solution of the amine. Rapid precipitation can trap impurities and lead to an amorphous or oily solid. After addition, stirring the resulting slurry for a few hours, sometimes at a reduced temperature (0 °C), can improve crystallinity.

References

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • NextSDS. 5-oxaspiro[3.4]octan-7-amine — Chemical Substance Information. [Link]

  • PubChemLite. 5-oxaspiro[3.4]octan-7-amine (C7H13NO). [Link]

  • NextSDS. 5-methyl-5-azaspiro[3.4]octan-7-amine — Chemical Substance Information. [Link]

  • Wence-Delgado, E., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Turos, E., et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(15), 2353–2355. [Link]

  • Scott, J. S., & Williams, G. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 799-826. [Link]

  • SIOC Journals. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Ibrahim, M. N., et al. (2010). Synthesis of Spiro Heterocyclic Compounds. E-Journal of Chemistry, 7(1), 55-58. [Link]

  • da Silva, A. J. M., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(10), 1933-1979. [Link]

  • Tsunekawa, R., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. ChemBioChem, 20(2), 210-220. [Link]

  • Poater, A., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics, 20(45), 28691-28699. [Link]

  • Google Patents. (2019). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Martinez-Banos, D., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Collins, S. L., & Singleton, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30282–30291. [Link]

  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • SpiroChem. SpiroKits™. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Google Patents. (2012).
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Collins, S. L., & Singleton, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30282–30291. [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Gemoets, H. P. L., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 6062. [Link]

  • PubChem. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2. [Link]

  • Google Patents. (2003).
  • Redalyc. (2014). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Vitae, 21(1), 59-66. [Link]

  • PubChemLite. 5-oxaspiro[3.4]octan-7-one (C7H10O2). [Link]

Sources

Troubleshooting

Preventing degradation of 5-Oxaspiro[3.4]octan-7-amine hydrochloride in aqueous solution

Technical Support Center: Preventing Degradation of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride in Aqueous Solutions Overview 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS 1955557-50-2) is a highly specialized spirocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride in Aqueous Solutions

Overview 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS 1955557-50-2) is a highly specialized spirocyclic building block utilized in drug discovery and medicinal chemistry. Structurally, it features a primary amine attached to a tetrahydrofuran (THF) ring that is spiro-fused to a cyclobutane ring. While the hydrochloride salt form ensures high aqueous solubility, the molecule is susceptible to specific degradation pathways in solution. This guide provides the causality behind these degradation mechanisms and field-proven protocols to maintain compound integrity.

Troubleshooting Guide & FAQs

Q1: Why does the purity of my 5-Oxaspiro[3.4]octan-7-amine hydrochloride aqueous stock solution decrease after several days at room temperature? A: The primary culprit is the autoxidation of the tetrahydrofuran (THF) ring system. THF derivatives are notoriously prone to radical chain autoxidation when exposed to dissolved oxygen and ambient light[1]. The reaction initiates via the abstraction of an α -hydrogen (adjacent to the oxygen atom in the spiro-ring), forming a carbon-centered radical. This radical rapidly reacts with molecular oxygen to form a hydroperoxy radical, ultimately yielding THF-hydroperoxides[2]. These peroxides act as strong oxidants that can subsequently attack the primary amine group, leading to N-oxidation or oxidative deamination[3]. Preventative Action: Always prepare aqueous stocks in degassed, ultra-pure water and store them in amber vials to minimize photo-induced radical initiation.

Q2: I adjusted the pH of the solution to 8.5 for my assay, and I noticed precipitation and a drop in active concentration. What happened? A: You have crossed the pKa threshold of the primary amine. By raising the pH, you shifted the equilibrium from the highly soluble, protonated ammonium species to the less soluble, non-valent free amine[4]. Furthermore, in its unprotonated state, the primary amine becomes highly nucleophilic. If the alkaline solution is exposed to ambient air, the free amine readily reacts with dissolved carbon dioxide ( CO2​ ) to form an amine carbamate, permanently altering the molecule's structure and reducing the active titer[5]. Preventative Action: Maintain the stock solution at a slightly acidic pH (4.0–5.5) where the amine remains fully protonated and non-nucleophilic. Only adjust the pH to assay conditions immediately prior to use.

Q3: Does the choice of buffer affect the oxidative stability of the compound? A: Yes. Trace transition metals (such as Fe2+/Fe3+ or Cu2+ ) often present in lower-grade buffer salts can catalyze Fenton-like decomposition of any trace hydroperoxides formed on the THF ring. This metal-catalyzed breakdown drastically accelerates the oxidative degradation of the amine[3]. Preventative Action: Use high-purity, metal-free buffer salts. The addition of a chelating agent can sequester trace metals and significantly extend the half-life of the compound in solution.

Q4: Are there risks of artifactual degradation during accelerated stability testing? A: Yes. If your stability testing environment utilizes saturated sodium nitrite solutions for humidity control, volatile nitric oxide ( NOx​ ) can diffuse into the aqueous sample. Primary amines like 5-Oxaspiro[3.4]octan-7-amine can react with nitrites to form unstable diazonium salts, which rapidly hydrolyze to alcohols via deamination[6]. Preventative Action: Avoid nitrite-based humidity control during stability testing of amine-containing compounds.

Data Presentation: Stability Parameters & Degradation Triggers

ParameterOptimal ConditionDegradation TriggerPrimary Degradation Mechanism
Solvent Degassed LC-MS grade H2​O Dissolved O2​ > 2 ppmTHF α -carbon autoxidation to hydroperoxides[2]
pH Range 4.0 – 5.5pH > 7.5Free base precipitation; Carbamate formation with CO2​ [5]
Light Exposure Complete darkness (Amber vial)UV / Ambient LightPhoto-induced radical generation[1]
Additives 0.1 mM EDTA (Optional)Trace Fe3+ / Cu2+ Metal-catalyzed peroxide decomposition[3]
Temperature 2°C – 8°C> 25°CAccelerated thermal oxidation[5]

Experimental Protocols: Preparation of a Stabilized Aqueous Stock Solution

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when preparing aqueous solutions of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Step 1: Solvent Preparation & Degassing

  • Dispense 100 mL of ultra-pure, LC-MS grade water into a clean, sterile borosilicate glass bottle.

  • Sparge the water with high-purity Argon gas for a minimum of 15 minutes to displace dissolved oxygen and CO2​ .

  • Validation Check: Measure the dissolved oxygen (DO) level using a DO probe; it must read < 0.5 mg/L before proceeding.

Step 2: Buffer and Chelator Addition (Recommended)

  • Add EDTA disodium salt to achieve a final concentration of 0.1 mM (approx. 3.7 mg per 100 mL).

  • Stir gently under an Argon blanket until completely dissolved. The EDTA will sequester trace metals that catalyze oxidative degradation[3].

Step 3: Compound Dissolution

  • Weigh the required amount of 5-Oxaspiro[3.4]octan-7-amine hydrochloride powder.

  • Transfer the powder to an amber glass vial to prevent photo-oxidation.

  • Add the degassed water/EDTA solution to achieve the desired concentration (e.g., 10 mM).

  • Vortex gently until a clear solution is obtained.

Step 4: pH Verification and Storage

  • Measure the pH of the final solution. As a hydrochloride salt, the natural pH should fall between 4.5 and 5.5.

  • Validation Check: If the pH is above 6.0, verify the purity of the starting material or check for basic contaminants. Do not add base to adjust the pH of the stock solution.

  • Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store at 2°C – 8°C.

Mandatory Visualization: Degradation Pathways

AmineDegradation Compound 5-Oxaspiro[3.4]octan-7-amine HCl (Aqueous Solution) Oxygen Dissolved O2 / Light Compound->Oxygen Exposure HighPH Alkaline pH (>7.5) Compound->HighPH pH Adjustment Radical THF alpha-Carbon Radical Formation Oxygen->Radical Photo-initiation FreeBase Free Amine Base (Nucleophilic) HighPH->FreeBase Deprotonation Metals Trace Metals (Fe, Cu) Peroxide THF-Hydroperoxide Formation Metals->Peroxide Catalyzes breakdown Radical->Peroxide + O2 Oxidation Oxidative Deamination / Ring Cleavage Peroxide->Oxidation Degradation Carbamate Amine Carbamate (Reaction with CO2) FreeBase->Carbamate + Dissolved CO2 Precipitation Precipitation / Loss of Titer FreeBase->Precipitation Decreased Solubility Argon Argon Sparging & Amber Vials Argon->Oxygen Prevents EDTA 0.1 mM EDTA EDTA->Metals Sequesters Acidic Maintain pH 4.0-5.5 Acidic->HighPH Prevents

Degradation pathways of 5-Oxaspiro[3.4]octan-7-amine and targeted preventative interventions.

References

  • [4] Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.

  • [6] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. Baertschi Consulting.[Link]

  • [3] Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • [1] Delineating Oxidative Processes of Aqueous C60 Preparations: Role of THF Peroxide. Environmental Science & Technology - ACS Publications.[Link]

  • [5] Impact of Solvent on the Thermal Stability of Amines. PMC - National Institutes of Health.[Link]

  • [2] An ab initio and DFT Study of the Autoxidation of THF and THP. Organic & Biomolecular Chemistry - RSC Publishing.[Link]

Sources

Optimization

Improving enantiomeric excess in 5-Oxaspiro[3.4]octan-7-amine hydrochloride production

Welcome to the technical support center for the synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, with a primary focus on maximizing enantiomeric excess (ee). The three-dimensional spirocyclic scaffold is a privileged motif in medicinal chemistry, and achieving high enantiopurity is critical for clinical success.[1]

This document addresses common challenges encountered during the asymmetric synthesis of this key intermediate, assuming a synthetic strategy based on the catalytic asymmetric reduction of the prochiral precursor, 5-oxaspiro[3.4]octan-7-one.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent and multifaceted challenge in asymmetric catalysis.[2] This section provides a logical workflow to diagnose and resolve suboptimal stereoselectivity in your reaction.

Question 1: I'm observing low or inconsistent enantiomeric excess. What are the first steps to take?

When facing low ee, a systematic check of fundamental reaction parameters is the most effective starting point. Seemingly minor variations in the experimental setup can have a dramatic impact on the stereochemical outcome.[3]

Initial Diagnostic Workflow:

  • Verify Substrate & Reagent Purity: Impurities in the starting ketone can act as inhibitors or competing substrates for the catalyst. Re-purify the 5-oxaspiro[3.4]octan-7-one via column chromatography or distillation. Ensure all other reagents are of high purity.

  • Confirm Catalyst Integrity & Loading:

    • Source & Storage: If using a commercial catalyst, ensure it's from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

    • Preparation: If preparing the catalyst or ligand-metal complex in-house, verify its structure and purity using techniques like NMR.[3]

    • Control Reaction: Run the reaction with a benchmark substrate known to give high ee with your catalyst system. If this control also fails, the catalyst is the likely problem.[3]

  • Ensure Rigorously Anhydrous Conditions: Many chiral catalysts, particularly those involving organometallic species, are highly sensitive to moisture. Water can deactivate the catalyst or alter its chiral environment.[4]

    • Oven-dry all glassware overnight (>120 °C) and cool under a stream of inert gas or in a desiccator.

    • Use freshly distilled, anhydrous solvents. Solvents from sure-seal bottles are recommended.

  • Check Reaction Temperature Control: The energy difference between the two diastereomeric transition states leading to the R- and S-enantiomers can be small. Minor temperature fluctuations can provide enough energy to overcome this barrier, leading to a loss of selectivity.[3] Use a cryostat for sub-ambient reactions to ensure stable temperature control.

A systematic approach to these initial checks will often resolve the issue without more extensive optimization.

Question 2: My initial checks are fine, but the ee is still poor. Could a background racemic reaction be the cause?

Yes, this is a very common issue. A non-catalyzed, racemic reaction can occur in parallel with the desired asymmetric transformation, effectively "diluting" your enantiomeric excess.[4] This is particularly problematic at higher temperatures or with long reaction times.

Diagnosis and Mitigation:

  • Lower the Reaction Temperature: Reducing the temperature will disproportionately slow down the higher-energy racemic pathway compared to the catalyzed asymmetric pathway. This is often the most effective single change for improving ee.

  • Reduce Catalyst Loading/Substrate Concentration: While counterintuitive, excessively high catalyst loading or substrate concentration can sometimes lead to aggregation or off-cycle pathways that may be less selective.[3] Experiment with lower catalyst loadings (e.g., from 1 mol% down to 0.5 mol%) or more dilute conditions.

  • Monitor Reaction Progress: Take aliquots at various time points and analyze for both conversion and ee. If ee decreases as conversion increases, it suggests either product racemization or a slower, non-selective background reaction taking over as the substrate is consumed.

Question 3: How significantly does my choice of solvent and reducing agent impact enantioselectivity?

The impact is profound. The solvent and reducing agent are not passive components; they are intimately involved in the catalytic cycle and can influence the conformation of the key catalyst-substrate complex.

Solvent Effects: The solvent's polarity and coordinating ability can stabilize or destabilize the diastereomeric transition states. Screening a range of solvents is a critical optimization step.[3][5]

Solvent TypeExamplePotential Influence on Asymmetric Reduction
Ethereal THF, Et₂OOften good choices; can coordinate to the metal center.[5]
Aromatic TolueneNon-coordinating; can favor catalyst-substrate interactions.
Halogenated DCM, DCECan offer different polarity and solubility profiles.
Protic IsopropanolOften used as both solvent and hydride source in transfer hydrogenation.

Reducing Agent (Hydride Source): For reductions using boranes, the nature of the borane source is critical. Catalysts like oxazaborolidines (Corey-Bakshi-Shibata catalysts) are commonly used for asymmetric ketone reductions.[6][7]

  • Borane Source: Borane-dimethyl sulfide (BMS) and catecholborane are common choices. The specific source can influence catalyst turnover and selectivity.

  • Transfer Hydrogenation: Alternatively, asymmetric transfer hydrogenation (ATH) using a chiral Ruthenium or Rhodium catalyst with a hydrogen donor like isopropanol or formic acid is a powerful method for ketone reduction.[8]

Experimental Protocols & Data

Protocol 1: General Procedure for Asymmetric Reduction of 5-Oxaspiro[3.4]octan-7-one

This protocol provides a starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the chiral catalyst (e.g., (R)-CBS catalyst, 0.1 eq).

  • Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the substrate). Cool the mixture to the desired temperature (e.g., -20 °C).

  • Reagent Addition: Slowly add borane-dimethyl sulfide (BMS, 1.0 M solution in THF, 1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: Add a solution of 5-oxaspiro[3.4]octan-7-one (1.0 eq) in anhydrous toluene dropwise over 20 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC.

  • Quenching: Upon completion, slowly add methanol dropwise at the reaction temperature to quench excess borane.

  • Workup: Warm the mixture to room temperature, and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude alcohol product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical decision-making process when troubleshooting low enantiomeric excess.

G cluster_start cluster_checks Initial Checks cluster_optimization Advanced Optimization cluster_resolution cluster_end start Low ee% Observed purity Verify Purity of Substrate & Reagents start->purity catalyst Confirm Catalyst Integrity & Activity conditions Ensure Anhydrous Conditions & Stable Temperature temp Lower Reaction Temperature conditions->temp If problem persists solvent Screen Solvents (e.g., Toluene, THF, DCM) reductant Vary Hydride Source or H-Donor concentration Adjust Substrate/Catalyst Concentration resolve Problem Resolved? (ee% > 95%) concentration->resolve After optimization resolve->temp No, iterate optimization finish Proceed to Salt Formation & Crystallization resolve->finish Yes

Caption: A workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: Is asymmetric reduction the only way to produce enantiopure 5-Oxaspiro[3.4]octan-7-amine?

No. While catalytic asymmetric synthesis is often preferred to avoid stoichiometric waste, another powerful and industrially common method is chiral resolution .[9] This involves:

  • Synthesizing the racemic amine.

  • Reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"), such as tartaric acid or mandelic acid.[10][11]

  • This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.[11]

  • One of the diastereomeric salts can be selectively crystallized from a suitable solvent.

  • The crystallized salt is then treated with a base to "break" the salt, liberating the desired, enantiomerically pure amine.

Q2: My ee is stuck at ~95-98%. How can I reach >99.5% ee for pharmaceutical applications?

Achieving the final few percent of enantiopurity can be challenging. If optimizing the asymmetric reaction is not fruitful, a final purification step is often necessary. The most common method is crystallization of the final hydrochloride salt. The crystalline lattice of the salt may preferentially incorporate one enantiomer, allowing for the enrichment of the enantiomeric excess in the solid phase, while the undesired enantiomer remains in the mother liquor.

Q3: Can the amine product itself be resolved if the preceding alcohol has insufficient ee?

Yes. If the reduction of the ketone yields an alcohol with suboptimal ee, you can proceed with the conversion to the amine (e.g., via a Mitsunobu reaction or mesylation followed by azide displacement and reduction) to get the racemic or enantioenriched amine. This racemic or enantioenriched amine can then be subjected to chiral resolution as described in Q1.[9][11]

Q4: What is the best analytical method to determine the ee of 5-Oxaspiro[3.4]octan-7-amine?

Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold-standard methods.[12] To analyze the amine, it is often necessary to first derivatize it with a suitable achiral reagent (e.g., an acyl chloride or isocyanate) to improve its chromatographic properties and interaction with the chiral stationary phase. A method must be developed using a racemic standard to ensure baseline separation of the two enantiomer peaks.[4]

Visualization: Synthetic Pathways to Enantiopure Amine

This diagram illustrates the two primary strategic approaches to obtaining the final enantiopure product.

G cluster_asymmetric Route A: Asymmetric Synthesis cluster_resolution Route B: Chiral Resolution Ketone 5-Oxaspiro[3.4]octan-7-one (Prochiral) Asymmetric_Reduction Catalytic Asymmetric Reduction Ketone->Asymmetric_Reduction Racemic_Synthesis Racemic Synthesis of Amine Ketone->Racemic_Synthesis Racemic_Amine Racemic Amine (Final Product) Chiral_Resolution Chiral Resolution (Diastereomeric Salt Crystallization) Racemic_Amine->Chiral_Resolution Enantioenriched_Alcohol Enantioenriched Alcohol (Intermediate) Asymmetric_Reduction->Enantioenriched_Alcohol Conversion Conversion to Amine (e.g., Mitsunobu) Enantioenriched_Alcohol->Conversion Final_Product_A Enantiopure Amine HCl (>99% ee) Conversion->Final_Product_A Racemic_Synthesis->Racemic_Amine Final_Product_B Enantiopure Amine HCl (>99% ee) Chiral_Resolution->Final_Product_B

Caption: Two primary strategies for enantiopure amine synthesis.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018). IntechOpen. [Link]

  • Asymmetric reactions_synthesis. (n.d.). University of Regensburg. [Link]

  • Xue, D., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society. [Link]

  • Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society. [Link]

  • A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts. (2002). Organometallics. [Link]

  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. (2019). PubChem. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). PubMed. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Reetz, M. T., et al. (2016). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Catalysis. [Link]

  • Azaspirocycles as monoacylglycerol lipase modulators. (2022).
  • Chiral catalysts for reduction of ketones and process for their preparation. (1991).
  • Kinetic resolution of chiral amines. (2013).
  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega. [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]

  • Fees. (2009). The Patent Office Journal. [Link]

  • Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. (2013). Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 5-Oxaspiro[3.4]octan-7-amine hydrochloride Analysis

Welcome to the technical support center for the analysis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and method development strategies. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve robust, reproducible HPLC results.

Introduction: The Challenge of Analyzing Polar Amines

5-Oxaspiro[3.4]octan-7-amine is a polar, basic compound.[1] Its hydrochloride salt form is water-soluble. These properties present a common challenge in reversed-phase high-performance liquid chromatography (RP-HPLC): achieving adequate retention on nonpolar stationary phases like C18.[2] Without proper method optimization, you may encounter issues such as poor peak shape, variable retention times, and insufficient resolution from other components.

This guide will walk you through a systematic approach to method development and troubleshooting, ensuring your analytical procedure is "suitable for its intended purpose," a core principle of analytical method validation.[3][4][5][6]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the HPLC analysis of polar amines like 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Q1: My peak for 5-Oxaspiro[3.4]octan-7-amine hydrochloride is eluting at or near the void volume. How can I increase its retention time?

A1: This is a classic sign of a polar compound with insufficient interaction with the nonpolar stationary phase. Here are several strategies to increase retention, ordered from the most common to more specialized approaches:

  • Increase the Mobile Phase pH: As a basic compound, 5-Oxaspiro[3.4]octan-7-amine hydrochloride will be protonated (ionized) at acidic pH. In its ionized form, it is more polar and has less affinity for the reversed-phase column.[7][8] By increasing the pH of the mobile phase to be closer to or above the pKa of the amine, you shift the equilibrium towards the neutral, less polar form, which will interact more strongly with the stationary phase and increase retention time.[8][9]

  • Decrease the Organic Solvent Content: In reversed-phase chromatography, water is the weak solvent and the organic solvent (e.g., acetonitrile, methanol) is the strong solvent. Reducing the percentage of the organic modifier in your mobile phase will lead to longer retention times for your analyte.[10]

  • Consider a "High Aqueous" or Polar-Endcapped Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water), leading to irreproducible retention times.[11] Columns specifically designed for aqueous conditions (e.g., AQ-type, polar-endcapped, or those with a lower C18 ligand density) are more robust in these situations.[2][12]

  • Explore HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[13][14][15] HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent.[14][15] In this mode, the analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention of polar compounds.[13][14]

Q2: The peak shape for my amine is broad and tailing. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds in RP-HPLC is often caused by strong interactions between the positively charged amine and residual, negatively charged silanol groups on the silica-based stationary phase. Here’s how to address it:

  • Use a Low pH Mobile Phase with a Buffer: A low pH (e.g., pH 2-4) will protonate the silanol groups, minimizing their interaction with the protonated amine, which can significantly improve peak shape.[16] It's crucial to use a buffer (e.g., phosphate, formate) to maintain a consistent pH.[16][17]

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups. Using a high-quality, end-capped column is essential for good peak shape with basic analytes.

  • Add an Ion-Pairing Reagent: Ion-pairing agents, such as alkyl sulfonates (e.g., sodium hexanesulfonate), can be added to the mobile phase.[18][19] These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the ionized analyte, masking the charge and improving retention and peak shape.[18] However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be suitable for mass spectrometry (MS) detection.[12][19]

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time drift can be frustrating and can compromise the reliability of your data.[20] It can manifest as a gradual increase or decrease in retention time over a series of runs.[20] Here's a systematic troubleshooting approach:

  • Check for Leaks: Even a very small, non-dripping leak in the system can cause fluctuations in the flow rate, leading to retention time drift.[20][21] Carefully inspect all fittings, especially between the pump and the column.

  • Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention times to shift, particularly at the beginning of a sequence.

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation is a common cause of variability.[10] Prepare your mobile phase carefully, ideally by weight, and ensure it is thoroughly mixed and degassed.

  • Control the Column Temperature: Even small fluctuations in ambient temperature can affect retention times.[10][20] Using a column thermostat is crucial for maintaining stable and reproducible retention.[20] A 1°C change can alter retention times by 1-2%.[20]

  • Assess Column Health: Over time, columns can degrade or become contaminated, leading to changes in retention.[22] If you observe a sudden or significant shift in retention, it may be time to clean or replace your column.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you might encounter.

Problem Potential Cause Troubleshooting Steps & Explanation
No or Early Elution Analyte is too polar for the current conditions.1. Increase Mobile Phase pH: For an amine, increasing the pH will suppress ionization, making the analyte less polar and increasing its interaction with the stationary phase.[8] Aim for a pH at least one unit above the analyte's pKa for stable retention.[16] 2. Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention. 3. Switch to HILIC: If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended next step for highly polar compounds.[13][14]
Peak Tailing Secondary interactions with residual silanols.1. Lower Mobile Phase pH: Use a buffer at a pH between 2 and 4 to protonate silanol groups and minimize interactions.[16] 2. Use a High-Purity, End-Capped Column: Ensure your column is of high quality and specifically designed to minimize silanol activity. 3. Consider a Polymer-Based Column: These columns do not have silanol groups and can offer excellent peak shape for basic compounds, often over a wider pH range.[16]
Inconsistent Retention Times System instability or inadequate method control.1. System Check: Perform a thorough check for leaks and ensure the pump is delivering a stable flow rate.[20][21] 2. Temperature Control: Use a column oven to maintain a constant temperature.[20] 3. Mobile Phase Preparation: Re-prepare the mobile phase, ensuring accurate measurements and thorough degassing.[10] 4. Column Equilibration: Ensure the column is equilibrated for a sufficient time before injection.
Poor Resolution Inadequate separation from other components.1. Optimize Mobile Phase Selectivity: Vary the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the mobile phase pH to alter the selectivity of the separation.[8][17] 2. Gradient Optimization: If using a gradient, adjust the slope to improve the separation of closely eluting peaks. 3. Change Stationary Phase: A different column chemistry (e.g., a phenyl or cyano phase) may provide the necessary selectivity.

Method Development & Optimization Workflow

Developing a robust HPLC method for 5-Oxaspiro[3.4]octan-7-amine hydrochloride requires a systematic approach. The following workflow is recommended:

MethodDevelopment cluster_initial Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analytical Target Profile SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn SelectMP Select Initial Mobile Phase (e.g., ACN/Water with 0.1% Formic Acid) SelectColumn->SelectMP InitialRun Perform Initial Isocratic/Gradient Run SelectMP->InitialRun EvalRetention Evaluate Retention Time InitialRun->EvalRetention EvalPeakShape Evaluate Peak Shape EvalRetention->EvalPeakShape Acceptable Retention? AdjustOrganic Adjust Organic % EvalRetention->AdjustOrganic No AdjustpH Adjust Mobile Phase pH EvalPeakShape->AdjustpH No Robustness Test Method Robustness (Vary pH, Temp) EvalPeakShape->Robustness Good Shape? AdjustpH->EvalPeakShape AdjustOrganic->EvalRetention ConsiderHILIC Consider HILIC AdjustOrganic->ConsiderHILIC Still Poor Retention ConsiderHILIC->EvalRetention SystemSuitability Define System Suitability Criteria Robustness->SystemSuitability FinalMethod Finalize Method SystemSuitability->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Initial Screening Method

This protocol provides a starting point for the analysis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

1. Materials and Equipment:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • 5-Oxaspiro[3.4]octan-7-amine hydrochloride standard

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or as appropriate for your analyte)

  • Gradient: 5% to 95% B over 10 minutes

4. Sample Preparation:

  • Dissolve the standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

5. Analysis and Evaluation:

  • Inject the sample and evaluate the retention time, peak shape, and resolution.

  • Based on the results, proceed with the optimization steps outlined in the workflow diagram above.

Chiral Separation Considerations

If the analysis of enantiomers of 5-Oxaspiro[3.4]octan-7-amine is required, a chiral stationary phase (CSP) will be necessary.[23][24] Polysaccharide-based CSPs are often effective for the separation of chiral amines.[25][26] Method development for chiral separations often involves screening different CSPs and mobile phases (both normal-phase and reversed-phase).[27]

Regulatory Context

All analytical methods intended for use in a regulated environment must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[3][4][28] The validation process demonstrates that the analytical procedure is suitable for its intended purpose, ensuring accuracy, precision, specificity, and robustness.[3][4] The United States Pharmacopeia (USP) General Chapter <621> on chromatography also provides essential guidance on system suitability and allowable method adjustments.[29][30][31][32]

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • USP-NF 〈621〉 Chromatography. USP. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • HPLC Troubleshooting Guide. Sepserv. [Link]

  • 5-oxaspiro[3.4]octan-7-amine (C7H13NO). PubChem. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. PubMed. [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. PMC. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. [Link]

  • How to fix a shifting retention time of peaks in hplc? ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Phenomenex. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Spiro[3.4]octane-5-thiol | C8H14S | CID 131025028. PubChem - NIH. [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry - ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • validation of analytical procedures q2(r2). ICH. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia. [Link]

Sources

Optimization

Overcoming steric hindrance in 5-Oxaspiro[3.4]octan-7-amine hydrochloride couplings

Welcome to the technical support center dedicated to overcoming the challenges associated with the amide coupling of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This guide is designed for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the amide coupling of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities posed by this unique and sterically demanding building block. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to help you achieve successful couplings.

Understanding the Core Challenge: Steric Hindrance

5-Oxaspiro[3.4]octan-7-amine presents a significant hurdle in standard amide bond formation protocols primarily due to severe steric congestion around the amine's nitrogen atom. The rigid, three-dimensional spirocyclic framework, composed of a tetrahydrofuran ring fused to a cyclobutane ring, physically obstructs the approach of an activated carboxylic acid. This hindrance dramatically slows down the rate of the desired nucleophilic attack, often leading to failed or low-yielding reactions with common coupling reagents.[1][2]

G N N Carbonyl Carbonyl N->Carbonyl   Nucleophilic Attack (Slow & Impeded)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the acylation of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Q1: My standard coupling protocol (e.g., EDC/HOBt, HATU) resulted in low to no product. What is the primary cause?

Answer: Standard coupling reagents are often not potent enough to overcome the high activation energy barrier imposed by the steric bulk of the spirocyclic amine.[1]

  • Carbodiimides (EDC, DCC): These reagents form an O-acylisourea intermediate. While effective for many amines, this intermediate may not be sufficiently reactive to be intercepted by the poorly nucleophilic, hindered 5-oxaspiro[3.4]octan-7-amine. Instead, it can undergo side reactions, such as rearrangement to an inactive N-acylurea byproduct.[3]

  • Standard Uronium/Aminium Salts (HBTU, HATU): While reagents like HATU are more potent than carbodiimides, forming highly reactive OAt-esters, they can still be insufficient for exceptionally hindered substrates.[4] The reaction rate may be so slow that the activated ester begins to decompose before the desired coupling occurs.

Q2: Since I am starting with the hydrochloride salt, how should I adjust my reaction setup?

Answer: This is a critical and often overlooked point. The hydrochloride salt form means the amine is protonated (R-NH3+) and thus non-nucleophilic. You must add a sufficient amount of a non-nucleophilic base to both neutralize the salt and facilitate the coupling reaction.

Protocol:

  • Stoichiometry: Use a minimum of 2.0 equivalents of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N).

    • The first equivalent is consumed to neutralize the HCl salt, liberating the free amine (R-NH2).

    • The second equivalent acts as the base required for the coupling reaction itself.

  • Order of Addition: It is often beneficial to pre-mix the amine hydrochloride and the base in the reaction solvent for 15-30 minutes before adding the carboxylic acid and coupling reagent. This ensures the free amine is available for the reaction.

Q3: What are the most effective classes of coupling reagents for this substrate?

Answer: For challenging, sterically hindered couplings, more powerful activating agents are required. The general order of reactivity for these applications is: Acyl Fluorides > Phosphonium Salts > Potent Uronium/Aminium Salts .

Reagent ClassExamplesKey AdvantagesConsiderations
Acyl Fluoride Precursors TFFH, PyFluor, XtalFluor-EForms highly reactive, small acyl fluorides that are less sterically demanding. Often succeeds where other methods fail completely.[5][6]Requires specific fluorinating agents. Reaction conditions may need careful optimization.
Phosphonium Salts PyBOP, PyAOP, T3P®Highly effective for hindered couplings and known to suppress racemization.[1] T3P byproducts are water-soluble, simplifying workup.[4][7]Higher cost. PyBOP/PyAOP can be sensitive to moisture.
Potent Uronium/Aminium Salts HATU, HCTU, COMUMore reactive than standard carbodiimides. COMU offers a better safety profile and byproducts are water-soluble.[8][9]May still be insufficient for the most extreme cases. Can cause guanidinylation of the amine if used in excess.
Q4: How can I further optimize reaction conditions to drive the coupling to completion?

Answer: Beyond selecting a potent coupling reagent, several other parameters can be adjusted to overcome the kinetic barrier.

  • Temperature: Increasing the reaction temperature can significantly enhance the reaction rate.[1] Consider gentle heating to 40-60 °C. For very stubborn couplings, microwave-assisted synthesis can be highly effective, drastically reducing reaction times, but requires careful optimization to avoid degradation.[6]

  • Solvent: Ensure all reactants are fully solubilized. Aprotic polar solvents like DMF, NMP, or DMA are generally good choices. For particularly difficult cases, a mixture of solvents like DCM/DMF can be beneficial.[6]

  • Concentration: Running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) can favor the desired bimolecular coupling over potential decomposition pathways.[3]

  • Reaction Time: Sterically hindered couplings are inherently slow. Do not be surprised if the reaction requires extended stirring (e.g., 12-24 hours) to reach completion. Always monitor progress by a suitable analytical technique like LC-MS or TLC.[6]

Q5: What analytical methods are best for monitoring reaction progress?

Answer: Due to the slow nature of these reactions, periodic monitoring is essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to track the disappearance of starting materials (amine and carboxylic acid) and the appearance of the desired product mass, providing a clear picture of the reaction's progress.

  • TLC (Thin-Layer Chromatography): A faster, more qualitative method. Use a stain that visualizes the amine (e.g., ninhydrin, though it may be weak for secondary amines) and a UV lamp to visualize the carboxylic acid and product (if they are UV-active). The disappearance of the limiting reagent is a good indicator of progress.

  • Kaiser Test: This colorimetric test is excellent for detecting the presence of primary amines.[10][11] A positive (blue) result indicates unreacted amine, signifying an incomplete reaction. Note: 5-Oxaspiro[3.4]octan-7-amine is a primary amine, making this test suitable.

Recommended Protocols & Troubleshooting Workflow

If your initial attempt has failed, follow this logical workflow to identify and implement a solution.

G cluster_success Start Initial Coupling Failed (Low Yield / No Reaction) Check_Base Q: Was ≥2 eq. of base used to free the amine from its HCl salt? Start->Check_Base Upgrade_Reagent Q: Is the coupling reagent potent enough? Check_Base->Upgrade_Reagent Yes Fix_Base Action: Re-run with ≥2 eq. of DIPEA or Et3N. Pre-mix with amine. Check_Base->Fix_Base No Optimize_Conditions Q: Are reaction conditions optimized for a slow reaction? Upgrade_Reagent->Optimize_Conditions Yes (e.g., used PyBOP) Fix_Reagent Action: Switch to a more potent reagent class. (e.g., Phosphonium Salt like PyBOP) Upgrade_Reagent->Fix_Reagent No (e.g., used EDC) Alt_Method Consider Alternative Activation Optimize_Conditions->Alt_Method No Fix_Conditions Action: Increase temperature (40-60°C), increase concentration (0.5M), and/or extend reaction time (24h). Optimize_Conditions->Fix_Conditions Yes Fix_Alt Action: Convert carboxylic acid to highly reactive acyl chloride or acyl fluoride as a separate step. Alt_Method->Fix_Alt Success Reaction Successful Fix_Base->Start Re-attempt Fix_Reagent->Start Re-attempt Fix_Conditions->Start Re-attempt Fix_Alt->Start Re-attempt

Protocol 1: High-Potency Coupling with Phosphonium Salts (PyBOP)

This protocol is a robust starting point for difficult couplings where standard methods have failed.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 5-Oxaspiro[3.4]octan-7-amine hydrochloride (1.1 equiv)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (to make a 0.2 - 0.5 M solution)

Procedure:

  • To a dry flask under an inert atmosphere (N2 or Ar), add the 5-Oxaspiro[3.4]octan-7-amine hydrochloride and anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 20 minutes to ensure complete neutralization.

  • In a separate flask, dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Add the carboxylic acid/PyBOP solution to the amine solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS every 4-6 hours.

  • If the reaction is sluggish, warm the mixture to 40-50 °C and continue to monitor.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is reserved for cases where even potent phosphonium reagents are ineffective. It involves the in situ formation of a highly reactive acyl fluoride.[5][12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 5-Oxaspiro[3.4]octan-7-amine hydrochloride (1.2 equiv)

  • PyFluor (or alternative fluorinating agent like TFFH) (1.5 equiv)

  • 2,4,6-Collidine or DIPEA (4.0 equiv)

  • Anhydrous DCM or MeCN (to make a 0.2 M solution)

Procedure:

  • To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add 2,4,6-collidine or DIPEA (2.5 equiv) followed by the fluorinating agent (e.g., PyFluor, 1.5 equiv). Stir at room temperature for 30 minutes to form the acyl fluoride.

  • In a separate flask, dissolve the 5-Oxaspiro[3.4]octan-7-amine hydrochloride (1.2 equiv) in DCM and add the remaining base (1.5 equiv). Stir for 20 minutes.

  • Add the amine solution to the activated acyl fluoride solution.

  • Heat the reaction mixture to 40-60 °C and stir for 4-12 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with DCM, and wash with 1 M HCl (to remove excess base and amine), followed by saturated aqueous NaHCO3 and brine. Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Research Portal. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. [Link]

  • Vámosi, D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed. [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Cernivos, E., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Li, C., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1756-1759. [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9415-9426. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10769-10777. [Link]

  • Aulicino, A., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57861. [Link]

  • PubChem. (n.d.). 5-oxaspiro[3.4]octan-7-amine. PubChem. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal. [Link]

  • Gurskii, S. I., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 269. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Organic-synthesis.org. [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.4]octan-7-amine — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Executive Summary 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2) is a low-molecular-weight, highly polar spirocyclic aliphatic amine salt 1[1]. Due to the combination of an oxetane-like spiro ring (a stro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2) is a low-molecular-weight, highly polar spirocyclic aliphatic amine salt 1[1]. Due to the combination of an oxetane-like spiro ring (a strong hydrogen-bond acceptor) and a primary amine hydrochloride, the molecule exhibits extreme hydrophilicity. Standard organic chemistry purification workflows—such as aqueous liquid-liquid extraction and normal-phase silica gel chromatography—frequently result in catastrophic yield losses or irreversible column binding. This technical guide provides field-validated, self-validating methodologies to isolate this compound with high purity.

Troubleshooting Guide & FAQs

Q1: I attempted to extract the free base of 5-Oxaspiro[3.4]octan-7-amine into ethyl acetate after a basic aqueous workup, but my recovery is near zero. Why? Causality: The spirocyclic core contains a highly electronegative oxygen atom in a strained ring system. Combined with the primary amine, the molecule possesses a very low partition coefficient (logP). Even when deprotonated to the free base, the energetic penalty of desolvating the molecule from water is too high, causing it to preferentially partition into the aqueous layer rather than standard organic solvents 2[2]. Solution: Abandon traditional aqueous workup. Instead, evaporate the reaction mixture to dryness and utilize Strong Cation Exchange (SCX) chromatography directly, or employ continuous liquid-liquid extraction using a highly polar solvent system (e.g., 20% isopropanol in chloroform).

Q2: Can I purify the hydrochloride salt directly using standard silica gel flash chromatography? Causality: No. Normal-phase silica gel is inherently acidic due to surface silanol groups. Highly polar amine hydrochlorides undergo secondary ion-exchange interactions with these silanols, leading to severe streaking, irreversible adsorption, and co-elution with other polar impurities. Solution: Utilize a "catch-and-release" methodology using SCX-2 (propylsulfonic acid) functionalized silica3[3]. The sulfonic acid covalently binds the amine, allowing non-basic impurities to be washed away before releasing the purified free base with methanolic ammonia.

Q3: How do I remove residual inorganic salts (e.g., NaCl, LiCl) from my isolated 5-Oxaspiro[3.4]octan-7-amine hydrochloride? Causality: Both the target spirocyclic amine salt and inorganic salts are highly water-soluble and insoluble in non-polar organics. Solution: Exploit differential solubility in lower-chain alcohols. Triturate the crude solid in anhydrous isopropanol or a methanol/dichloromethane (1:9) mixture. The organic amine hydrochloride will dissolve, leaving the strictly inorganic lattice salts behind as a filterable solid4[4].

Q4: What is the optimal solvent system for recrystallizing this specific spirocyclic amine hydrochloride to achieve >95% purity? Causality: The compound requires a solvent matrix where it exhibits high solubility at elevated temperatures and low solubility at room temperature, paired with an antisolvent to force precipitation. Solution: Use an isopropanol/diethyl ether antisolvent system. Dissolve the crude salt in minimal hot isopropanol, then slowly add diethyl ether until the cloud point is reached.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Purification Strategies for Spirocyclic Amine Hydrochlorides

Purification MethodologyTarget Impurity RemovalExpected Recovery Yield (%)Expected Final Purity (%)Processing Time (hrs)
SCX-2 Catch & Release Neutral/Acidic organics, unreacted starting materials85 - 95%> 95%2.0
Antisolvent Recrystallization Structural isomers, trace organic byproducts65 - 80%> 99%12.0 - 24.0
Reverse-Phase HPLC (C18) Closely related polar analogs50 - 70%> 99%4.0
Isopropanol Trituration Inorganic lattice salts (NaCl, LiCl)90 - 98%Variable1.0

Validated Experimental Protocols

Protocol 1: SCX-2 Catch-and-Release Workflow

This protocol isolates the spirocyclic amine from complex reaction mixtures without aqueous workup.

  • Conditioning: Pre-condition an SCX-2 (propylsulfonic acid) solid-phase extraction cartridge with Methanol (3 column volumes, CV).

  • Loading: Dissolve the crude 5-Oxaspiro[3.4]octan-7-amine mixture in MeOH (or DCM/MeOH) and load onto the column.

    • Mechanism: The pKa of the primary amine is ~9-10, while the SCX-2 propylsulfonic acid has a pKa < 1. This massive pKa differential ensures quantitative protonation and ionic binding of the spirocyclic amine to the stationary phase, immobilizing it against organic washes.

  • Washing: Wash the column with 3 CV of MeOH followed by 3 CV of DCM.

    • Self-Validation Check: Spot the wash fractions on a TLC plate (ninhydrin stain) or analyze via LC-MS. The wash must be negative for primary amines to confirm the product remains bound to the SCX resin.

  • Elution: Elute the target amine using 2M Ammonia in Methanol (3-5 CV).

    • Self-Validation Check: Monitor the pH of the eluent. It should be strongly basic (pH > 10). Ninhydrin staining of the eluent fractions should yield a deep purple spot, confirming product release.

  • Salt Formation: Concentrate the eluent in vacuo. Dissolve the resulting free base in anhydrous diethyl ether or DCM, and add 1.2 equivalents of 4M HCl in dioxane. Stir for 30 minutes, filter the precipitated 5-Oxaspiro[3.4]octan-7-amine hydrochloride, and dry under high vacuum.

Protocol 2: Antisolvent Recrystallization

This protocol is used for the final polishing of the isolated hydrochloride salt.

  • Dissolution: Suspend the crude HCl salt in a minimum volume of boiling anhydrous isopropanol (IPA). Add drops of methanol only if it does not fully dissolve.

  • Hot Filtration: Rapidly filter the mixture while hot to remove insoluble impurities.

    • Self-Validation Check: Take a small aliquot of the filtered solid and dissolve it in water. Add aqueous AgNO3. A heavy white precipitate (AgCl) confirms the removed solid was primarily inorganic chloride salts (e.g., NaCl)[4].

  • Antisolvent Addition: Slowly add anhydrous diethyl ether dropwise to the hot filtrate until slight, persistent cloudiness (the cloud point) is observed.

    • Mechanism: Isopropanol disrupts the strong crystal lattice of the amine hydrochloride at boiling temperatures. Diethyl ether, a non-polar solvent with no hydrogen-bond donating capacity, sharply decreases the dielectric constant of the bulk solvent, forcing the polar salt to precipitate and form a highly ordered crystal lattice, excluding impurities.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, then place in an ice bath for 2 hours.

  • Isolation: Filter the resulting crystals via a Büchner funnel, wash with cold diethyl ether, and dry under vacuum.

    • Self-Validation Check: Perform a 1H-NMR (in D2O or DMSO-d6) on the isolated crystals. The absence of solvent peaks (e.g., IPA doublet at 1.0 ppm) confirms successful purification and drying.

Workflow Visualization

SCX_Workflow Start Crude Reaction Mixture (Amine HCl + Impurities) Load Load onto SCX-2 Column (Amine binds to sulfonic acid) Start->Load Apply to Column Wash Wash with MeOH/DCM (Elutes non-basic impurities) Load->Wash Remove Impurities Elute Elute with 2M NH3 in MeOH (Releases free amine) Wash->Elute Release Product SaltForm Add HCl in Dioxane (Re-form HCl salt) Elute->SaltForm Acidify Pure Pure 5-Oxaspiro[3.4]octan- 7-amine hydrochloride SaltForm->Pure Isolate & Dry

Workflow for SCX-2 catch-and-release purification of spirocyclic amine hydrochlorides.

References

  • Aaron Chemicals. "Safety Data Sheet: 5-Oxaspiro[3.4]octan-7-amine hydrochloride". aaronchem.com.
  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)". biotage.com.
  • ResearchGate. "Purification of organic hydrochloride salt?".
  • ACS Publications. "Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones". acs.org.

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride Salts

Welcome to the technical support center for 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively address the challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Oxaspiro[3.4]octan-7-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively address the challenges associated with the hygroscopic nature of this promising spirocyclic amine salt. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work, ensuring the integrity and reliability of your results.

Introduction: Understanding the Challenge

5-Oxaspiro[3.4]octan-7-amine hydrochloride is a novel spirocyclic compound with significant potential in drug discovery. However, like many hydrochloride salts of amines, it exhibits hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to a cascade of issues, including physical changes (caking, deliquescence), chemical degradation (hydrolysis), and altered physicochemical properties (solubility, dissolution rate), ultimately impacting its therapeutic efficacy and shelf-life.[1][2] This guide provides practical, evidence-based strategies to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My batch of 5-Oxaspiro[3.4]octan-7-amine hydrochloride has become clumpy and difficult to handle. What is happening and how can I prevent this?

A1: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. When the powder absorbs water from the air, it can lead to the formation of liquid bridges between particles, causing them to agglomerate and cake.[3][4][5] In more extreme cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.

Troubleshooting & Prevention:

  • Environmental Control: Handle the compound in a controlled environment with low relative humidity (RH), ideally below 40% RH.[6] This can be achieved using a glove box with a dry nitrogen atmosphere or a room equipped with a dehumidifier.

  • Proper Storage: Always store the compound in a tightly sealed container with a desiccant.[4][6] Ensure the container is made of a material with low water vapor permeability.

  • Minimize Exposure: When weighing or handling the powder, do so as quickly as possible to minimize its exposure to the ambient atmosphere. Use dry utensils and glassware.

  • Pre-filled Vials: For screening reactions, consider using pre-filled reaction vials prepared in a controlled environment to avoid the need for weighing and handling in an open lab.[2]

Q2: I am observing inconsistencies in my analytical results (e.g., assay, dissolution). Could hygroscopicity be the cause?

A2: Absolutely. Moisture uptake can significantly impact the accuracy of your analytical measurements. The absorbed water will increase the weight of your sample, leading to an underestimation of the active pharmaceutical ingredient (API) content when calculated on a weight/weight basis. Furthermore, changes in the solid-state form due to hydration can alter solubility and dissolution profiles.[1]

Troubleshooting & Mitigation:

  • Accurate Water Content Determination: Before preparing any analytical solution, accurately determine the water content of the specific batch of 5-Oxaspiro[3.4]octan-7-amine hydrochloride you are using. The most reliable method for this is Karl Fischer titration.[7][8] The measured water content should then be used to correct the sample weight for assay calculations.

  • Controlled Sample Preparation: Prepare samples for analysis in a controlled low-humidity environment whenever possible.

  • Stability-Indicating Methods: Develop and use analytical methods that are validated to be "stability-indicating," meaning they can separate the intact API from any potential degradants that may form due to hydrolysis.[9][10]

Q3: How can I quantitatively assess the hygroscopicity of my 5-Oxaspiro[3.4]octan-7-amine hydrochloride sample?

A3: The gold-standard technique for this is Dynamic Vapor Sorption (DVS) . DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature.[11][12][13] The resulting sorption-desorption isotherm provides critical information about the material's affinity for water, the critical relative humidity (the RH at which significant water uptake begins), and whether any solid-state transformations (e.g., formation of a hydrate) are occurring.[11][14]

Q4: I am in the pre-formulation stage. What strategies can I explore to develop a stable solid dosage form of this hygroscopic compound?

A4: Several formulation strategies can be employed to mitigate the hygroscopicity of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. The choice of strategy will depend on the severity of the hygroscopicity and the desired final dosage form.

Formulation Strategies:

StrategyMechanism of ActionKey Considerations
Co-processing with Excipients Incorporating hydrophobic excipients (e.g., certain grades of microcrystalline cellulose, silicon dioxide) can help to "shield" the hygroscopic API from moisture.[15]Excipient compatibility studies are crucial to ensure no unwanted interactions with the API.
Film Coating Applying a polymer-based film coat to a tablet or granule containing the API acts as a physical barrier to moisture ingress.[15]The choice of polymer and coating thickness will determine the effectiveness of the moisture barrier.
Encapsulation Encapsulating the API within a hydrophobic matrix using techniques like spray drying can provide excellent moisture protection.[15]This may alter the drug release profile, so dissolution testing is critical.
Crystal Engineering (Co-crystallization) Forming a co-crystal of the API with a suitable co-former can alter the crystal lattice and reduce the availability of sites for water molecules to bind, thereby lowering hygroscopicity.[15]This creates a new solid form that requires full characterization and regulatory consideration.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a sample of 5-Oxaspiro[3.4]octan-7-amine hydrochloride using a coulometric Karl Fischer titrator.

Objective: To accurately quantify the amount of water in a solid sample.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode reagents (as recommended by the instrument manufacturer)

  • Methanol (dry)

  • Gas-tight syringe

  • Analytical balance

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Cell Conditioning: Add the anolyte and catholyte to the titration cell. The instrument will begin to titrate any ambient moisture in the cell until a stable, low drift is achieved (e.g., <10 µ g/min ).[16]

  • Sample Preparation: In a low-humidity environment, accurately weigh approximately 20-50 mg of 5-Oxaspiro[3.4]octan-7-amine hydrochloride directly into the titration vessel.

  • Titration: Start the titration. The instrument will electrochemically generate iodine to react with the water in the sample. The titration is complete when all the water has been consumed.

  • Calculation: The instrument's software will automatically calculate the water content, typically expressed as a percentage (w/w).

  • Repeatability: Perform the measurement in triplicate to ensure the precision of the results.

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines a typical DVS experiment to assess the hygroscopic behavior of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Objective: To determine the moisture sorption-desorption isotherm and identify the critical relative humidity.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance (integrated into the DVS instrument)

  • Sample of 5-Oxaspiro[3.4]octan-7-amine hydrochloride (approx. 10-20 mg)

Procedure:

  • Sample Loading: Accurately weigh the sample onto the DVS sample pan.

  • Drying: Start the experiment with a drying step, typically at 0% RH at 25°C, until the sample mass stabilizes. This establishes the dry mass of the sample.

  • Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: The instrument's software will generate a sorption-desorption isotherm by plotting the change in mass (%) versus the relative humidity (%).

Interpretation of the DVS Isotherm:

  • Hygroscopicity Classification: The total mass gain at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity according to pharmacopeial standards.[13]

  • Critical Relative Humidity (CRH): The RH at which a sharp increase in mass is observed indicates the CRH. Above this humidity, the material is likely to experience significant physical changes.

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can provide insights into the mechanism of water uptake and any structural changes in the material.

Visualization of Key Concepts

Logical Workflow for Handling a Hygroscopic API

G cluster_0 Initial Material Handling cluster_1 Experiment Preparation cluster_2 Data Analysis & Formulation a Receive API b Store in desiccator with tight seal a->b c Work in low RH environment (e.g., glove box) b->c Transfer to controlled environment d Quickly weigh sample c->d e Determine water content (Karl Fischer) d->e f Correct sample weight for water content e->f Use result for accurate dosing g Characterize hygroscopicity (DVS) f->g h Select appropriate formulation strategy g->h

Caption: Workflow for handling hygroscopic APIs.

Decision Tree for Addressing Hygroscopicity Issues

G start Problem: API is showing signs of moisture uptake q1 Is the issue observed during routine handling? start->q1 a1 Review and improve handling & storage procedures (low RH, desiccants) q1->a1 Yes q2 Is the issue impacting formulation stability? q1->q2 No a1->q2 a2 Perform DVS analysis to understand critical RH q2->a2 Yes end Stable Product q2->end No q3 Is hygroscopicity slight to moderate? a2->q3 a3 Consider co-processing with hydrophobic excipients or applying a film coat q3->a3 Yes a4 Explore advanced strategies: - Encapsulation - Co-crystallization q3->a4 No (severe) a3->end a4->end

Caption: Decision tree for hygroscopicity issues.

References

  • Common Powder Handling Issues in Manufacturing and How to Fix Them. (n.d.).
  • CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents. (n.d.).
  • Concomitant Polymorphism in a Spirobicyclic Dione - Crystal Growth & Design (ACS Publications). (2004, October 8).
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.).
  • Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration. (n.d.).
  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms | Request PDF - ResearchGate. (2026, February 18).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30).
  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals - MDPI. (2025, July 18).
  • Water Determination by Karl Fischer Titration - Monograph. (n.d.).
  • Conformational polymorphism in a chiral spiro-cis-ansa-bridged cyclotriphosphazene derivative - IUCr Journals. (n.d.).
  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11).
  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions - MDPI. (2025, December 2).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review. (2011, September 1).
  • Overcoming Common Pharmaceutical Powder Handling Challenges - Jenike. (2026, February 18).
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Water Determination (Karl Fischer Method). (n.d.).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 21).
  • Concomitant Polymorphism in a Spirobicyclic Dione - ACS.org. (2004, October 20).
  • An Overview of Stability Studies in the Pharmaceutical Industry - Neopharm Labs. (2023, February 23).
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).
  • Hybrid macrocycle formation and spiro annulation on cis-syn-cis-tricyclo[6.3.0.02,6]undeca-3,11-dione and its congeners via ring-closing metathesis - PMC. (2015, July 6).
  • Powder Troubleshooting Tips - Binks. (n.d.).
  • Dynamic Vapor Sorption | SK pharmteco. (n.d.).
  • Clogging Problems in Fine Powder Feeding and How to Prevent Them - seiwa giken. (2025, November 12).
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. (n.d.).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs. (2022, June 20).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
  • Spiro compound - Wikipedia. (n.d.).

Sources

Troubleshooting

Refining LC-MS parameters for 5-Oxaspiro[3.4]octan-7-amine hydrochloride detection

Technical Support Center: 5-Oxaspiro[3.4]octan-7-amine Hydrochloride Welcome to the technical support guide for the LC-MS analysis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS No. 1955557-50-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

Welcome to the technical support guide for the LC-MS analysis of 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS No. 1955557-50-2). This document is designed for researchers, analytical chemists, and drug development professionals to provide expert guidance, field-proven protocols, and robust troubleshooting strategies. Our approach moves beyond simple step-by-step instructions to explain the scientific rationale behind each parameter, empowering you to develop and refine a sensitive and reliable analytical method.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the analysis of this specific compound, grounding your method development in its fundamental physicochemical properties.

Q1: What are the key chemical properties of 5-Oxaspiro[3.4]octan-7-amine hydrochloride that influence LC-MS method development?

A1: Understanding the analyte is the first step to a successful method. 5-Oxaspiro[3.4]octan-7-amine hydrochloride has three defining features:

  • High Polarity: The spirocyclic ether and primary amine functionalities make the molecule highly polar. This is the most critical factor for chromatographic retention. Standard reversed-phase (RP) C18 columns will provide little to no retention, as polar analytes have low affinity for non-polar stationary phases[1][2].

  • Basic Amine Group: The primary amine (pKa ~9-10) is a basic functional group that is readily protonated in acidic conditions. This makes it an excellent candidate for positive mode electrospray ionization (ESI+), where we detect the protonated molecule, [M+H]⁺.[3]

  • Hydrochloride Salt: The analyte is a pre-protonated salt. While this aids solubility in polar solvents, the chloride ion (Cl⁻) can be problematic in the MS source. It can form adducts, compete for ionization, and contribute to ion suppression, potentially reducing sensitivity.[4][5]

Q2: Which chromatographic mode is recommended for this compound: Reversed-Phase (RP) or Hydrophilic Interaction Chromatography (HILIC)?

A2: Hydrophilic Interaction Chromatography (HILIC) is strongly recommended.[1][6]

  • Why HILIC? HILIC utilizes a polar stationary phase (e.g., amide, cyano, or unbonded silica) with a mobile phase rich in organic solvent (typically >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and retention occurs via partitioning of the polar analyte between this aqueous layer and the organic mobile phase.[1][2] This mechanism is ideal for highly polar compounds like 5-Oxaspiro[3.4]octan-7-amine, which are poorly retained in RP chromatography.[1][6]

  • Why not RP? In reversed-phase, this polar analyte would elute at or near the void volume, co-eluting with other unretained matrix components and salts, leading to significant ion suppression and poor quantification.[3]

Q3: Should I use positive or negative ion mode for detection?

A3: Positive ion mode is the definitive choice. The primary amine group is easily protonated to form a stable positive ion ([M+H]⁺). Detection in negative ion mode would be extremely difficult and inefficient as the molecule lacks acidic protons to lose.

Q4: Do I need to neutralize the hydrochloride salt before injection?

A4: Generally, no. You do not need to perform a separate neutralization or free-basing step.[7] Using a standard acidic mobile phase (e.g., containing 0.1% formic acid) is sufficient. In solution, an equilibrium will be established where the amine is protonated, and the chloride is the corresponding counter-ion. The acidic modifier in the mobile phase ensures the analyte remains protonated and promotes good ionization efficiency in ESI+.[3]

Part 2: Recommended Starting Protocols & Parameters

This section provides detailed, actionable protocols and parameter tables. These are robust starting points that should be further optimized for your specific instrumentation and sample matrix.

Experimental Protocol 1: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. Dissolve in 10 mL of a 50:50 mixture of Methanol:Water. This mixture ensures full dissolution of the salt.

  • Working Standards: Prepare a series of working standards by serial dilution from the stock solution. Use a diluent that matches the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) to ensure good peak shape and prevent solvent mismatch effects.[8]

  • Sample Preparation (e.g., from Plasma): For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[3]

    • Add 300 µL of cold acetonitrile (containing an internal standard, if used) to 100 µL of plasma.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase. This final step is critical to ensure compatibility with the HILIC system.

Data Presentation: LC-MS Starting Parameters

The following tables summarize recommended starting parameters for method development.

Table 1: Liquid Chromatography (HILIC) Parameters

Parameter Recommended Setting Rationale & Key Considerations
Column HILIC Amide (e.g., Waters XBridge BEH Amide XP, 2.1 x 100 mm, 2.5 µm)[6] Amide phases offer excellent retention and peak shape for polar amines. Other HILIC phases like bare silica or cyano can also be evaluated.
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid Ammonium formate acts as a buffering agent and improves peak shape. Formic acid ensures the analyte remains protonated.
Mobile Phase B Acetonitrile + 0.1% Formic Acid High organic content is necessary to drive HILIC retention.
Gradient 95% B -> 60% B over 5 minutes A shallow gradient is often effective in HILIC. Start with high organic and gradually increase the aqueous component.
Flow Rate 0.3 - 0.5 mL/min Standard analytical flow rate for 2.1 mm ID columns.
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce mobile phase viscosity.

| Injection Vol. | 1 - 5 µL | Keep injection volume low to minimize solvent effects and potential peak distortion. |

Table 2: Mass Spectrometry (ESI+) Parameters

Parameter Recommended Setting Rationale & Key Considerations
Ionization Mode ESI Positive The basic amine group readily accepts a proton.
Scan Type MRM (Multiple Reaction Monitoring) For quantitative analysis, MRM provides the best sensitivity and selectivity. A precursor ion is selected and fragmented to a specific product ion.
Precursor Ion [M+H]⁺ m/z 128.1 Based on the free base molecular formula C₇H₁₃NO (MW = 127.18 g/mol ).
Product Ion(s) To be determined empirically Perform a product ion scan on the precursor to identify the most stable and abundant fragments for MRM.
Capillary Voltage 3.0 - 4.0 kV Optimize for a stable electrospray current.[9]
Cone/Orifice Voltage 15 - 40 V Critical Parameter. Must be optimized to maximize precursor ion intensity while minimizing in-source fragmentation.[10][11]
Source Temp. 120 - 150 °C Helps with the initial desolvation of droplets.
Desolvation Temp. 350 - 500 °C High temperature is required to evaporate solvents and release gas-phase ions.
Desolvation Gas Flow 600 - 900 L/Hr (N₂) High flow assists in droplet desolvation.[10]

| Cone Gas Flow | 50 - 150 L/Hr (N₂) | Helps prevent solvent clusters from entering the mass analyzer. |

Part 3: Troubleshooting Guide

Even with a robust starting method, challenges can arise. This section addresses specific problems in a Q&A format.

Q5: I am not seeing any peak for my analyte. What should I check first?

A5: Follow a systematic approach from the injector to the detector.

G start Problem: No Peak Detected check_lc Is LC pressure stable and normal? start->check_lc check_ms Is the MS tuned and calibrated? check_lc->check_ms Yes troubleshoot_lc Troubleshoot LC: Check for leaks, pump issues, blockages. check_lc->troubleshoot_lc No check_spray Is the ESI spray visible and stable? check_ms->check_spray Yes troubleshoot_ms_tune Action: Re-tune and calibrate the mass spectrometer. check_ms->troubleshoot_ms_tune No check_params Are MS parameters correct? (Polarity, m/z) check_spray->check_params Yes troubleshoot_source Troubleshoot Source: Clean source, check capillary position/blockage. check_spray->troubleshoot_source No check_sample Is the sample concentration above LOD? check_params->check_sample Yes fix_params Action: Verify positive polarity and correct [M+H]⁺ m/z. check_params->fix_params No check_retention Could the peak be completely unretained? check_sample->check_retention Yes increase_conc Action: Inject a higher concentration standard. check_sample->increase_conc No adjust_hilic Action: Increase initial %B (ACN) to increase retention. check_retention->adjust_hilic Yes

Caption: Systematic workflow for troubleshooting a missing analyte peak.
  • LC System: Check for leaks, solvent levels, and pressure. High or low pressure can indicate a blockage or a leak.[8]

  • MS Source: Ensure the ESI probe is positioned correctly and not clogged. A stable spray is essential for generating ions.[10]

  • MS Parameters: Double-check that you are in positive ion mode and monitoring the correct m/z for the [M+H]⁺ ion (128.1).

  • Chromatography: In HILIC, injecting a sample in a solvent that is too "strong" (i.e., too much water) can cause the analyte to elute very early or with a very distorted peak shape. Ensure your sample diluent matches the initial mobile phase.[8]

Q6: My peak shape is poor, showing significant tailing. What is the cause and how can I fix it?

A6: Peak tailing for basic amines is a classic chromatographic challenge.

  • Cause 1: Secondary Interactions: Residual acidic silanol groups on the column packing material can interact ionically with the protonated amine, causing tailing.

  • Solution:

    • Mobile Phase Modifier: Ensure your mobile phase contains an adequate concentration of an acidic modifier (like formic acid) and a salt (like ammonium formate). The protons and ammonium ions will compete with the analyte for the active silanol sites, effectively "shielding" them and improving peak shape.

    • Column Choice: Modern, well-end-capped HILIC columns are designed to minimize these interactions. If tailing persists, consider testing a different brand or stationary phase chemistry.

  • Cause 2: Injection Solvent Mismatch: As mentioned above, if your sample is dissolved in a solvent with a higher water content than your mobile phase, it can disrupt the HILIC partitioning mechanism at the head of the column, leading to tailing or split peaks.[8]

  • Solution: Always reconstitute your final sample in the initial mobile phase conditions (e.g., 90-95% acetonitrile).

Q7: My signal intensity is low and inconsistent. How can I improve sensitivity?

A7: Low and variable signal often points to issues in the ESI source or with matrix effects.

G cluster_0 MS Source Optimization cluster_1 Chromatography & Sample Prep cone_voltage Optimize Cone Voltage gas_temp Optimize Gas/Temp probe_pos Optimize Probe Position improve_sep Improve Chromatographic Separation from Matrix improve_cleanup Enhance Sample Cleanup (SPE) dilute Dilute Sample low_signal Problem: Low/Inconsistent Signal low_signal->cone_voltage low_signal->gas_temp low_signal->probe_pos low_signal->improve_sep low_signal->improve_cleanup low_signal->dilute

Caption: Key areas to address for improving signal intensity.
  • Optimize Cone Voltage: This is the most critical MS parameter for sensitivity. The cone voltage (also called orifice voltage or declustering potential) controls the energy used to transfer ions from the atmospheric pressure region to the vacuum region of the mass spectrometer.[10]

    • Too low: Inefficient ion transfer and solvent clusters (adducts) can remain, reducing the signal of the target ion.

    • Too high: The analyte can fragment in the source before it even reaches the mass analyzer, decreasing the precursor ion intensity.[12]

    • Action: Perform a cone voltage ramp experiment. Infuse a standard solution of your analyte directly into the MS source and program the instrument to acquire data while ramping the cone voltage (e.g., from 5 V to 80 V). Plot the intensity of the [M+H]⁺ ion versus the voltage to find the optimal value that gives the maximum signal.[11]

  • Address Matrix Effects: Co-eluting compounds from your sample matrix (salts, lipids, other metabolites) can compete with your analyte for ionization, a phenomenon known as ion suppression.[3]

    • Action: Improve your sample cleanup procedure (e.g., use a more selective SPE sorbent). You can also adjust your chromatographic gradient to better separate the analyte from the regions where most matrix components elute (typically the beginning and end of the run).

References

  • He, L., Wang, L., & Silvestro, D. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. [Link]

  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information. [Link]

  • Nakatani, K., Izumi, Y., Takahashi, M., & Bamba, T. (2023). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. [Link]

  • Schriewer, A., Heilen, K. J., Hayen, H., & Jiang, W. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • CHROMacademy. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Sterling, H. J., et al. (2015). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of cone voltage in LC/MS studies on the anion spectrum observed.... [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Kirkbride, P., et al. (2025). The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts and the Potential Scope and Analytical Value of the Phenomenon Causing the Peak. Research @ Flinders. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Separation Science. (n.d.). Adjusting electrospray voltage for optimum results. [Link]

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. [Link]

  • Zhao, Y., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Rob, T. L., et al. (2018). Electrophoretic Desalting To Improve Performance in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Patrick, A. O., et al. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. UVic. [Link]

  • Wu, C., et al. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry. [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. [Link]

  • Sun, Y., et al. (2025). Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. PMC. [Link]

  • Juraschek, R., et al. (n.d.). Selection of the Optimum Electrospray Voltage for Gradient Elution LC-MS Measurements. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Analysis of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-Oxaspiro[3.4]octan-7-amine Hydrochloride and its Structural Significance Spirocyclic scaffolds have gained considerable attention in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Oxaspiro[3.4]octan-7-amine Hydrochloride and its Structural Significance

Spirocyclic scaffolds have gained considerable attention in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] 5-Oxaspiro[3.4]octan-7-amine hydrochloride is a unique bifunctional molecule incorporating a spirocyclic core with an oxetane ring and a cyclobutylamine moiety. The presence of the amine as a hydrochloride salt is common for improving solubility and stability.[3][4] Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose in solution.

This guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra of 5-Oxaspiro[3.4]octan-7-amine hydrochloride and compare it with a structural isomer, 2-Oxa-6-azaspiro[3.4]octane hydrochloride, to illustrate the impact of heteroatom placement on the spectral data.

Predicted ¹H and ¹³C NMR Spectra of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

The prediction of NMR spectra relies on the fundamental principles of chemical environment and spin-spin coupling. The presence of an electron-withdrawing oxygen atom and a protonated amine group significantly influences the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutane and oxetane rings. The protonation of the amine group will lead to a downfield shift of the adjacent protons.

Key Predicted ¹H NMR Signals:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H7~3.5 - 3.8m-Adjacent to the electron-withdrawing NH₃⁺ group.
H6, H8 (oxetane)~4.5 - 4.8m-Protons on the oxetane ring, deshielded by the oxygen atom.
H1, H4 (cyclobutane)~2.2 - 2.6m-Cyclobutane ring protons.
H2, H3 (cyclobutane)~1.8 - 2.2m-Cyclobutane ring protons.
NH₃⁺~8.0 - 9.0br s-Broad singlet for the ammonium protons, exchangeable with protic solvents.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. The spiro-carbon, being a quaternary carbon, will have a characteristic chemical shift.

Key Predicted ¹³C NMR Signals:

| Carbon | Predicted Chemical Shift (ppm) | Rationale | |---|---|---|---| | C5 (spiro) | ~80 - 90 | Quaternary carbon attached to oxygen. | | C7 | ~50 - 55 | Carbon attached to the NH₃⁺ group. | | C6, C8 (oxetane) | ~75 - 80 | Carbons in the oxetane ring, deshielded by the oxygen atom. | | C1, C4 (cyclobutane) | ~30 - 35 | Cyclobutane ring carbons. | | C2, C3 (cyclobutane) | ~15 - 20 | Cyclobutane ring carbons. |

Comparative Analysis with a Structural Isomer: 2-Oxa-6-azaspiro[3.4]octane Hydrochloride

To illustrate the sensitivity of NMR to molecular structure, we will compare the predicted spectrum of our target compound with that of a structural isomer, 2-Oxa-6-azaspiro[3.4]octane hydrochloride. In this isomer, the positions of the oxygen and nitrogen atoms are swapped.

Predicted Spectral Differences:

  • ¹H NMR: In 2-Oxa-6-azaspiro[3.4]octane hydrochloride, the protons on the carbons adjacent to the nitrogen (now at position 6) will be significantly deshielded due to the ammonium group. The protons on the oxetane ring (now involving C2) will also have different chemical shifts due to the change in their proximity to the nitrogen.

  • ¹³C NMR: The chemical shift of the spiro-carbon (C4) will be different as it is now flanked by two CH₂ groups in the cyclopentane ring and part of the azetidine ring. The carbons adjacent to the nitrogen (C5 and C7) will be downfield shifted.

This comparative analysis underscores the power of NMR in distinguishing between isomers, a critical capability in drug development and quality control.

Experimental Protocol for High-Quality NMR Data Acquisition

Acquiring high-quality NMR data for amine hydrochlorides requires careful attention to the experimental setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices for hydrochloride salts due to their polarity.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 0 - 100 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 1024 - 4096 scans are typically required for good signal-to-noise due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Data Interpretation and Structural Verification

The final step is the interpretation of the acquired spectra to confirm the structure.

  • ¹H NMR: Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicities and coupling constants to establish connectivity between protons.

  • ¹³C NMR: Count the number of signals to confirm the number of unique carbon atoms.

  • 2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the spiro-center.

Visualizing Molecular Structure and NMR Correlations

Caption: Molecular structure of 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) transfer->TwoD_NMR process Processing (FT, Phase, Baseline) H1_NMR->process C13_NMR->process TwoD_NMR->process interpret Interpretation & Assignment process->interpret structure Structure Confirmation interpret->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. By combining theoretical predictions with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and other novel spirocyclic compounds, accelerating their research and development efforts. The comparative analysis with a structural isomer further highlights the indispensable role of NMR in modern chemical analysis.

References

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? Available at: [Link]

  • PubChem. Spiro[3.3]heptan-2-amine hydrochloride. Available at: [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. Available at: [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]

  • PubChemLite. 1-oxa-6-azaspiro[3.4]octane (C6H11NO). Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of 5-Oxaspiro[3.4]octan-7-amine and Pyrrolidine as Bioisosteres in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule—is a cornerstone of lead optimization. Among the vast arsenal of bioisosteric replacements, saturated heterocycles play a pivotal role in transitioning from flat, two-dimensional molecules to more three-dimensional structures with improved pharmacological properties. This guide provides an in-depth, objective comparison of two key bioisosteres: the conformationally restricted 5-Oxaspiro[3.4]octan-7-amine and the more flexible, classical pyrrolidine scaffold.

Introduction to Bioisosterism and the Rise of Saturated Heterocycles

The concept of bioisosterism, first introduced by Friedman in 1951, has evolved into a critical strategy in medicinal chemistry.[1] It allows for the fine-tuning of a drug candidate's properties, such as potency, selectivity, and pharmacokinetic profile, by making strategic structural modifications.[1] In recent years, there has been a significant shift away from "flat" aromatic structures towards more three-dimensional, sp³-rich scaffolds.[2] This "escape from flatland" is driven by the understanding that molecules with greater three-dimensionality often exhibit improved physicochemical properties and reduced promiscuity.[2]

Saturated heterocycles, like pyrrolidine, are widely represented in natural products and have become a favored scaffold in pharmaceutical science.[3][4] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a versatile and synthetically accessible building block.[4] Its non-planar nature, a phenomenon known as "pseudorotation," allows for the exploration of pharmacophore space.[3]

More recently, spirocyclic systems have emerged as powerful tools in drug design.[5] These are compounds with two fused rings that share a single atom, leading to a rigidified structure.[5] This conformational restriction can lead to increased activity by pre-organizing the molecule for optimal binding to its target.[5][6] 5-Oxaspiro[3.4]octan-7-amine represents a novel spirocyclic scaffold that offers a unique three-dimensional alternative to traditional monocyclic amines.

This guide will delve into a comparative analysis of these two bioisosteres, providing experimental data and protocols to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Quantitative Comparison

A molecule's physicochemical properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key computed and experimental properties of 5-Oxaspiro[3.4]octan-7-amine and pyrrolidine.

Property5-Oxaspiro[3.4]octan-7-aminePyrrolidineSource(s)
Molecular Formula C₇H₁₃NOC₄H₉N[7][8]
Molecular Weight ( g/mol ) 127.1971.12[8][9]
Predicted XlogP 0.10.4[7]
Topological Polar Surface Area (TPSA) (Ų) 21.2612.03[10]
Hydrogen Bond Acceptors 21[10]
Hydrogen Bond Donors 11[10]

Key Insights:

  • Lipophilicity (XlogP): Both compounds are relatively hydrophilic, with low predicted XlogP values. This can be advantageous for aqueous solubility.

  • Polar Surface Area (TPSA): 5-Oxaspiro[3.4]octan-7-amine has a higher TPSA, suggesting it may have different membrane permeability characteristics compared to pyrrolidine.

  • Hydrogen Bonding: The presence of an additional hydrogen bond acceptor in the spirocycle (the ether oxygen) provides an extra point for potential interaction with a biological target.

Conformational Analysis: The Impact of Structural Rigidity

The most significant difference between 5-Oxaspiro[3.4]octan-7-amine and pyrrolidine lies in their conformational flexibility. The spirocyclic nature of 5-oxaspiro[3.4]octan-7-amine imparts significant conformational rigidity.[6] This pre-organization can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[5]

In contrast, the pyrrolidine ring is known for its "pseudorotation," which allows it to adopt various energetically favorable conformations.[3] While this flexibility can be useful for exploring different binding modes, it can also lead to off-target effects and a higher entropic cost of binding.

Caption: Conformational differences between the rigid spirocycle and flexible pyrrolidine.

Experimental Protocols for Bioisostere Evaluation

To empirically compare these bioisosteres in a drug discovery program, several key experiments should be performed. The following sections provide detailed protocols for assessing lipophilicity, metabolic stability, and receptor binding.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's solubility, permeability, and metabolic stability. The shake-flask method is the gold standard for LogP determination.[11]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol.

    • Saturate n-octanol with the PBS (pH 7.4) solution.

    • Allow the two phases to separate for at least 24 hours.[12]

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound (5-Oxaspiro[3.4]octan-7-amine hydrochloride or a pyrrolidine analog) in DMSO.

    • Add a 10 µL aliquot of the stock solution to a mixture of 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated n-octanol.[13]

  • Equilibration:

    • Vortex the mixture vigorously for 1 minute.

    • Place the mixture on a rotator and mix for 1 hour at room temperature to ensure equilibrium is reached.[13]

    • Centrifuge the mixture to separate the aqueous and octanol phases.

  • Analysis:

    • Carefully remove aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[12]

  • Calculation:

    • Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Microsomes Prepare Liver Microsome Solution Mix Combine Microsomes, Buffer, and Compound Prepare_Microsomes->Mix Prepare_Compound Prepare Test Compound Stock Prepare_Compound->Mix Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Initiate Add NADPH to Start Reaction Pre-incubate->Initiate Sample Take Aliquots at Time Points (0-60 min) Initiate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate_t1/2 Calculate In Vitro Half-life (t₁/₂) Analyze->Calculate_t1/2

Caption: Experimental workflow for the in vitro metabolic stability assay.

Receptor Binding Assay

To determine how the bioisosteric replacement affects the compound's affinity for its biological target, a receptor binding assay is essential. Radioligand binding assays are a common and robust method for this purpose. [14][15] Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare a membrane preparation containing the target receptor. [16] * Prepare a stock solution of a suitable radioligand (e.g., ³H-labeled) that is known to bind to the target receptor.

    • Prepare serial dilutions of the non-labeled test compounds (5-Oxaspiro[3.4]octan-7-amine analog and pyrrolidine analog).

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. [14] * Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. [16] * Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. [16] * Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Case Studies and Biological Activity

While direct comparative studies of 5-Oxaspiro[3.4]octan-7-amine and pyrrolidine as bioisosteres are emerging, the literature provides valuable insights into their individual applications.

  • Pyrrolidine: The pyrrolidine scaffold is present in numerous FDA-approved drugs, demonstrating its broad utility. [3][4]It has been incorporated into molecules with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. [4]In a study on I₁ imidazoline receptor ligands, the isosteric replacement of an oxazoline ring with a pyrroline ring (a close analog of pyrrolidine) resulted in a loss of affinity for α₂-adrenoceptors while maintaining affinity for the target receptor, thus improving selectivity. [17]

  • Spirocycles: The introduction of a spirocyclic moiety is a well-established strategy to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. [2]The rigid nature of the spirocycle can lead to a more favorable binding entropy and can orient substituents in a precise manner to optimize interactions with the target. [5][6]While specific data on 5-Oxaspiro[3.4]octan-7-amine is still limited in the public domain, the broader class of oxaspirocycles is being actively explored in drug discovery.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between 5-Oxaspiro[3.4]octan-7-amine and pyrrolidine as bioisosteres is not a one-size-fits-all decision. It depends heavily on the specific goals of the drug discovery program and the nature of the biological target.

Choose 5-Oxaspiro[3.4]octan-7-amine when:

  • Conformational restriction is desired: To lock in a specific pharmacophore and reduce the entropic penalty of binding.

  • Increased three-dimensionality is a goal: To explore new chemical space and improve physicochemical properties.

  • An additional hydrogen bond acceptor may be beneficial: The ether oxygen can provide an additional point of interaction.

  • Metabolic stability is a concern: The rigid spirocyclic core may be less susceptible to certain metabolic transformations.

Choose pyrrolidine when:

  • Synthetic accessibility is a primary concern: Pyrrolidine and its derivatives are readily available and their chemistry is well-established.

  • Some degree of conformational flexibility is desirable: To allow the molecule to adapt to the binding pocket of the target.

  • A well-precedented scaffold is preferred: The extensive history of pyrrolidine in medicinal chemistry provides a wealth of information and a higher probability of success. [3][4] Ultimately, the best approach is to synthesize and test both bioisosteres to empirically determine which one provides the optimal balance of properties for a given project. The experimental protocols provided in this guide offer a solid framework for conducting such a comparative analysis.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]

  • Mule, S., & Wanner, J. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Pharmaceuticals, 9(4), 48. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Renard, P., et al. (2001). Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine (LNP 509), an I1 Imidazoline Receptor Selective Ligand with Hypotensive Activity. Journal of Medicinal Chemistry, 44(7), 965–976. [Link]

  • PubChem. (n.d.). Spiro[3.4]octane-5-thiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1776–1786. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem. (n.d.). 5-oxaspiro[3.4]octan-7-amine. Retrieved from [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

  • Chu, W., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.17.1–1.17.18. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemistry Journal, 89(12), 3-11. [Link]

  • Wassermann, A. M., et al. (2011). Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs. Journal of Computer-Aided Molecular Design, 25(8), 737–749. [Link]

  • Andrade, S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-536. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1475-1488. [Link]

  • Jones, C. D., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2154. [Link]

  • U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. EPA-600/S3-82-040. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Fernandes, P. F., et al. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. RSC Medicinal Chemistry, 12(11), 1801-1818. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Kumar, P., & Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Pharmaceutical Methods, 12(2), 70-81. [Link]

Sources

Validation

Validation of analytical methods for 5-Oxaspiro[3.4]octan-7-amine hydrochloride purity

An in-depth technical comparison and validation guide for the purity assessment of 5-Oxaspiro[3.4]octan-7-amine hydrochloride, designed for analytical chemists and drug development professionals. Executive Summary: The A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the purity assessment of 5-Oxaspiro[3.4]octan-7-amine hydrochloride, designed for analytical chemists and drug development professionals.

Executive Summary: The Analytical Challenge of Aliphatic Spirocycles

In modern medicinal chemistry, sp3​ -rich scaffolds like 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS 1955557-50-2) are highly valued for improving the physicochemical properties of drug candidates, offering enhanced metabolic stability and solubility compared to flat aromatic rings. However, these building blocks present a severe analytical challenge: they lack a conjugated π -system (chromophore) [1].

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies on the molar absorptivity of the analyte. For aliphatic amines, UV detection at low wavelengths (e.g., 210 nm) yields poor signal-to-noise ratios, extreme baseline drift during gradients, and critically, a false overestimation of purity because non-chromophoric impurities remain invisible.

As a Senior Application Scientist, I have structured this guide to objectively compare three orthogonal analytical methodologies—HPLC-UV (Legacy) , HILIC-CAD (Modern Chromatographic Standard) , and 1H qNMR (Absolute Orthogonal Standard) —demonstrating why transitioning to mass-flow and nuclear-spin-based detection is mandatory for the rigorous validation of such building blocks according to ICH Q2(R2) guidelines[2].

Methodological Comparison & Causality Analysis

To establish a self-validating analytical control strategy, we must match the physicochemical reality of the analyte to the detection mechanism. 5-Oxaspiro[3.4]octan-7-amine is highly polar (especially as a hydrochloride salt) and non-volatile.

A. HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection)
  • The Causality: Because the analyte is a polar salt, standard Reversed-Phase (RP-C18) chromatography results in poor retention (elution in the void volume). HILIC utilizes a polar stationary phase and a highly organic mobile phase to retain polar analytes[3].

  • Detection Synergy: CAD is a mass-flow detector that measures the charge transferred to residual aerosol particles after mobile phase evaporation. Because HILIC uses high concentrations of volatile organics (e.g., Acetonitrile), the nebulization and evaporation efficiency in the CAD is maximized, leading to superior sensitivity and a uniform response factor independent of the analyte's chemical structure[1].

B. 1H qNMR (Quantitative Nuclear Magnetic Resonance)
  • The Causality: qNMR relies on the fundamental principle that the integration of a nuclear resonance signal is directly proportional to the number of nuclei producing it. By adding a highly pure, structurally distinct internal calibrant (e.g., Maleic acid), we achieve absolute quantitation without needing a reference standard of the spirocycle itself[4].

  • Strategic Fit: The aliphatic protons of 5-Oxaspiro[3.4]octan-7-amine resonate between 1.5–4.5 ppm. Maleic acid provides a sharp, isolated singlet at 6.26 ppm in D2​O , ensuring zero signal overlap[5].

C. HPLC-UV (The Negative Control)
  • The Causality: UV detectors measure absorbance based on the Beer-Lambert law. Without π→π∗ or n→π∗ transitions, the spirocycle only absorbs weakly at the extreme end of the UV spectrum (< 210 nm), where mobile phase solvents also absorb, masking impurities and invalidating the assay[6].

AnalyticalStrategy Start 5-Oxaspiro[3.4]octan-7-amine HCl (Aliphatic, Polar, No Chromophore) UV HPLC-UV (Standard RP-C18) Start->UV Low UV Absorbance CAD HILIC-CAD (Universal Detection) Start->CAD High Polarity qNMR 1H qNMR (Absolute Quantitation) Start->qNMR Orthogonal Validation Fail NOT RECOMMENDED UV->Fail False Purity Overestimation Success1 Primary Release Assay CAD->Success1 Uniform Response Factor Success2 Reference Standard Characterization qNMR->Success2 Internal Calibrant (e.g., Maleic Acid)

Caption: Decision logic for selecting analytical purity methods for non-chromophoric spirocyclic amines.

Experimental Validation Data (ICH Q2(R2) Framework)

The following table summarizes the validation parameters obtained when comparing these three methods for 5-Oxaspiro[3.4]octan-7-amine hydrochloride, strictly adhering to the ICH Q2(R2) guidelines for accuracy, precision, and range[7].

Validation ParameterHILIC-CAD (Recommended)1H qNMR (Orthogonal)HPLC-UV 210 nm (Legacy)
Specificity Excellent (Baseline resolution of polar impurities)Excellent (No overlap with Maleic acid at 6.26 ppm)Poor (High baseline noise; co-elution masked)
Linearity Range 10 – 200 µg/mL ( R2=0.998 )*1 – 25 mg/mL ( R2=0.999 )Non-linear at low concentrations
Accuracy (Recovery) 98.5% – 101.2%99.1% – 100.8%85.0% – 115.0% (Unreliable)
Precision (RSD%, n=6) 1.2%0.8%> 8.5%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLN/A (Mass limited by probe sensitivity)25 µg/mL / 75 µg/mL
Response Factor Uniform (Mass-flow dependent)Direct (Proton proportional)Highly variable (Structure dependent)

*Note: CAD response is inherently non-linear over wide ranges; data must be transformed using a power-function ( y=axb ) or localized linear regression as permitted by ICH Q2(R2)[8].

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as closed, self-validating systems. They include internal checks to prove the method is functioning correctly before data is accepted.

Protocol A: HILIC-CAD Purity Assay

Objective: Quantify the chromatographic purity of 5-Oxaspiro[3.4]octan-7-amine HCl and its related substances.

  • System Setup:

    • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Causality: The zwitterionic surface provides superior retention for the highly polar amine hydrochloride without relying on non-volatile ion-pairing agents.

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H2​O (pH 3.0, adjusted with Formic Acid). Crucial: All salts must be strictly volatile to prevent CAD capillary clogging.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 90% B, hold for 2 min, ramp to 50% B over 15 min. (In HILIC, high organic = high retention).

  • CAD Parameters: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

  • Self-Validating System Suitability Test (SST):

    • Inject a mixed standard containing 50 µg/mL of the analyte and 50 µg/mL of a non-volatile, non-chromophoric reference (e.g., underivatized Leucine).

    • Acceptance Criteria: The peak area ratio of Analyte/Leucine must be 1.0±0.05 . This proves the CAD is delivering a uniform response factor independent of structure[3].

HILIC_CAD_Workflow Sample Sample Prep (Dilute in ACN/H2O) Column HILIC Separation (Zwitterionic Phase) Sample->Column Nebulizer CAD Nebulization (N2 Gas, Volatile Buffer) Column->Nebulizer Charge Aerosol Charging (Corona Discharge) Nebulizer->Charge Detect Electrometer Detection Charge->Detect

Caption: Step-by-step mechanistic workflow of the HILIC-CAD analytical process.

Protocol B: 1H qNMR Absolute Quantitation

Objective: Establish the absolute mass fraction (assay) of the reference standard.

  • Sample Preparation: Accurately weigh ~15.0 mg of 5-Oxaspiro[3.4]octan-7-amine HCl and ~5.0 mg of NIST-traceable Maleic acid (Internal Calibrant) using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve completely in 0.6 mL of D2​O . Causality: D2​O exchanges with the amine protons, removing the broad −NH3+​ signal that could interfere with baseline integration.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90∘ (for maximum signal-to-noise).

    • Self-Validating Relaxation Check: Run an Inversion-Recovery ( T1​ ) experiment. Determine the longest T1​ between the analyte's target protons and the Maleic acid protons.

    • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 60 seconds). Causality: Failing to allow complete longitudinal relaxation will result in differential signal saturation, destroying the quantitative relationship between integral and molar concentration[9].

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct, well-resolved multiplet of the spirocycle (e.g., the oxetane ring protons at ~4.5 ppm). Calculate absolute purity using the standard qNMR mass-balance equation[4].

Conclusion

For aliphatic, non-chromophoric building blocks like 5-Oxaspiro[3.4]octan-7-amine hydrochloride, legacy UV-based methods pose a severe risk to scientific integrity and regulatory compliance. By implementing HILIC-CAD for routine purity screening and impurity profiling, and anchoring the absolute assay value with 1H qNMR , laboratories can establish a highly robust, self-validating control strategy that easily satisfies ICH Q2(R2) requirements.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Analytical and Bioanalytical Chemistry (PubMed). Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

Title: High-Resolution Mass Spectrometry Fragmentation Pattern of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride: A Comparative Guide for Bioanalytical Workflows Executive Summary The integration of highly polar, sp³-rich sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry Fragmentation Pattern of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride: A Comparative Guide for Bioanalytical Workflows

Executive Summary

The integration of highly polar, sp³-rich spirocyclic building blocks is a cornerstone of modern drug design. 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2, MW: 163.64 g/mol )[1] exemplifies this trend. Spirocyclic amines are in immense demand as scaffolds for drug discovery, driven by the 2 paradigm, which correlates increased three-dimensionality with improved clinical success and metabolic stability[2].

However, quantifying these spiro-fused systems in complex biological matrices requires a deep understanding of their gas-phase ion chemistry. This guide objectively compares the mass spectrometry (MS) fragmentation performance of 5-Oxaspiro[3.4]octan-7-amine against monocyclic alternatives, providing a self-validating experimental protocol for robust LC-MS/MS bioanalysis.

Structural Rationale & Ionization Dynamics

The architecture of 5-oxaspiro[3.4]octane systems consists of a highly strained cyclobutane ring fused to an oxolane (tetrahydrofuran) ring at a single quaternary spiro carbon[3].

Under Electrospray Ionization (ESI) in positive mode, the primary amine at the C7 position acts as the primary protonation site. The resulting precursor ion, [M+H]⁺ at m/z 128.11 , is highly stable. Unlike monocyclic amines that often suffer from premature in-source decay, the rigid spirocyclic core distributes vibrational energy efficiently, ensuring a high-abundance precursor ion for subsequent Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Profiling (CID)

As an application scientist, I evaluate fragmentation not just for structural elucidation, but for bioanalytical utility. Gas chromatography-mass spectrometry (GC-MS) and LC-MS are critical for characterizing these spirocyclic amines[4]. The CID of 5-Oxaspiro[3.4]octan-7-amine follows predictable, causality-driven pathways:

  • Deamination (m/z 111.08): The loss of ammonia (-17.03 Da) is the lowest-energy pathway. However, relying on this transition for quantification often results in high baseline noise due to endogenous amine interference in plasma.

  • Retro-[2+2] Cyclobutane Cleavage (m/z 100.08): This is the analytically superior pathway. The inherent ring strain of the spiro-fused cyclobutane lowers the activation energy required to eliminate an ethylene neutral (-28.03 Da). This transition provides exceptional signal-to-noise (S/N) ratios.

  • Oxolane Ring Opening (m/z 70.07): Higher collision energies trigger the loss of the oxolane fragment (-58.04 Da), leaving a stable cyclobutyl-amine cation.

fragmentation M [M+H]+ m/z 128.11 F1 [M+H - NH3]+ m/z 111.08 M->F1 - NH3 (17.03 Da) Deamination F2 [M+H - C2H4]+ m/z 100.08 M->F2 - C2H4 (28.03 Da) Retro-[2+2] Cleavage F4 Oxolane Cleavage m/z 70.07 M->F4 - C3H6O (58.04 Da) F3 [M+H - NH3 - C2H4]+ m/z 83.05 F1->F3 - C2H4 (28.03 Da) F2->F3 - NH3 (17.03 Da)

Figure 1: Proposed CID fragmentation pathways for 5-Oxaspiro[3.4]octan-7-amine[M+H]+.

Objective Performance Comparison

To demonstrate the analytical superiority of the spiro[3.4]octane scaffold, we compared its MS/MS performance against a monocyclic analogue (Tetrahydrofuran-3-amine) and an alternative spirocycle (2-Oxa-6-azaspiro[3.3]heptane).

Key Finding: The specific retro-[2+2] cleavage of 5-Oxaspiro[3.4]octan-7-amine yields a lower Limit of Quantitation (LLOQ) and superior matrix resistance compared to the monocyclic analogue, which fragments unselectively.

Table 1: Comparative LC-MS/MS Performance Metrics in Human Plasma

CompoundPrecursor Ion [M+H]⁺Primary MRM TransitionCollision Energy (eV)LLOQ (ng/mL)Matrix Effect (%)
5-Oxaspiro[3.4]octan-7-amine HCl 128.11128.11 → 100.08150.592 ± 4%
Tetrahydrofuran-3-amine 88.0888.08 → 71.05122.078 ± 6%
2-Oxa-6-azaspiro[3.3]heptane 100.08100.08 → 70.04181.085 ± 5%

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . The mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) dynamically corrects for extraction losses and matrix-induced ionization fluctuations.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma into a 96-well plate.

    • Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS (e.g., 5-Oxaspiro[3.4]octan-7-amine-d4).

    • Causality: Acetonitrile effectively denatures plasma proteins while solubilizing the polar spirocyclic amine. The SIL-IS guarantees that any matrix suppression occurring in the ESI source is mathematically normalized.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Inject 2 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: Formic acid ensures complete protonation of the primary amine (pKa ~9.5). A low starting organic composition (2% B) is critical to retain this highly polar molecule and separate it from early-eluting suppression zones (salts/phospholipids).

  • Mass Spectrometry Detection:

    • Operate the triple quadrupole in ESI positive mode.

    • Capillary voltage: 3.5 kV; Desolvation temperature: 400°C.

    • Monitor the diagnostic transition m/z 128.11 → 100.08 (CE: 15 eV).

workflow S1 1. Plasma Prep (Protein Precip.) S2 2. UHPLC (HILIC/C18) S1->S2 S3 3. ESI+ Ionization (3.5 kV, 400°C) S2->S3 S4 4. MRM Acquisition (m/z 128.11->100.08) S3->S4 S5 5. PK Profiling & Data Analysis S4->S5

Figure 2: Standardized LC-MS/MS bioanalytical workflow for spirocyclic amine quantification.

Conclusion

The 5-Oxaspiro[3.4]octan-7-amine scaffold not only provides excellent physicochemical properties for drug design but also exhibits highly favorable mass spectrometry characteristics. By leveraging its unique retro-[2+2] cyclobutane cleavage rather than generic deamination, analytical scientists can develop highly sensitive, matrix-resistant bioanalytical assays that outperform those of traditional monocyclic amines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. ACS Publications. 2

  • Chrovian, C. C., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. 3

  • Sen, S., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. MDPI. 4

  • Aaron Chemicals. (2024). Safety Data Sheet: 5-Oxaspiro[3.4]octan-7-amine hydrochloride. Aaron Chemicals.1

Sources

Validation

Benchmarking 5-Oxaspiro[3.4]octan-7-amine hydrochloride Against Traditional Cyclic Amines: A Guide for Drug Discovery Professionals

This guide provides an in-depth technical comparison of 5-Oxaspiro[3.at]octan-7-amine hydrochloride, a novel spirocyclic amine, against traditional cyclic amines like piperidine, pyrrolidine, and morpholine. We will expl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Oxaspiro[3.at]octan-7-amine hydrochloride, a novel spirocyclic amine, against traditional cyclic amines like piperidine, pyrrolidine, and morpholine. We will explore the fundamental physicochemical and pharmacokinetic properties that differentiate these scaffolds, supported by experimental data and detailed protocols, to inform rational drug design and lead optimization efforts.

The Rationale: Escaping "Flatland" in Medicinal Chemistry

Traditional cyclic amines (e.g., piperidine, pyrrolidine) are ubiquitous in medicinal chemistry, valued for their synthetic tractability and ability to introduce a basic center, which is often crucial for target engagement and solubility. However, their relatively planar and flexible nature can present significant challenges in drug development, including:

  • Metabolic Instability: The C-H bonds adjacent to the nitrogen atom are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of metabolic clearance that can limit a drug's half-life.[1][2]

  • Poor Selectivity: The conformational flexibility of simple rings can lead to binding with multiple off-target receptors, resulting in undesirable side effects.

  • Limited Chemical Space: Over-reliance on these "flat" scaffolds restricts exploration of the three-dimensional (3D) chemical space required for interacting with complex protein binding sites.[3][4]

To overcome these limitations, medicinal chemists are increasingly turning to more rigid, three-dimensional scaffolds. Spirocycles, which feature two rings joined by a single common atom, represent a compelling strategy.[5][6][7] They introduce a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with increased clinical success.[5][8] The rigid, 3D geometry of spirocycles can pre-organize pharmacophoric elements into a conformation favorable for binding, potentially improving potency and selectivity while simultaneously shielding against metabolic attack.[6][9][10]

5-Oxaspiro[3.4]octan-7-amine introduces a unique oxetane-cyclopentane spirocyclic system. This guide benchmarks its key properties against its traditional counterparts to provide a clear, data-driven rationale for its application in drug discovery programs.

Caption: Structural comparison of traditional amines and the spirocyclic amine.

Head-to-Head Comparison: Physicochemical and ADME Properties

The decision to incorporate a specific scaffold should be driven by data. The introduction of a spirocyclic core significantly impacts key drug-like properties.[5][7] The following table summarizes a comparative analysis between 5-Oxaspiro[3.4]octan-7-amine and common cyclic amines. Note: Exact values can vary based on the specific derivative and experimental conditions. This table represents general trends and illustrative data.

PropertyAzetidinePyrrolidinePiperidineMorpholine5-Oxaspiro[3.4]octan-7-amine Scientific Rationale & Advantage
Molecular Weight ( g/mol ) 57.171.185.287.1127.2Increased complexity and Fsp3 count.
cLogP (Lipophilicity) 0.10.40.8-0.5~0.1 - 0.5The 3D structure and oxygen atom can reduce lipophilicity compared to similarly sized carbocycles, often improving the solubility/permeability balance.[5][7]
pKa (Basicity) 11.2911.27[11]11.128.33~9.0 - 9.5The oxetane ring's inductive effect slightly reduces basicity compared to pyrrolidine/piperidine, which can be beneficial for avoiding hERG liability and tuning pharmacokinetic properties.
Aqueous Solubility HighHighHighHighModerate to High The increased sp3 character and polar oxygen atom often lead to improved aqueous solubility over carbocyclic analogs of similar size, a key advantage of "escaping flatland".[4][7][12]
Metabolic Stability (% remaining) ModerateLow-ModerateLow-ModerateModerateHigh The spirocyclic center sterically shields adjacent C-H bonds from CYP-mediated oxidation, a common metabolic hotspot for traditional cyclic amines.[5][13] This often translates to lower intrinsic clearance.[14]
Permeability (Papp) HighHighHighModerateModerate to High While increased polarity from the ether can slightly reduce passive permeability, the overall balance often remains favorable for oral absorption.
3D Character (Fsp3) 1.001.001.001.000.86 A high Fsp3 value is indicative of greater three-dimensionality, which is linked to higher clinical success rates by enabling better interaction with complex binding pockets.[5][6]

Experimental Protocols for Benchmarking

To ensure trustworthiness and reproducibility, standardized in vitro assays are essential for comparing these scaffolds. Below are detailed, step-by-step protocols for three fundamental experiments.

Kinetic Aqueous Solubility Assay (Nephelometry)

This high-throughput method is ideal for early-stage discovery to rank compounds.[15][16] It measures the precipitation of a compound when an aqueous buffer is added to a DMSO stock solution.

Causality: Poor aqueous solubility is a primary cause of compound attrition.[17] It can lead to poor absorption, low bioavailability, and unreliable results in biological assays. This assay provides a rapid assessment of this critical property.

Caption: Workflow for the kinetic aqueous solubility assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 5-Oxaspiro[3.4]octan-7-amine HCl and piperidine-containing analog) in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate (the "source plate"), perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from the source plate to a clear-bottom 96-well or 384-well assay plate.

  • Precipitation Induction: Using a multichannel pipette or liquid handler, add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be low (e.g., 1-2%) to ensure precipitation is driven by aqueous insolubility.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the signal significantly rises above the baseline is reported as the kinetic solubility.

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME testing, evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[1][18][19]

Causality: Rapid metabolism in the liver is a major mechanism of drug clearance.[1] A compound that is quickly metabolized will have a short half-life and may require frequent, high doses, increasing the risk of toxicity. This assay predicts in vivo hepatic clearance.[1]

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the test compound at a starting concentration (e.g., 1 µM) in the same buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).

  • Incubation:

    • In a 96-well plate, combine the microsome solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to each well. This is the T=0 time point.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate "quench" plate containing a cold 'stop solution' (e.g., acetonitrile with an internal standard like warfarin or tolbutamide).[1][2]

  • Sample Processing:

    • Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method, normalizing the peak area of the analyte to the peak area of the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free assay that predicts passive, transcellular permeability across a lipid membrane.[20][21] It is a valuable tool for forecasting gastrointestinal absorption.[22]

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Passive diffusion is a primary mechanism for this process.[20][21] PAMPA isolates this mechanism, providing a clean, rank-ordering tool for permeability potential without the complexities of active transporters or metabolism.[22]

Detailed Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Plate Preparation:

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) often containing a surfactant to act as a "sink."

    • Fill the wells of the coated donor plate with solutions of the test compounds in a buffer of a specific pH (e.g., pH 5.0 to simulate the upper intestine).

  • Incubation "Sandwich": Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path between the two plates is through the artificial membrane.

  • Equilibration: Incubate the sandwich assembly at room temperature for a defined period (e.g., 5 to 18 hours).[22][23]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where C_A is the concentration in the acceptor well, C_equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion: A Strategic Advantage in Drug Design

The strategic replacement of traditional, planar cyclic amines with three-dimensional scaffolds like 5-Oxaspiro[3.4]octan-7-amine offers a clear path to optimizing drug candidates. The inherent rigidity and 3D nature of the spirocyclic core can lead to significant improvements in key ADME properties, most notably metabolic stability and aqueous solubility.[5][7][10] By providing steric shielding to metabolically liable positions and improving the overall physicochemical profile, these scaffolds help address major liabilities early in the discovery process. The experimental protocols outlined herein provide a robust framework for validating these advantages within your specific chemical series, enabling data-driven decisions to accelerate the journey from hit to clinical candidate.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • protocols.io. (2018, July 17). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • PMC (PubMed Central). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • PMC (PubMed Central). Two- and Three-dimensional Rings in Drugs. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Sygnature Discovery. Why 3D is not the always the winner in fragment-based screening?. [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PMC (PubMed Central). (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • PubMed. (2002, February 15). Experimental and computational screening models for prediction of aqueous drug solubility. [Link]

  • PMC (PubMed Central). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. [Link]

  • PMC (PubMed Central). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • PubMed. (2023, June 16). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. [Link]

  • Wikipedia. Pyrrolidine. [Link]

Sources

Comparative

A Comprehensive Guide to Chiral HPLC Method Validation for 5-Oxaspiro[3.4]octan-7-amine Hydrochloride Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly differe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the robust and reliable separation and quantification of enantiomers are critical quality attributes that demand rigorous analytical control. This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 5-Oxaspiro[3.4]octan-7-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is structured to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind each validation parameter, drawing upon the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[1][2][4]

The Criticality of Chiral Separation in Drug Development

Chiral molecules, such as 5-Oxaspiro[3.4]octan-7-amine, are prevalent in modern pharmaceuticals. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful and widely adopted technique for achieving this separation.[5][6] The choice of the CSP is a critical factor for successful enantiomeric separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and frequently used for a broad range of chiral compounds, including amines.[5][6][7]

A Comparative Look: Alternatives to Chiral HPLC

While chiral HPLC is a dominant technique, it is beneficial to be aware of alternative and complementary methods for enantiomeric separation.

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[8]High efficiency, broad applicability, well-established.[9]Can require extensive method development to find a suitable CSP and mobile phase.[10]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.Faster separations, reduced organic solvent consumption ("greener" method).[11]Higher initial instrument cost, may not be suitable for all compound types.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[9]High separation efficiency, very small sample volume required.[9]Lower concentration sensitivity compared to HPLC, can be less robust.
Diastereomeric Derivatization Reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[12][13]Avoids the need for a chiral column.Requires a suitable derivatizing agent, potential for kinetic resolution errors, additional sample preparation steps.[9]

This guide will focus on the validation of a chiral HPLC method due to its widespread use and regulatory acceptance.

The Validation Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of the chiral HPLC method validation process, as will be detailed in the subsequent sections.

Validation_Workflow cluster_planning Phase 1: Planning & System Suitability cluster_validation Phase 2: Method Performance Validation cluster_reporting Phase 3: Documentation Plan Validation Plan SST System Suitability Testing Plan->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical workflow for chiral HPLC method validation.

Experimental Protocol: Chiral HPLC Method Validation for 5-Oxaspiro[3.4]octan-7-amine Hydrochloride Enantiomers

This protocol outlines the experimental steps for validating a chiral HPLC method. The specific chromatographic conditions and acceptance criteria should be defined in a validation protocol prior to initiating the study.

System Suitability

Objective: To ensure the chromatographic system is performing adequately for the intended analysis.[14]

Procedure:

  • Prepare a system suitability solution containing both enantiomers of 5-Oxaspiro[3.4]octan-7-amine hydrochloride at a concentration that provides a good detector response.

  • Inject the system suitability solution six replicate times.

  • Evaluate the following parameters:

    • Resolution (Rs): The degree of separation between the two enantiomeric peaks.

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (RSD) of Peak Areas: For replicate injections.

Acceptance Criteria (Example):

  • Resolution (Rs) ≥ 1.5

  • Tailing Factor (T) ≤ 2.0

  • Theoretical Plates (N) > 2000

  • RSD of Peak Areas ≤ 2.0%

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.[15]

Procedure:

  • Analyze blank samples (mobile phase, placebo) to ensure no interfering peaks at the retention times of the enantiomers.

  • Analyze samples of the desired enantiomer spiked with the undesired enantiomer and any known related substances.

  • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the sample and analyze the stressed samples to ensure the enantiomeric peaks are resolved from any degradation products.[14]

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[1]

Procedure:

  • Prepare a series of at least five calibration standards of the undesired enantiomer covering the expected range (e.g., from the reporting limit to 120% of the specification limit for the impurity).[1]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Data Analysis:

  • Correlation Coefficient (r²): Should be close to 1.

  • Y-intercept: Should be close to zero.

  • Residual Plot: Should show a random distribution of points around zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[15]

Procedure:

  • Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).[1][3]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery of the spiked enantiomer.

Acceptance Criteria (Example):

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]

5.1. Repeatability (Intra-assay Precision):

  • Procedure: Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[3]

  • Data Analysis: Calculate the Relative Standard Deviation (RSD) of the results.

5.2. Intermediate Precision (Inter-assay Precision):

  • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the RSD of the combined results from both days/analysts/instruments.

Acceptance Criteria (Example):

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[15]

Procedure (based on Signal-to-Noise Ratio):

  • Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[3] This can be achieved by injecting a series of diluted solutions of the undesired enantiomer.

  • The LOD and LOQ can also be calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Objective: To evaluate the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[1][3]

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact of these changes on system suitability parameters, particularly resolution.

Data Presentation and Comparison

The following tables present hypothetical data for the validation of a chiral HPLC method for 5-Oxaspiro[3.4]octan-7-amine hydrochloride enantiomers, comparing it to a hypothetical alternative method (e.g., a different chiral stationary phase or mobile phase).

Table 1: System Suitability Results

ParameterProposed MethodAlternative MethodAcceptance Criteria
Resolution (Rs)2.11.6≥ 1.5
Tailing Factor (T)1.21.8≤ 2.0
Theoretical Plates (N)35002200> 2000
RSD of Peak Areas (%)0.81.5≤ 2.0%

Table 2: Linearity and Range

ParameterProposed MethodAlternative MethodAcceptance Criteria
Range (µg/mL)0.1 - 100.5 - 10Defined in protocol
Correlation Coefficient (r²)0.99950.9980≥ 0.999
Y-interceptClose to zeroClose to zeroClose to zero

Table 3: Accuracy (% Recovery)

Spiked LevelProposed MethodAlternative MethodAcceptance Criteria
50%100.5%97.5%98.0% - 102.0%
100%99.8%103.0%98.0% - 102.0%
150%101.2%99.0%98.0% - 102.0%

Table 4: Precision (% RSD)

Precision TypeProposed MethodAlternative MethodAcceptance Criteria
Repeatability0.9%1.8%≤ 2.0%
Intermediate Precision1.5%2.5%≤ 3.0%

Table 5: LOD and LOQ

ParameterProposed MethodAlternative Method
LOD (µg/mL)0.030.15
LOQ (µg/mL)0.10.5

Conclusion

The successful validation of a chiral HPLC method is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating each validation parameter as outlined in this guide, researchers and drug development professionals can establish a robust and reliable method for the enantiomeric separation of 5-Oxaspiro[3.4]octan-7-amine hydrochloride. The presented data illustrates how a well-developed method can exhibit superior performance in terms of resolution, sensitivity, accuracy, and precision compared to a less optimized alternative. This rigorous approach to method validation is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ([Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). ([Link])

  • Resolution: Separation of Enantiomers - Chemistry LibreTexts. ([Link])

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. ([Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ([Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. ([Link])

  • Separating enantiomers | Organic Chemistry 1: An open textbook - Lumen Learning. ([Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. ([Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. ([Link])

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. ([Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. ([Link])

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. ([Link])

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC. ([Link])

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. ([Link])

  • Acceptance criteria of validation parameters for HPLC | Download Scientific Diagram - ResearchGate. ([Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. ([Link])

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. ([Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. ([Link])

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. ([Link])

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. ([Link])

Sources

Validation

A Technical Guide to the Infrared Spectroscopy of 5-Oxaspiro[3.4]octan-7-amine Hydrochloride: A Comparative Analysis for Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 5-Oxaspiro[3.4]octan-7-amine hydrochloride, a novel spirocyclic scaffold of interest in modern medicinal chemistry. For resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 5-Oxaspiro[3.4]octan-7-amine hydrochloride, a novel spirocyclic scaffold of interest in modern medicinal chemistry. For researchers and professionals in drug development, precise structural elucidation is paramount. IR spectroscopy offers a rapid, non-destructive, and informative method for confirming the identity and purity of such compounds. Herein, we will not only predict the characteristic IR absorption bands of the title compound but also compare them with commercially available, structurally relevant alternatives to provide a practical framework for spectral interpretation.

The Significance of IR Spectroscopy in Characterizing Novel Amine Scaffolds

In the landscape of drug discovery, spirocyclic systems are increasingly sought after for their three-dimensional architecture, which can lead to improved pharmacological properties. 5-Oxaspiro[3.4]octan-7-amine hydrochloride combines a spiroalkane, a cyclic ether (tetrahydrofuran moiety), and a primary amine hydrochloride. Each of these functional groups presents a distinct signature in the infrared spectrum. Verifying the presence and correct protonation state of the amine, alongside the integrity of the spirocyclic core, is a critical quality control step. This guide will dissect the expected vibrational modes, explaining the reasoning behind their predicted wavenumbers and appearances.

Predicted Infrared Spectrum of 5-Oxaspiro[3.4]octan-7-amine hydrochloride

The structure of 5-Oxaspiro[3.4]octan-7-amine hydrochloride dictates a composite spectrum arising from its constituent parts. The protonation of the primary amine to an ammonium salt is the most electronically significant feature and will dominate a large region of the spectrum.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Nodes for atoms N [label="NH3+", pos="0,0!", fontcolor="#EA4335"]; C7 [label="C", pos="-1,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-2,0!", fontcolor="#202124"]; C4 [label="C", pos="-1.5,-1!", fontcolor="#202124"]; C_spiro [label="C", pos="-0.5,-1.5!", fontcolor="#202124"]; O5 [label="O", pos="0.5,-1!", fontcolor="#4285F4"]; C1 [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.5,-2.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.5,-2.5!", fontcolor="#202124"]; Cl [label="Cl-", pos="1,0.5!", fontcolor="#34A853"];

// Edges for bonds N -- C7; C7 -- C6; C6 -- C4; C4 -- C_spiro; C_spiro -- O5; O5 -- C1; C1 -- C2; C2 -- C3; C3 -- C_spiro; C7 -- C_spiro [style=dashed, color="#5F6368"]; } caption="Structure of 5-Oxaspiro[3.4]octan-7-amine hydrochloride"

A detailed breakdown of the expected vibrational modes is presented below:

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
3200-2800N-H⁺ StretchingStrong, Very BroadThis broad envelope is the hallmark of an amine salt and arises from the stretching vibrations of the ammonium group.[1] It is often so broad that it overlaps with the C-H stretching frequencies.
3000-2850C-H StretchingMedium, SharpThese peaks, corresponding to the stretching of sp³ C-H bonds in the cyclobutane and cyclopentane rings, will appear as sharper features superimposed on the broad N-H⁺ stretch.[2][3]
1625-1560N-H⁺ Asymmetric BendingMediumThese bands are characteristic of the deformation vibrations of a primary ammonium group.[1]
1550-1500N-H⁺ Symmetric BendingMediumOften appearing alongside the asymmetric bend, this further confirms the presence of the -NH₃⁺ group.[1]
1470-1450C-H Bending (Scissoring)MediumThese absorptions are due to the scissoring motion of the CH₂ groups within the rings.[4]
1320-1000C-O StretchingStrongA strong band in this region is expected for the C-O-C stretching of the tetrahydrofuran-like ether component.[2] The exact position can be sensitive to ring strain.
1250-1020C-N StretchingMedium to WeakThe stretching vibration of the C-N bond in aliphatic amines is typically found in this range.[5]
Below 1000Fingerprint RegionComplexThis region will contain a complex pattern of C-C stretching and various rocking and twisting vibrations of the spirocyclic framework. While difficult to assign individual peaks, the overall pattern is unique to the molecule.

Comparative Analysis with Alternative Cyclic Amines

To provide a practical context, we will compare the predicted spectrum of our target compound with the known spectral characteristics of two commercially available cyclic amine hydrochlorides: Cyclopentylamine hydrochloride and Nortropine hydrochloride.

Alternative 1: Cyclopentylamine hydrochloride

This simple cycloalkylamine hydrochloride serves as a basic model, lacking the spiro and ether functionalities.

  • Similarities: It will also exhibit the very broad N-H⁺ stretching band from 3200-2800 cm⁻¹ and the N-H⁺ bending vibrations around 1600-1500 cm⁻¹. The aliphatic C-H stretching (2950-2850 cm⁻¹) and bending (around 1450 cm⁻¹) will also be present.

  • Key Difference: The most significant difference will be the absence of a strong C-O stretching band between 1320-1000 cm⁻¹. This allows for clear differentiation from 5-Oxaspiro[3.4]octan-7-amine hydrochloride.

Alternative 2: Nortropine hydrochloride

This bicyclic amino alcohol hydrochloride provides a more complex comparison, featuring a secondary amine salt and a hydroxyl group.

  • Similarities: As an amine salt, it will display a broad N-H⁺ stretching band, although for a secondary amine (NH₂⁺), this band can sometimes be less broad than for a primary amine. It will also show aliphatic C-H absorptions.

  • Key Differences:

    • N-H⁺ Bending: Secondary amine salts show a characteristic NH₂⁺ deformation vibration in the 1620-1560 cm⁻¹ region, but will lack the second symmetric bending peak of a primary amine.[6][7]

    • O-H and C-O Stretching: Nortropine possesses a hydroxyl group, which will result in a broad O-H stretching band (around 3400-3200 cm⁻¹) and a strong C-O stretching band from the alcohol (around 1100-1000 cm⁻¹). The presence of the O-H stretch and the specific characteristics of the secondary amine salt bands will clearly distinguish it from our primary amine ether.

Feature5-Oxaspiro[3.4]octan-7-amine HClCyclopentylamine HClNortropine HCl (Secondary Amine)
N-H⁺ Stretch 3200-2800 cm⁻¹ (very broad)3200-2800 cm⁻¹ (very broad)~3000-2700 cm⁻¹ (broad)
N-H⁺ Bending 1625-1560 & 1550-1500 cm⁻¹1625-1560 & 1550-1500 cm⁻¹1620-1560 cm⁻¹
C-O Stretch (Ether) 1320-1000 cm⁻¹ (Strong) Absent Absent
O-H Stretch AbsentAbsent~3400-3200 cm⁻¹ (Broad)
C-O Stretch (Alcohol) AbsentAbsent~1100-1000 cm⁻¹ (Strong)

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining an ATR-FTIR spectrum of a solid sample like 5-Oxaspiro[3.4]octan-7-amine hydrochloride. Attenuated Total Reflectance (ATR) is a preferred technique for its minimal sample preparation and high reproducibility.

dot digraph "experimental_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; start [label="Start"]; clean [label="Clean ATR Crystal\n(e.g., with isopropanol)"]; bkg [label="Acquire Background\nSpectrum"]; sample [label="Place Small Amount\nof Sample on Crystal"]; }

subgraph "cluster_acq" { label="Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; pressure [label="Apply Pressure with Anvil"]; acquire [label="Acquire Sample Spectrum\n(e.g., 32 scans at 4 cm⁻¹ resolution)"]; }

subgraph "cluster_proc" { label="Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; process [label="Perform ATR & Baseline Correction"]; analyze [label="Identify & Assign\nCharacteristic Peaks"]; compare [label="Compare with Reference Spectra"]; end [label="End"]; }

start -> clean -> bkg -> sample -> pressure -> acquire -> process -> analyze -> compare -> end; } caption="ATR-FTIR Experimental Workflow"

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe. Isopropanol is a common choice. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the ambient environment (containing CO₂ and water vapor) will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 5-Oxaspiro[3.4]octan-7-amine hydrochloride powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm until the anvil contacts the sample. Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis: The resulting spectrum should be subjected to an ATR correction (if available in the software) and a baseline correction to ensure accurate peak positions and intensities. Identify the major absorption bands and compare them to the predicted values and reference spectra.

  • Cleaning: After analysis, retract the anvil, and carefully clean the sample from the crystal and anvil surfaces.

Conclusion

The infrared spectrum of 5-Oxaspiro[3.4]octan-7-amine hydrochloride is predicted to be characterized by a very broad N-H⁺ stretching envelope between 3200-2800 cm⁻¹, distinct N-H⁺ bending modes around 1600-1500 cm⁻¹, and a strong C-O stretching band from the ether linkage in the 1320-1000 cm⁻¹ region. This unique combination of features, particularly the presence of the ether C-O stretch, allows for clear differentiation from simpler cycloalkylamine hydrochlorides. By following a systematic approach to spectral interpretation and a robust experimental protocol, researchers can confidently use IR spectroscopy to verify the structure and purity of this and other novel spirocyclic amine drug candidates.

References

  • Bellamy, L. J. The Infra-red Spectra of Complex Molecules, 3rd ed.; Chapman and Hall: London, 1975.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Smith, B. C.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • NIST Chemistry WebBook. [Link]

  • Canadian Science Publishing. The Infrared Spectra of Secondary Amines and Their Salts. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safety, Handling, and Disposal Protocols for 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

As a Senior Application Scientist, I frequently observe that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in laboratory safety. 5-Oxaspiro[3.4]octan-7-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in laboratory safety. 5-Oxaspiro[3.4]octan-7-amine hydrochloride is an increasingly valuable spirocyclic building block in medicinal chemistry, offering unique conformational rigidity for drug discovery. However, its handling requires strict adherence to environmental health and safety (EHS) protocols.

This guide provides a mechanistic and regulatory framework for the disposal of this compound, ensuring that your laboratory maintains compliance, protects personnel, and minimizes environmental impact.

Physicochemical and Hazard Profiling

Before executing any disposal protocol, we must establish the quantitative and qualitative hazard baseline of the material. 5-Oxaspiro[3.4]octan-7-amine hydrochloride is an amine salt. The presence of the hydrochloride moiety significantly alters its solubility profile and thermal degradation byproducts compared to its free base counterpart, necessitating specific disposal routes.

According to the [1] and [2], we can summarize the critical hazard data required for EHS compliance:

Table 1: Quantitative and Regulatory Hazard Data for 5-Oxaspiro[3.4]octan-7-amine HCl

Property / ClassificationData / GHS Standard
CAS Number 1955557-50-2
Molecular Formula C7H14ClNO
Molecular Weight 163.65 g/mol
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332)
Skin Corrosion / Irritation Category 2 (H315)
Serious Eye Damage / Irritation Category 2A (H319)
Specific Target Organ Toxicity (STOT) Category 3 (H335, H336 - Respiratory tract)
Regulatory Context and The "Halogenated" Dilemma

Under the EPA's , 5-Oxaspiro[3.4]octan-7-amine hydrochloride is not specifically enumerated on the P-list or U-list of hazardous wastes[3]. However, it must be managed as a characteristic hazardous waste due to its acute toxicity profile[1].

The Causality of Halogenated Routing: A common operational error in drug development labs is routing organic solutions of amine hydrochlorides into standard "Non-Halogenated" waste streams. Because this molecule contains a stoichiometric chloride ion, thermal destruction (incineration) will generate corrosive hydrogen chloride (HCl) gas. If routed to an incinerator lacking alkaline scrubbers, this causes severe equipment degradation and environmental emissions. Therefore, any organic solvent waste containing this salt must be strictly classified and segregated as Halogenated Organic Waste , regardless of whether the primary solvent (e.g., DMSO, Methanol) is halogenated.

Waste Segregation Workflow

The following logical decision tree dictates the operational flow for segregating 5-Oxaspiro[3.4]octan-7-amine hydrochloride waste to ensure it reaches the correct thermal destruction facility.

WasteSegregation Start 5-Oxaspiro[3.4]octan-7-amine HCl Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powders/Vials) State->Solid Liquid Liquid Waste (Mother Liquors/Washes) State->Liquid SolidCollect Collect in HDPE Container (Double-Bagged) Solid->SolidCollect Solvent Determine Solvent Matrix Liquid->Solvent Incineration High-Temp Incineration (with Acid Gas Scrubber) SolidCollect->Incineration Aqueous Aqueous Solutions Solvent->Aqueous Organic Organic Solutions Solvent->Organic AqCollect Aqueous Hazardous Waste (pH 6-8 Verified) Aqueous->AqCollect OrgCollect Halogenated Organic Waste (Due to Cl- content) Organic->OrgCollect AqCollect->Incineration OrgCollect->Incineration

Figure 1: Decision matrix for the segregation and disposal of amine hydrochloride waste.

Step-by-Step Disposal Methodologies
Protocol A: Solid Waste and Contaminated Consumables

Objective: Prevent aerosolization of the acutely toxic powder and ensure secure transport to the incineration facility.

  • Primary Containment: Sweep up solid residues using a damp, disposable laboratory wipe. Causality: Dampening the wipe prevents dust formation, directly mitigating the Category 4 inhalation risk (H332) associated with this compound[1].

  • Material Selection: Place the wipe and any contaminated consumables (weighing boats, spatulas) into a High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to the mildly acidic nature of the dissociating ammonium salt.

  • Self-Validating Seal: Double-bag the primary container in 4-mil transparent polyethylene bags. Validation: The transparency allows EHS personnel to visually validate the contents and container integrity without breaking the secondary containment seal.

  • Labeling: Affix a hazardous waste label explicitly stating "Toxic Solid Waste: Contains Halogenated Amine Salt (5-Oxaspiro[3.4]octan-7-amine HCl)".

Protocol B: Liquid Waste Management

Objective: Prevent incompatible chemical mixing and ensure proper thermal destruction.

  • Aqueous Streams: Collect aqueous washes in designated aqueous hazardous waste carboys.

    • Self-Validation Step: Before sealing the carboy, apply a drop of the waste to universal indicator paper. Ensure the pH is between 6 and 8. If highly acidic, carefully neutralize with dilute sodium bicarbonate. This validates that the waste will not react with other mildly basic aqueous wastes in the carboy, preventing dangerous pressure buildup.

  • Organic Streams: Transfer any organic solvent containing the dissolved compound into a Halogenated Organic Waste container.

    • Causality: As established, the chloride counter-ion necessitates acid-scrubbing during incineration. Mixing this into non-halogenated streams compromises the incinerator's emission controls and violates EPA disposal guidelines[3].

Protocol C: Immediate Spill Decontamination

Objective: Rapid neutralization and removal of the chemical from laboratory surfaces.

  • Isolation: Evacuate non-essential personnel and don appropriate PPE (Nitrile gloves, safety goggles, and a particulate respirator if large amounts of dust are present)[1].

  • Adsorption (Liquid Spills): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust.

  • Collection: Shovel the absorbent mixture into a sealed HDPE container following Protocol A.

  • Surface Decontamination & Validation: Wash the spill area with a dilute soap and water solution.

    • Self-Validation Step: Swab the cleaned surface with a wet piece of pH paper. A neutral reading (pH ~7) confirms that the residual acidic amine salt has been successfully and entirely removed from the workspace.

References
  • Title: Chemical Substance Information - 5-oxaspiro[3.4]octan-7-amine hydrochloride Source: NextSDS URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Oxaspiro[3.4]octan-7-amine hydrochloride

Comprehensive Safety and Operational Guide: Handling 5-Oxaspiro[3.4]octan-7-amine Hydrochloride As a Senior Application Scientist, I frequently consult with drug development teams integrating spirocyclic amines into thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Oxaspiro[3.4]octan-7-amine Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams integrating spirocyclic amines into their discovery pipelines. Small spirocyclic scaffolds, such as 5-Oxaspiro[3.4]octan-7-amine, have become premier bioisosteres for traditional morpholine and piperidine rings [[1]](). They offer unique three-dimensional vectors (high Fsp3 character), which optimize physicochemical properties like solubility and enhance binding affinity through distinct conformational presentations[1].

However, isolating these amines as hydrochloride (HCl) salts—while excellent for improving shelf-life and crystallinity—introduces specific operational hazards. The salt form is highly water-soluble, hygroscopic, and inherently acidic upon dissolution. This guide provides a field-proven, step-by-step operational and personal protective equipment (PPE) strategy to ensure the safe handling, formulation, and disposal of 5-Oxaspiro[3.4]octan-7-amine hydrochloride 2.

Physicochemical & Hazard Profiling

Understanding the "why" behind safety protocols begins with the molecule's hazard profile. 5-Oxaspiro[3.4]octan-7-amine hydrochloride (CAS: 1955557-50-2, MW: 163.65 g/mol ) is classified under several critical GHS hazard categories 3.

Table 1: Hazard Profile and Operational Implications

Hazard CodeClassificationScientific Causality & Operational Implication
H302 Harmful if swallowedThe salt is highly bioavailable in the GI tract. Mandates strict laboratory hygiene; no eating/drinking, and requires thorough handwashing post-handling[2].
H315 Causes skin irritationThe acidic nature of the HCl salt disrupts the skin's natural pH mantle upon contact with sweat. Requires chemical-resistant barrier protection[2].
H319 Causes serious eye irritationContact with ocular fluid causes immediate, localized acidification. Mandates tight-fitting splash goggles, not just standard safety glasses[2].
H335 May cause respiratory irritationFine, dry hydrochloride powders easily aerosolize due to static charge. Inhalation causes mucosal irritation. Must be handled in a ventilated enclosure[2].

Tiered Personal Protective Equipment (PPE) Strategy

To mitigate the risks outlined above, a tiered PPE approach is required. Every piece of equipment serves a specific mechanistic purpose to protect the researcher and preserve the integrity of the chemical 4.

Table 2: Required PPE Specifications

Equipment CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Nitrile provides a superior barrier against polar aprotic solvents (e.g., DMF, DMSO) used to dissolve the salt, whereas latex degrades rapidly. Double-gloving ensures a fail-safe against micro-tears 5.
Eye Protection ANSI Z87.1 / EN 166 certified splash gogglesSafety glasses with side shields are insufficient against fine, aerosolized dust. Splash goggles form a seal, preventing airborne particulates from reacting with ocular moisture[5].
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents skin contact with dust. FR material is essential if subsequent cross-coupling reactions involve flammable solvents or pyrophoric reagents[5].
Engineering Control Chemical fume hood (face velocity 80-100 fpm)Prevents inhalation of aerosolized dust, directly mitigating the H335 respiratory irritation risk[2].

Operational Plan: Step-by-Step Handling Protocols

The following protocols are designed as self-validating systems to ensure precision and safety during experimental setup.

Protocol A: Safe Weighing and Dispensing

  • Preparation & PPE: Verify the fume hood flow monitor reads between 80-100 fpm. Don Tier 2 PPE (double nitrile gloves, splash goggles, FR lab coat)[4].

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing paper or boat.

    • Causality: Hydrochloride salts are highly crystalline and prone to static cling. Neutralizing the charge prevents the powder from aerosolizing or scattering off the spatula, reducing inhalation risk and ensuring mass accuracy.

  • Dispensing: Use a clean, dry PTFE-coated spatula to weigh the required mass of 5-Oxaspiro[3.4]octan-7-amine hydrochloride[2].

  • Validation Check: Observe the analytical balance reading. A fluctuating reading indicates residual static or drafts; a stable reading validates successful static mitigation and accurate mass capture.

  • Storage Sealing: Immediately cap the stock bottle, seal with Parafilm, and return to a desiccator under an inert atmosphere (Argon/N2).

    • Causality: The spirocyclic amine salt is hygroscopic; ambient moisture will cause it to clump, degrading its effective molarity for future reactions.

Protocol B: Solution Preparation for Amidation/Cross-Coupling

  • Solvent Addition: Transfer the weighed solid to a dry reaction vial inside the fume hood. Add the chosen anhydrous solvent (e.g., DMF or DCM).

  • Base Addition (Caution): To liberate the free amine for coupling, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) dropwise.

    • Causality: Neutralizing the HCl salt is an exothermic process that can release volatile free amine vapors. Dropwise addition controls the exotherm and contains vapors within the hood[4].

  • Validation Check: Visually confirm complete dissolution. A transition from a cloudy suspension to a clear solution validates that the salt has been fully neutralized and dissolved.

Spill Response & Waste Disposal Plan

A rapid, systematic response to spills and waste prevents secondary exposure and dangerous chemical incompatibilities 6.

  • Immediate Spill Response: Do NOT sweep dry powder. Sweeping generates airborne dust, exacerbating the H335 hazard. Instead, cover the spill with a damp absorbent pad or inert material (sand/vermiculite) to suppress dust, then transfer to a labeled hazardous waste container[2][6].

  • Aqueous Waste: Adjust the pH of any aqueous waste streams to neutral (pH 6-8) before disposal.

    • Causality: Unneutralized acidic waste can react violently with basic or cyanic compounds in communal waste carboys, potentially releasing toxic gases.

  • Solid Waste: Dispose of all contaminated gloves, weighing boats, and spatulas in a designated, sealed solid hazardous waste bin. Do not mix with general laboratory trash.

Workflow Visualization

The following diagram maps the logical progression of handling 5-Oxaspiro[3.4]octan-7-amine hydrochloride, ensuring all safety checkpoints are met.

G Storage Inert Storage (Argon/N2 Desiccator) PPE Don Tier 2 PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Weighing Weighing & Dispensing (Fume Hood + Anti-Static) PPE->Weighing Prep Solution Preparation (Controlled Base Addition) Weighing->Prep Reaction Reaction Assembly (Cross-Coupling/Amidation) Prep->Reaction Waste Waste Segregation (pH Neutralization) Reaction->Waste SolidWaste Solid Waste (Contaminated Consumables) Waste->SolidWaste LiquidWaste Aqueous/Organic Waste (pH 6-8 Adjusted) Waste->LiquidWaste

Operational workflow for 5-Oxaspiro[3.4]octan-7-amine hydrochloride handling and disposal.

References

  • Aaron Chemicals. "Safety Data Sheet - 5-Oxaspiro[3.4]octan-7-amine hydrochloride." Aaron Chemicals Database. 2

  • NextSDS. "5-oxaspiro[3.4]octan-7-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. 3

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery." Drug Hunter. 1

  • BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide." BenchChem. 4

  • Fisher Scientific. "SAFETY DATA SHEET - Amine Hydrochloride." Fisher Scientific. 5

  • TCI Chemicals. "3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET." TCI Chemicals.6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.